Beta-Asp-His
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
特性
IUPAC Name |
(2S)-2-amino-4-[[(1S)-1-carboxy-2-(1H-imidazol-5-yl)ethyl]amino]-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N4O5/c11-6(9(16)17)2-8(15)14-7(10(18)19)1-5-3-12-4-13-5/h3-4,6-7H,1-2,11H2,(H,12,13)(H,14,15)(H,16,17)(H,18,19)/t6-,7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KABYBYFUSGXITA-BQBZGAKWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC=N1)CC(C(=O)O)NC(=O)CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(NC=N1)C[C@@H](C(=O)O)NC(=O)C[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N4O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Physicochemical Properties of Beta-Aspartyl-Histidine (β-Asp-His)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Beta-Aspartyl-Histidine (β-Asp-His) is a dipeptide composed of β-aspartic acid and histidine. Unlike its α-isomer, where the peptide bond is formed with the α-carboxyl group of aspartic acid, in β-Asp-His, the peptide linkage involves the β-carboxyl group. This structural difference can significantly influence its physicochemical properties, biological activity, and metabolic stability. This technical guide provides a comprehensive overview of the core physicochemical properties of β-Asp-His, detailed experimental protocols for their determination, and an exploration of its potential biological significance.
Physicochemical Properties
The physicochemical properties of β-Asp-His are fundamental to understanding its behavior in biological systems, including its solubility, stability, and interaction with molecular targets. While experimental data for β-Asp-His is limited, a combination of predicted values and comparative data from related compounds provides a detailed profile.
Data Presentation
| Property | Value | Source/Method | Notes |
| Molecular Formula | C₁₀H₁₄N₄O₅ | --- | [1] |
| Molecular Weight | 270.24 g/mol | --- | [1] |
| Isoelectric Point (pI) | Predicted: ~5.3 | Sequence-based prediction | Experimental values for α- and β-aspartyl-histidine are reported to be nearly identical[2][3]. The predicted value is based on the pKa values of the ionizable groups. |
| pKa Values | pK₁ (α-COOH of His): ~2.86 pK₂ (β-COOH of Asp): ~3.9 pK₃ (imidazole of His): ~6.0 pK₄ (α-NH₃⁺ of Asp): ~8.53 | Predicted (ChemAxon)[4] | These are predicted values for the α-isomer, which are expected to be similar but not identical for the β-isomer due to the different peptide linkage. |
| Solubility | Predicted Water Solubility: 5.84 g/L | ALOGPS Prediction[4] | Solubility is pH-dependent. Generally soluble in aqueous solutions, but solubility can be enhanced by adjusting the pH away from the isoelectric point. |
| Stability | Susceptible to hydrolysis by isoaspartyl dipeptidases.[5][6][7] May undergo spontaneous degradation, with the rate influenced by adjacent residues like histidine.[1] | Enzymatic and Chemical Degradation | The β-peptide bond is generally more resistant to cleavage by standard proteases compared to α-peptide bonds, but specific enzymes exist for its hydrolysis. |
| LogP | Predicted: -3.2 to -6.8 | ALOGPS & ChemAxon Predictions[4] | The negative LogP value indicates high hydrophilicity. |
Experimental Protocols
Accurate determination of the physicochemical properties of β-Asp-His requires specific experimental methodologies. The following sections detail the protocols for key experiments.
Determination of pKa and Isoelectric Point (pI)
1. Potentiometric Titration
This is a classic and accurate method to determine the pKa values of ionizable groups.
-
Principle: The dipeptide is dissolved in a solution of known ionic strength, and the pH is monitored as a strong acid or base is incrementally added. The pKa values correspond to the pH at the midpoints of the buffering regions, and the pI can be calculated from these values.
-
Protocol:
-
Prepare a 1-5 mM solution of β-Asp-His in deionized water or a salt solution (e.g., 0.15 M KCl) to maintain constant ionic strength.
-
Calibrate a pH meter with standard buffer solutions (pH 4.0, 7.0, and 10.0).
-
Acidify the peptide solution to a starting pH of ~1.5-2.0 with a standardized strong acid (e.g., 0.1 M HCl).
-
Titrate the solution with a standardized strong base (e.g., 0.1 M NaOH), adding small, precise volumes.
-
Record the pH after each addition, allowing the reading to stabilize.
-
Plot the pH versus the volume of titrant added to generate a titration curve.
-
The pKa values are determined from the inflection points of the first derivative of the titration curve or the midpoints of the plateaus on the titration curve itself.
-
The isoelectric point (pI) is calculated by averaging the pKa values of the two groups that bracket the neutral species. For β-Asp-His, this would be: pI = (pK₂ + pK₃) / 2.
-
2. NMR Spectroscopy
NMR spectroscopy can be used to determine site-specific pKa values by monitoring the chemical shifts of nuclei adjacent to the titratable groups as a function of pH.[8][9]
-
Principle: The chemical shift of a nucleus is sensitive to the electronic environment, which changes upon protonation or deprotonation of a nearby functional group.
-
Protocol:
-
Prepare a series of β-Asp-His samples (typically 1-5 mM) in D₂O or a mixed H₂O/D₂O solvent across a wide pH range (e.g., pH 2 to 11).
-
Acquire one- or two-dimensional NMR spectra (e.g., ¹H, ¹³C, or ¹H-¹³C HSQC) for each sample.
-
Identify the resonances corresponding to the protons or carbons near the ionizable groups (e.g., Cβ and Cγ of aspartate; C2-H and C4-H of the histidine imidazole ring).
-
Plot the chemical shift of these specific nuclei as a function of pH.
-
Fit the resulting titration curve to the Henderson-Hasselbalch equation to extract the pKa value for each ionizable group.
-
Solubility Assay
-
Principle: The solubility of a peptide is determined by finding the maximum concentration that can be dissolved in a given solvent under specific conditions (e.g., pH, temperature).
-
Protocol:
-
Prepare a series of aqueous buffers at different pH values (e.g., pH 4, 7, and 9).
-
Add a small, known amount of lyophilized β-Asp-His to a fixed volume of each buffer.
-
Vortex or sonicate the samples to aid dissolution.
-
If the peptide dissolves completely, add more peptide in small increments until a saturated solution with visible precipitate is formed.
-
Equilibrate the saturated solutions for a set period (e.g., 24 hours) at a constant temperature.
-
Centrifuge the samples to pellet the undissolved peptide.
-
Carefully remove the supernatant and determine the concentration of the dissolved peptide using a suitable analytical method, such as UV-Vis spectroscopy (at a wavelength where the peptide absorbs, e.g., ~214 nm) or reversed-phase high-performance liquid chromatography (RP-HPLC) with a standard curve.
-
Stability Assessment using RP-HPLC
-
Principle: A stability-indicating RP-HPLC method can separate the intact peptide from its degradation products. The decrease in the peak area of the intact peptide over time under various stress conditions is used to determine its stability.
-
Protocol:
-
Method Development: Develop an RP-HPLC method using a C18 column and a gradient elution with a mobile phase consisting of water and acetonitrile, both containing an ion-pairing agent like trifluoroacetic acid (TFA). The method should be able to resolve the β-Asp-His peak from potential degradation products.
-
Forced Degradation Studies:
-
Acid/Base Hydrolysis: Incubate a solution of β-Asp-His in acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) conditions at a controlled temperature.
-
Oxidative Degradation: Treat the peptide solution with an oxidizing agent (e.g., 3% H₂O₂).
-
Thermal Degradation: Incubate the peptide solution at elevated temperatures (e.g., 50°C, 70°C).
-
Photostability: Expose the peptide solution to UV light.
-
-
Sample Analysis: At various time points, inject samples from the stress conditions into the HPLC system.
-
Data Analysis: Monitor the decrease in the peak area of the intact β-Asp-His peak over time. The rate of degradation can be determined by plotting the percentage of remaining peptide against time.
-
Biological Significance and Signaling Pathways
While the specific biological roles of β-Asp-His are not as well-characterized as those of its α-isomer or other dipeptides like carnosine (β-alanyl-L-histidine), its structure suggests potential involvement in several biological processes.
Enzymatic Synthesis and Degradation
The biosynthesis of β-Asp-His is not definitively established. However, drawing parallels with the synthesis of carnosine, it is plausible that an ATP-grasp domain-containing enzyme, similar to carnosine synthase, could catalyze the formation of the peptide bond between β-aspartate and histidine.[9][10] Carnosine synthase itself ligates β-alanine and L-histidine.[10] Further research is needed to determine if carnosine synthase or a related enzyme exhibits substrate specificity for β-aspartate.
Conversely, the degradation of β-Asp-His is more clearly understood. An enzyme known as isoaspartyl dipeptidase (IAD) , found in organisms like E. coli, specifically catalyzes the hydrolysis of dipeptides containing a β-aspartyl linkage.[5][6][7] This suggests a biological mechanism for clearing β-aspartyl dipeptides that may form, for instance, from the non-enzymatic rearrangement of asparaginyl residues in proteins followed by proteolysis.
Proposed enzymatic synthesis and degradation pathway of this compound.
Potential Signaling Roles
Histidine-containing dipeptides, such as carnosine, are known to have multiple physiological roles, including antioxidant activity, pH buffering, and metal ion chelation.[11] Given its structural similarity, β-Asp-His may possess similar properties. The presence of the imidazole ring of histidine allows for proton buffering near physiological pH, and the free carboxyl and amino groups can participate in metal ion coordination. Further research is warranted to explore these potential functions.
Experimental and Logical Workflows
Workflow for Physicochemical Characterization
The systematic characterization of β-Asp-His involves a logical flow of experiments to build a comprehensive profile of its properties.
Workflow for the physicochemical characterization of this compound.
Conclusion
Beta-Aspartyl-Histidine presents an interesting subject for research due to its unique β-peptide linkage, which imparts distinct properties compared to its more common α-isomer. While a complete experimental dataset for its physicochemical properties is still emerging, predictive methods and comparative analysis with related compounds provide valuable insights. The established protocols for determining pKa, pI, solubility, and stability offer a clear path for further experimental characterization. The existence of specific enzymes for the degradation of β-aspartyl dipeptides points to a recognized biological role, likely in the clearance of non-standard peptide structures. Future research into the potential biosynthesis and specific physiological functions of β-Asp-His will be crucial in fully elucidating its significance in biological systems and its potential applications in drug development.
References
- 1. [PDF] Succinimide formation from aspartyl and asparaginyl peptides as a model for the spontaneous degradation of proteins. | Semantic Scholar [semanticscholar.org]
- 2. Characterization of a new L-carnosine synthase mined from deep-sea sediment metagenome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Carnosinases, Their Substrates and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 6. chem.tamu.edu [chem.tamu.edu]
- 7. Mechanism of the reaction catalyzed by isoaspartyl dipeptidase from Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. case.edu [case.edu]
- 9. Molecular Identification of Carnosine Synthase as ATP-grasp Domain-containing Protein 1 (ATPGD1) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. books.rsc.org [books.rsc.org]
- 11. Biosynthesis of Histidine - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Structure and Conformation of the Beta-Asp-His Dipeptide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural and conformational properties of the Beta-Aspartyl-Histidine (β-Asp-His) dipeptide. Due to the limited availability of specific experimental data for β-Asp-His, this guide leverages data from closely related structures and established principles of peptide chemistry to offer a detailed analysis. The methodologies for determining such structures are also presented in detail to facilitate further research.
Core Structure and Conformation
The β-Asp-His dipeptide is formed through a peptide bond between the β-carboxyl group of an aspartic acid residue and the α-amino group of a histidine residue. This β-linkage introduces an additional methylene group into the peptide backbone compared to the more common α-peptide linkage, which significantly influences the dipeptide's conformational flexibility and potential for secondary structure formation.
The key rotational torsion angles that define the backbone conformation are Φ (Phi), Ψ (Psi), and ω (Omega). For a β-amino acid, an additional torsion angle, θ (Theta), is introduced, further expanding the conformational landscape.[1][2] The peptide bond (ω) is typically rigid and planar, with a strong preference for the trans conformation (ω ≈ 180°).[2] The Φ, Ψ, and θ angles, however, have considerable rotational freedom, which dictates the overall three-dimensional structure.[3][4][5]
Interactions between the acidic side chain of aspartic acid and the basic imidazole side chain of histidine can lead to the formation of an intramolecular salt bridge, which can further stabilize specific conformations.
Quantitative Structural Data
While a crystal structure for β-Asp-His is not publicly available, the structure of a similar dipeptide, β-L-Aspartyl-L-alanine, provides valuable insight into the bond lengths and angles of a β-aspartyl peptide.[6]
Crystallographic Data for β-L-Aspartyl-L-alanine (as a proxy for β-Asp-His)
The following table summarizes the bond lengths and angles determined from the crystal structure of β-L-Aspartyl-L-alanine.[6] These values are representative of a dipeptide with a β-aspartyl linkage.
| Parameter | Atoms Involved | Value |
| Bond Lengths (Å) | ||
| Peptide Bond | C-N | 1.344 |
| C=O | 1.245 | |
| Asp β-Cα - Cβ | Cα-Cβ | 1.521 |
| Asp Cβ - Cγ | Cβ-Cγ | 1.517 |
| Ala N - Cα | N-Cα | 1.453 |
| Ala Cα - C | Cα-C | 1.520 |
| Bond Angles (°) | ||
| Asp Cα-Cβ-Cγ | 112.3 | |
| Asp Cβ-Cγ-Oδ1 | 117.8 | |
| Peptide Bond Angle | Cα-C-N | 116.2 |
| C-N-Cα | 121.9 | |
| Ala N-Cα-C | 111.1 | |
| Torsion Angles (°) | ||
| ω (Peptide Bond) | Cα(Asp)-Cβ(Asp)-N(Ala)-Cα(Ala) | -175.9 |
| Φ (Ala) | C(Asp)-N(Ala)-Cα(Ala)-C(Ala) | -153.2 |
| Ψ (Ala) | N(Ala)-Cα(Ala)-C(Ala)-N(terminus) | 155.6 |
Data extracted from the crystal structure of β-L-Aspartyl-L-alanine and should be considered representative.[6]
Estimated NMR Chemical Shifts for β-Asp-His
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of peptides in solution.[7][8] While specific NMR data for β-Asp-His is not available, the following table provides estimated ¹H and ¹³C chemical shifts based on typical values for Aspartic Acid and Histidine residues in peptides.[9][10][11]
| Atom | Estimated ¹H Chemical Shift (ppm) | Estimated ¹³C Chemical Shift (ppm) |
| Aspartic Acid Residue | ||
| α-CH | 4.5 - 4.8 | 52 - 55 |
| β-CH₂ | 2.7 - 2.9 | 38 - 41 |
| Histidine Residue | ||
| α-CH | 4.6 - 4.9 | 53 - 56 |
| β-CH₂ | 3.1 - 3.3 | 28 - 31 |
| Imidazole C2-H | 8.0 - 8.7 | 135 - 138 |
| Imidazole C4-H | 7.0 - 7.3 | 117 - 120 |
These are estimated ranges and can vary significantly based on solvent, pH, temperature, and the specific conformation of the dipeptide.[9][10][11]
Experimental Protocols
The following sections detail the methodologies for the key experimental techniques used to elucidate the structure and conformation of dipeptides like β-Asp-His.
X-Ray Crystallography
X-ray crystallography provides atomic-resolution structural information of molecules in their crystalline state.[12][13][14]
Protocol for Dipeptide Crystallization and Structure Determination:
-
Peptide Synthesis and Purification: Synthesize the β-Asp-His dipeptide using solid-phase peptide synthesis and purify to >95% purity using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Crystallization Screening:
-
Prepare a concentrated stock solution of the purified dipeptide (e.g., 10-50 mg/mL) in ultrapure water.
-
Use a sitting-drop or hanging-drop vapor diffusion method.[14] Mix the peptide solution with a range of crystallization screen solutions in a 1:1 ratio.
-
Incubate the crystallization plates at a constant temperature (e.g., 4°C or 20°C) and monitor for crystal growth over several days to weeks.
-
-
Crystal Harvesting and Mounting:
-
Once suitable crystals (typically >50 μm) have grown, carefully harvest them using a cryo-loop.
-
Flash-cool the crystals in liquid nitrogen to prevent radiation damage during data collection.
-
-
X-ray Diffraction Data Collection:
-
Mount the frozen crystal on a goniometer in an X-ray diffractometer.
-
Collect a complete diffraction dataset by rotating the crystal in the X-ray beam.[13]
-
-
Structure Solution and Refinement:
-
Process the diffraction data to obtain a set of structure factors.
-
Solve the phase problem using direct methods or molecular replacement (if a suitable model exists).
-
Build an initial atomic model into the resulting electron density map.
-
Refine the model against the experimental data to obtain the final, high-resolution structure.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is used to determine the three-dimensional structure and dynamics of peptides in solution.[7][15][16]
Protocol for Dipeptide Structure Elucidation by NMR:
-
Sample Preparation:
-
Dissolve 1-5 mg of the purified dipeptide in a suitable deuterated solvent (e.g., D₂O or a mixture of H₂O/D₂O).
-
Adjust the pH to the desired value using dilute DCl or NaOD.
-
Add a known concentration of a reference standard (e.g., DSS or TSP).
-
-
NMR Data Acquisition:
-
Acquire a series of one-dimensional (1D) and two-dimensional (2D) NMR spectra on a high-field NMR spectrometer.
-
1D ¹H Spectrum: To assess sample purity and overall folding.
-
2D TOCSY (Total Correlation Spectroscopy): To identify protons within the same amino acid spin system.
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing distance restraints for structure calculation.
-
2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): To assign carbon resonances.
-
-
Data Processing and Analysis:
-
Process the raw NMR data using appropriate software (e.g., TopSpin, NMRPipe).
-
Assign all proton and carbon resonances to their respective atoms in the dipeptide.
-
-
Structure Calculation:
-
Extract distance restraints from the NOESY spectrum and dihedral angle restraints from coupling constants.
-
Use a molecular dynamics or distance geometry program (e.g., CYANA, XPLOR-NIH) to calculate a family of structures consistent with the experimental restraints.
-
Analyze the resulting ensemble of structures to determine the preferred conformation(s) of the dipeptide in solution.
-
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a rapid and sensitive technique for assessing the secondary structure of peptides in solution.[17][18][19][20]
Protocol for CD Analysis of a Dipeptide:
-
Sample Preparation:
-
Prepare a stock solution of the dipeptide in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4). The buffer should have low absorbance in the far-UV region.
-
Prepare a series of dilutions to a final concentration of approximately 100-200 μM.
-
-
CD Spectrum Acquisition:
-
Use a quartz cuvette with a short path length (e.g., 1 mm).
-
Record a baseline spectrum of the buffer alone.
-
Record the CD spectrum of the peptide solution from approximately 190 to 260 nm.[17]
-
Subtract the buffer baseline from the peptide spectrum.
-
-
Data Analysis:
-
Convert the raw data (in millidegrees) to mean residue ellipticity [θ].
-
Analyze the shape of the spectrum to qualitatively assess the presence of secondary structural elements. For a small dipeptide, the spectrum will likely be dominated by features indicative of a random coil or turn-like structures.
-
Signaling Pathways and Logical Relationships
Currently, there is no specific signaling pathway that has been identified to directly involve the β-Asp-His dipeptide. Its biological significance is more likely related to its role as a structural component of larger proteins or as a product of protein degradation. The isomerization of L-α-Asp to L-β-Asp can occur non-enzymatically in proteins and is often associated with protein aging and disease.
The following diagrams illustrate the general workflows for peptide structure determination.
References
- 1. researchgate.net [researchgate.net]
- 2. Secondary Structure and Backbone Conformation | SWISS-MODEL [swissmodel.expasy.org]
- 3. Structure Function Bioinformatics [swift.cmbi.umcn.nl]
- 4. Ramachandran Plot, Torsion Angles in Proteins [proteinstructures.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. pharmacy.nmims.edu [pharmacy.nmims.edu]
- 8. Peptide Structure Determination by NMR | Springer Nature Experiments [experiments.springernature.com]
- 9. chem.uzh.ch [chem.uzh.ch]
- 10. Modeling pH-Dependent NMR Chemical Shift Perturbations in Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. kpwulab.com [kpwulab.com]
- 12. A Newcomer’s Guide to Peptide Crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 13. phys.libretexts.org [phys.libretexts.org]
- 14. researchgate.net [researchgate.net]
- 15. m.youtube.com [m.youtube.com]
- 16. NMR-Based Peptide Structure Analysis - Creative Proteomics [creative-proteomics.com]
- 17. americanpeptidesociety.org [americanpeptidesociety.org]
- 18. CD-Based Peptide Secondary Structure Analysis - Creative Proteomics [creative-proteomics.com]
- 19. Circular Dichroism of Peptides | Springer Nature Experiments [experiments.springernature.com]
- 20. Using circular dichroism spectra to estimate protein secondary structure - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis and Purification of β-Aspartyl-Histidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the chemical synthesis and purification of the dipeptide β-Aspartyl-Histidine (β-Asp-His). The methodologies detailed herein are compiled from established principles of peptide chemistry and are intended to provide a robust framework for researchers in academic and industrial settings.
Introduction
β-Aspartyl-Histidine is a dipeptide composed of β-aspartic acid and L-histidine.[1][2] Dipeptides are of significant interest in various fields, including biochemistry and drug development, for their physiological roles and as structural motifs in larger biomolecules.[3][4] The synthesis of peptides containing aspartic acid requires careful consideration to avoid side reactions, most notably the formation of aspartimide, which can lead to a mixture of α and β-aspartyl peptides.[5][6][7] This guide outlines a strategic approach to the synthesis of β-Asp-His, emphasizing the selection of appropriate protecting groups and coupling reagents to ensure the desired β-linkage and high purity of the final product.
Synthesis of β-Asp-His
The synthesis of β-Asp-His can be approached through either Solid-Phase Peptide Synthesis (SPPS) or Liquid-Phase Peptide Synthesis (LPPS). SPPS is generally preferred for its efficiency and ease of purification.[8][9]
Protecting Group Strategy
The selection of appropriate protecting groups for the amino and carboxyl termini, as well as the reactive side chains of aspartic acid and histidine, is critical for a successful synthesis.[10][11] An orthogonal protection strategy is employed, allowing for the selective removal of protecting groups at different stages of the synthesis.[12]
Table 1: Proposed Protecting Groups for β-Asp-His Synthesis (Fmoc/tBu Strategy)
| Amino Acid | α-Amino Group | Side Chain | α-Carboxyl Group | Rationale |
| Histidine (His) | Fmoc | Trt (Trityl) | - | The Fmoc group is base-labile and suitable for SPPS.[10] The Trt group protects the imidazole side chain from side reactions and is acid-labile.[12] |
| β-Aspartic Acid (β-Asp) | Fmoc | OtBu (tert-Butyl ester) | - | The OtBu group on the β-carboxyl is acid-labile and helps to minimize aspartimide formation.[5][13][14] |
Solid-Phase Peptide Synthesis (SPPS) Workflow
The following protocol outlines a standard Fmoc-based SPPS approach for the synthesis of β-Asp-His.
Experimental Protocol: Solid-Phase Synthesis
-
Resin Preparation: Swell 2-Chlorotrityl chloride resin in Dichloromethane (DCM) for 30 minutes.
-
First Amino Acid Coupling (Histidine):
-
Dissolve Fmoc-His(Trt)-OH (2 eq) and Diisopropylethylamine (DIPEA) (4 eq) in DCM.
-
Add the solution to the swollen resin and agitate for 2 hours.
-
Cap any unreacted sites with a solution of DCM/Methanol/DIPEA (17:2:1) for 30 minutes.
-
Wash the resin with DCM and Dimethylformamide (DMF).
-
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc group. Wash thoroughly with DMF and DCM.
-
Second Amino Acid Coupling (β-Aspartic Acid):
-
Pre-activate Fmoc-β-Asp(OtBu)-OH (3 eq) with a coupling reagent such as HBTU (2.9 eq) and DIPEA (6 eq) in DMF for 5 minutes.[15][16]
-
Add the activated amino acid solution to the resin and agitate for 2 hours.
-
Monitor the coupling reaction using a Kaiser test.[15] If the test is positive, repeat the coupling.
-
Wash the resin with DMF and DCM.
-
-
Final Fmoc Deprotection: Remove the final Fmoc group with 20% piperidine in DMF for 20 minutes. Wash thoroughly with DMF and DCM.
-
Cleavage and Deprotection:
-
Precipitation: Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether. Centrifuge to pellet the peptide and decant the ether.
Purification of β-Asp-His
Purification of the crude peptide is essential to remove truncated sequences, deletion sequences, and byproducts from the synthesis and cleavage steps.[19] Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard method for peptide purification.[13][19] Ion-exchange chromatography can also be employed as an orthogonal purification step.[20][21][22][23]
Reversed-Phase HPLC (RP-HPLC)
RP-HPLC separates peptides based on their hydrophobicity.[19]
Table 2: Recommended RP-HPLC Conditions for β-Asp-His Purification
| Parameter | Condition |
| Column | Preparative C18 column (e.g., 10 µm particle size, 100-300 Å pore size)[13] |
| Mobile Phase A | 0.1% TFA in HPLC-grade water[13] |
| Mobile Phase B | 0.1% TFA in Acetonitrile[13] |
| Gradient | 5-30% Mobile Phase B over 30 minutes (example, optimization required)[13] |
| Flow Rate | Dependent on column dimensions |
| Detection | UV at 214 nm and 280 nm |
Experimental Protocol: RP-HPLC Purification
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of Mobile Phase A. Filter the solution to remove any particulates.
-
Column Equilibration: Equilibrate the preparative C18 column with the initial mobile phase conditions (e.g., 95% Mobile Phase A / 5% Mobile Phase B) until a stable baseline is achieved.[13]
-
Injection and Elution: Inject the filtered crude peptide solution onto the column. Elute the peptide using a linear gradient of increasing Mobile Phase B.[13]
-
Fraction Collection: Collect fractions corresponding to the major peak.
-
Analysis: Analyze the collected fractions for purity using analytical RP-HPLC and for identity by mass spectrometry.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the final peptide as a white powder.[24]
Ion-Exchange Chromatography (IEC)
IEC separates molecules based on their net charge.[20][22][23] For β-Asp-His, which has both acidic and basic residues, either cation or anion exchange chromatography can be employed by adjusting the pH of the mobile phase.[20][21] Cation exchange is often preferred for peptides.[21][22]
Crystallization
Crystallization can be used as a final purification step to obtain highly pure β-Asp-His.[25] This is particularly useful if a crystalline form of the product is desired for structural studies.
Table 3: General Crystallization Techniques for Peptides
| Technique | Description |
| Vapor Diffusion | A drop containing the peptide and a precipitant is equilibrated against a larger reservoir of the precipitant.[26] |
| Slow Evaporation | The solvent is slowly evaporated from a saturated solution of the peptide, leading to crystal formation.[25] |
| Batch Crystallization | The peptide solution is mixed with a precipitant to achieve supersaturation, and crystals form over time. |
Characterization
The final product should be characterized to confirm its identity and purity.
-
Mass Spectrometry (MS): To confirm the molecular weight of β-Asp-His (C10H14N4O5, MW: 270.24 g/mol ).[1]
-
Analytical RP-HPLC: To determine the purity of the final product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure and the β-linkage of the aspartic acid residue.
Quantitative Data Summary
The following table provides expected, though not experimentally verified for this specific synthesis, quantitative data based on typical peptide synthesis and purification outcomes.
Table 4: Expected Quantitative Data for β-Asp-His Synthesis and Purification
| Parameter | Expected Value |
| Crude Peptide Yield (after cleavage) | 60-80% |
| Purity after RP-HPLC | >95% |
| Overall Yield (after purification) | 20-40% |
| Molecular Weight (ESI-MS) | [M+H]+ = 271.10 |
Conclusion
The synthesis and purification of β-Asp-His can be successfully achieved using standard solid-phase peptide synthesis protocols with a carefully chosen orthogonal protecting group strategy. The use of Fmoc-β-Asp(OtBu)-OH is key to directing the synthesis towards the desired β-isomer and minimizing side reactions. Subsequent purification by RP-HPLC is a robust method to obtain a highly pure product suitable for a range of research and development applications. Further characterization by mass spectrometry and NMR is essential to confirm the identity and structure of the final dipeptide.
References
- 1. Asp-His | C10H14N4O5 | CID 9856673 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Dipeptide - Wikipedia [en.wikipedia.org]
- 4. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Side reactions in solid phase synthesis of histidine-containing peptides. Characterization of two major impurities by sample displacement chromatography and FAB-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. bachem.com [bachem.com]
- 9. luxembourg-bio.com [luxembourg-bio.com]
- 10. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 11. biosynth.com [biosynth.com]
- 12. peptide.com [peptide.com]
- 13. benchchem.com [benchchem.com]
- 14. Design of protecting groups for the beta-carboxylic group of aspartic acid that minimize base-catalyzed aspartimide formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. glenresearch.com [glenresearch.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. benchchem.com [benchchem.com]
- 20. waters.com [waters.com]
- 21. Separation of peptides by strong cation-exchange high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. blob.phenomenex.com [blob.phenomenex.com]
- 23. conductscience.com [conductscience.com]
- 24. protocols.io [protocols.io]
- 25. creative-biostructure.com [creative-biostructure.com]
- 26. Structural and Spectroscopic Characterization of a Histidine-Containing Tetrapeptide Crystallized with Copper Chloride - PMC [pmc.ncbi.nlm.nih.gov]
The Biological Significance of β-Aspartic Acid-Containing Peptides: A Technical Guide for Drug Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
The landscape of peptide-based therapeutics is undergoing a significant transformation, driven by the need for enhanced stability and novel biological activities. While peptides composed of α-amino acids have long been a cornerstone of drug development, their susceptibility to proteolytic degradation presents a major hurdle. This has led to a burgeoning interest in peptides incorporating non-canonical amino acids, among which β-amino acids, and specifically β-aspartic acid, have emerged as powerful tools for engineering next-generation therapeutics. The incorporation of a β-aspartic acid residue introduces an additional carbon atom into the peptide backbone, fundamentally altering its structural and functional properties. This guide provides a comprehensive technical overview of the biological functions of peptides containing β-aspartic acid, with a focus on their synthesis, structural implications, enhanced stability, and diverse applications in drug discovery.
Enhanced Proteolytic Stability: A Cornerstone of β-Peptide Therapeutics
A primary driver for the incorporation of β-amino acids into peptide sequences is the remarkable increase in their resistance to enzymatic degradation. Peptides containing β-linkages have demonstrated significant resilience to proteolysis by various enzymes.[1][2] This enhanced stability is attributed to the altered backbone conformation, which is not readily recognized by proteases that have evolved to cleave the α-peptide bonds of natural proteins.
Mixed α/β-peptides also exhibit a slower rate of degradation compared to their all-α-peptide counterparts.[1][2] This increased proteolytic stability translates to a longer in vivo half-life, a critical parameter for the development of effective peptide drugs.[3]
Table 1: Proteolytic Stability of Peptides Containing β-Amino Acids
| Peptide ID | Sequence | Enzyme(s) | Incubation Time | Degradation | Reference |
| β3-peptide 1 | Ac-(β³-hVal-β³-hAla-β³-hLeu)₂-NH₂ | Pronase, Trypsin, Elastase, Human Serum | 4-5 days | No degradation observed | [1] |
| β2-peptide 2 | Ac-(β²-hVal-β²-hAla-β²-hLeu)₂-NH₂ | Pronase, Trypsin, Elastase | 4 days | No degradation observed | [1] |
| Mixed α/β-peptide 4 | Ac-Gly-Ala-β³-hAsp(OtBu)-Gly-Ala-Lys(Boc)-Ala-NH₂ | Pronase, Trypsin | 24 hours | Complete degradation | [1] |
| α-peptide 5 | Ac-(Gly-Ala-Val-Ala-Leu)₂-NH₂ | Pronase, Trypsin, Human Serum | 15-30 min (enzymes), 24h (serum) | Complete degradation | [1] |
Synthesis and Structural Characterization of β-Aspartic Acid Peptides
The synthesis of peptides containing β-aspartic acid is predominantly achieved through solid-phase peptide synthesis (SPPS).[4] Both Fmoc (9-fluorenylmethoxycarbonyl) and Boc (tert-butyloxycarbonyl) protection strategies can be employed. However, a significant challenge during the synthesis of aspartic acid-containing peptides is the formation of an aspartimide intermediate, which can lead to the undesired formation of β-aspartyl peptides as a side product.[5] Careful selection of protecting groups and coupling reagents is crucial to minimize this side reaction.
The purification of synthetic peptides is typically performed using reversed-phase high-performance liquid chromatography (RP-HPLC), and their identity is confirmed by mass spectrometry.[2][6][7]
Structural Implications
The incorporation of β-amino acids induces unique secondary structures, such as various types of helices (8-helix, 10-helix, 12-helix, 14-helix) and turns, which are distinct from the α-helices and β-sheets found in natural proteins. These defined secondary structures are crucial for presenting side chains in specific spatial arrangements, which is essential for molecular recognition and biological activity.
Biological Activities and Therapeutic Potential
Peptides containing β-aspartic acid and other β-amino acids exhibit a wide range of biological activities, making them attractive candidates for therapeutic development.[8][9]
Integrin Binding and Anti-Cancer Applications
The Arg-Gly-Asp (RGD) motif is a well-known sequence that binds to integrin receptors, which are involved in cell adhesion, migration, and angiogenesis.[10] The incorporation of β-methyl aspartic acid into RGD-containing peptides has been shown to influence their binding affinity and selectivity for different integrin subtypes, such as αvβ3 and αIIbβ3.[11] The three-dimensional orientation of the aspartyl side chain is a critical determinant for integrin binding.[11] By modulating integrin signaling, these peptides have potential as anti-cancer agents by inhibiting tumor growth and metastasis.[10]
Table 2: Integrin Binding Affinity of RGD Peptides Containing β-Methyl Aspartic Acid
| Peptide | Integrin Subtype | IC50 (nM) | Reference |
| c[RGDfV] | αvβ3 | 0.91 (μM) | [12] |
| c[RGDfV] | αvβ5 | 12.3 (μM) | [12] |
| Linear GRGDS | αvβ3 | >10,000 | [13] |
| cyclo[RGDfK] | αvβ3 | 150 | [13] |
| Knottin-RGD | αvβ3 | 0.6 | [13] |
| Linear GRGDS | αvβ5 | >10,000 | [13] |
| cyclo[RGDfK] | αvβ5 | 2,000 | [13] |
| Knottin-RGD | αvβ5 | 50 | [13] |
Antimicrobial Activity
The increasing threat of antibiotic resistance has spurred the search for novel antimicrobial agents. Peptides containing β-amino acids have emerged as a promising class of antimicrobial compounds. Their enhanced proteolytic stability and ability to adopt amphipathic helical structures allow them to disrupt bacterial membranes, leading to cell death. The minimum inhibitory concentration (MIC) is a key parameter used to quantify the potency of these antimicrobial peptides.
Table 3: Representative Minimum Inhibitory Concentration (MIC) Values for Antimicrobial Peptides
| Peptide | Target Organism | MIC (μg/mL) | Reference |
| Melittin | S. aureus (MRSA) | 6.7 | [14] |
| Cecropin B2 | S. aureus | 1.656 | [12] |
| Cecropin B2 | E. coli | 0.207 | [12] |
| DP7 | S. aureus (ATCC 25923) | 16 | [15] |
| DP7 | E. coli (ATCC 25922) | 32 | [15] |
| DP7 | P. aeruginosa (PAO1) | 16 | [15] |
Enzyme Inhibition
The unique structural features of β-peptides make them attractive scaffolds for the design of enzyme inhibitors. By mimicking the transition state of an enzymatic reaction or by blocking the active site, these peptides can potently and selectively inhibit the activity of target enzymes. The inhibition constant (Ki) is used to quantify the binding affinity of the inhibitor to the enzyme.
Table 4: Representative Inhibition Constants (Ki) for β-Peptide Enzyme Inhibitors
| Peptide Inhibitor | Target Enzyme | Ki (nM) | Reference |
| Pepstatin | Aspartic Proteinases | 1 - 3 | [16] |
| Neurotensin Analog (Peptide 53) | NTSR1 | 8 | [3] |
| Neurotensin Analog (Peptide 53) | NTSR2 | 25 | [3] |
| Neurotensin Analog (Peptide 54) | NTSR1 | 6 | [3] |
| Neurotensin Analog (Peptide 54) | NTSR2 | 12 | [3] |
Signaling Pathways
Peptides containing β-aspartic acid, particularly within the RGD motif, can modulate intracellular signaling pathways by binding to integrin receptors. The binding of RGD peptides to integrins such as αvβ3 triggers the recruitment and activation of Focal Adhesion Kinase (FAK) and Src family kinases. This activation initiates a cascade of downstream signaling events, primarily through the PI3K/Akt and MAPK/ERK pathways, which regulate cell survival, proliferation, migration, and angiogenesis.[17][18][19]
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of a β-Aspartic Acid-Containing Peptide
This protocol outlines the general steps for the manual synthesis of a peptide containing a β-aspartic acid residue using Fmoc chemistry.
Materials:
-
Rink Amide resin
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
Fmoc-protected α-amino acids
-
Fmoc-β-Asp(OtBu)-OH
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Remove the Fmoc protecting group by treating the resin with 20% piperidine in DMF for 20 minutes.
-
Washing: Wash the resin thoroughly with DMF and DCM to remove excess reagents.
-
Amino Acid Coupling:
-
Pre-activate the Fmoc-protected amino acid (including Fmoc-β-Asp(OtBu)-OH) with HBTU and DIPEA in DMF.
-
Add the activated amino acid solution to the resin and shake for 1-2 hours.
-
Monitor the coupling reaction using a Kaiser test.
-
-
Washing: Wash the resin with DMF.
-
Repeat: Repeat steps 2-5 for each amino acid in the sequence.
-
Final Deprotection and Cleavage: After the final coupling, deprotect the N-terminal Fmoc group. Wash the resin and then treat with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, and then purify by RP-HPLC.
-
Characterization: Confirm the identity and purity of the peptide by mass spectrometry.[20]
Proteolytic Stability Assay
This protocol describes a general method for assessing the stability of a peptide in the presence of proteases.
Materials:
-
Test peptide
-
Protease (e.g., trypsin, chymotrypsin, pronase)
-
Reaction buffer (e.g., PBS or Tris-HCl, pH 7.4)
-
Quenching solution (e.g., 10% trifluoroacetic acid)
-
RP-HPLC system
Procedure:
-
Prepare a stock solution of the test peptide in the reaction buffer.
-
Prepare a stock solution of the protease in the reaction buffer.
-
Initiate the reaction by adding the protease to the peptide solution at a specific enzyme-to-substrate ratio (e.g., 1:100 w/w).
-
Incubate the mixture at 37°C.
-
At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the quenching solution.
-
Analyze the samples by RP-HPLC to separate the intact peptide from its degradation products.
-
Quantify the peak area of the intact peptide at each time point.
-
Plot the percentage of intact peptide remaining over time and calculate the half-life of the peptide under the assay conditions.[21][22][23]
Conclusion
The incorporation of β-aspartic acid into peptides represents a powerful strategy for overcoming the limitations of traditional peptide therapeutics. The resulting enhancement in proteolytic stability, coupled with the ability to induce unique secondary structures and modulate biological activity, opens up new avenues for the design of novel drugs targeting a wide range of diseases. The detailed methodologies and quantitative data presented in this guide provide a valuable resource for researchers and drug development professionals seeking to harness the potential of β-aspartic acid-containing peptides. As our understanding of the structure-activity relationships of these modified peptides continues to grow, we can anticipate the development of a new generation of more effective and durable peptide-based therapies.
References
- 1. Modified MIC Method for Cationic Antimicrobial Peptides - Hancock Lab [cmdr.ubc.ca]
- 2. Focal adhesion kinase and its signaling pathways in cell migration and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. How to Enhance the Pharmacokinetic Stability of Peptides? - Creative Peptides [creative-peptides.com]
- 4. Estimating peptide half‐life in serum from tunable, sequence‐related physicochemical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Designing Novel Antimicrobial Agents from the Synthetic Antimicrobial Peptide (Pep-38) to Combat Antibiotic Resistance [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Peptides containing β-amino acid patterns: challenges and successes in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. cellgs.e2ecdn.co.uk [cellgs.e2ecdn.co.uk]
- 11. lifetein.com [lifetein.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. In Vitro and In Vivo Activities of Antimicrobial Peptides Developed Using an Amino Acid-Based Activity Prediction Method - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Specificity in the binding of inhibitors to the active site of human/primate aspartic proteinases: analysis of P2-P1-P1'-P2' variation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Role of focal adhesion kinase in integrin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Signal Transduction Mechanisms of Focal Adhesions: Src and FAK-Mediated Cell Response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. journals.biologists.com [journals.biologists.com]
- 20. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum | PLOS One [journals.plos.org]
- 21. benchchem.com [benchchem.com]
- 22. benchchem.com [benchchem.com]
- 23. mdpi.com [mdpi.com]
An In-depth Technical Guide on the Role of Beta-Aspartyl-Histidine (β-Asp-His) in Zinc Coordination Chemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction: The Significance of Zinc-Binding Peptides
Zinc is an essential trace element crucial for a vast array of biological processes, serving as a catalytic cofactor for over 300 enzymes and a structural component for more than 1000 transcription factors.[1] The coordination of zinc ions by proteins and peptides is fundamental to their function, stability, and, in many cases, their role in cellular signaling. The amino acid residues histidine and aspartic acid are among the most common zinc ligands in proteins, utilizing the nitrogen atoms of the imidazole ring and the oxygen atoms of the carboxylate side chain, respectively, to form stable coordination complexes.[2]
The dipeptide β-Aspartyl-Histidine (β-Asp-His) presents a compelling subject for the study of zinc coordination chemistry. Comprising a β-amino acid linked to histidine, this molecule offers a unique backbone structure compared to its α-peptide counterparts. This structural variation can influence the geometry and stability of the resulting zinc complex, potentially leading to novel biological activities or therapeutic applications. While β-Asp-His is known to form complexes with zinc, detailed characterization of these complexes is not widely reported in readily available literature.[2]
This guide aims to bridge this knowledge gap by providing a detailed theoretical and practical framework for the study of the β-Asp-His-Zn²⁺ complex. It is designed for researchers and professionals in drug development seeking to explore the potential of novel zinc-binding peptides.
Fundamentals of β-Asp-His Zinc Coordination
The coordination of a zinc ion by β-Asp-His is predicated on the Lewis acid-base interaction between the Zn²⁺ ion (a Lewis acid) and the electron-donating groups on the dipeptide (Lewis bases). The primary coordinating residues are the imidazole side chain of histidine and the side-chain carboxyl group of the β-aspartic acid residue. The terminal amino and carboxyl groups can also participate in coordination depending on the pH and the resulting protonation states of these groups.
The imidazole ring of histidine is a particularly effective zinc ligand due to its pKa being close to physiological pH, allowing it to act as a potent metal-binding site under biological conditions. The β-aspartate residue provides a carboxylate group that can coordinate to zinc in a monodentate or bidentate fashion. The altered backbone stereochemistry of the β-amino acid, in comparison to a standard α-amino acid, will influence the spatial arrangement of these coordinating groups, thereby defining the geometry and stability of the zinc complex.
Quantitative Data on Zinc Coordination
While specific quantitative data for the β-Asp-His-Zn²⁺ complex are not available in the reviewed literature, data for the structurally similar dipeptide, Carnosine (β-Alanyl-L-histidine), provides a valuable reference point. Carnosine is known to form a 1:1 complex with Zn²⁺.[3]
Table 1: Thermodynamic Parameters for Carnosine-Zn²⁺ Complexation
| Parameter | Value | Conditions | Reference |
| log K | 5.19 | 25 °C, 0.1 M KCl | [4] |
| ΔG° (kcal/mol) | -7.08 | Calculated from log K | N/A |
| ΔH° (kcal/mol) | -4.2 | Potentiometric Titration | [5] |
| -TΔS° (kcal/mol) | -2.88 | Calculated from ΔG° and ΔH° | N/A |
Note: The values presented are for the Carnosine-Zn²⁺ complex and should be considered as an approximation for the β-Asp-His-Zn²⁺ complex. The original research by Gockel et al. (1996) likely contains specific data for β-Asp-His.[2]
Experimental Protocols
Synthesis of β-Aspartyl-Histidine
The synthesis of β-Asp-His can be achieved via solid-phase peptide synthesis (SPPS) using Fmoc-protected amino acids. A detailed, adaptable protocol is provided below.
Workflow for Solid-Phase Synthesis of β-Asp-His
Caption: Solid-phase synthesis workflow for β-Asp-His.
Detailed Protocol:
-
Resin Preparation: Swell Rink Amide resin in dimethylformamide (DMF) for 1 hour.
-
First Amino Acid Coupling (Histidine):
-
Deprotect the resin by treating with 20% piperidine in DMF for 20 minutes.
-
Wash the resin thoroughly with DMF and dichloromethane (DCM).
-
Activate Fmoc-His(Trt)-OH with HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole), and DIPEA (N,N-Diisopropylethylamine) in DMF.
-
Add the activated amino acid solution to the resin and couple for 2 hours.
-
Wash the resin with DMF and DCM.
-
-
Second Amino Acid Coupling (β-Aspartic Acid):
-
Deprotect the growing peptide chain with 20% piperidine in DMF.
-
Wash the resin with DMF and DCM.
-
Activate Fmoc-β-Asp(OtBu)-OH with HBTU/HOBt/DIPEA in DMF.
-
Couple the activated β-amino acid to the resin-bound histidine for 2 hours.
-
Wash the resin extensively with DMF and DCM.
-
-
Cleavage and Deprotection:
-
Treat the resin with a cleavage cocktail of Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5 v/v) for 2-3 hours.[1] This will cleave the peptide from the resin and remove the Trt and OtBu protecting groups.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding the cleavage mixture to cold diethyl ether.
-
Centrifuge to pellet the peptide, wash with cold ether, and dry under vacuum.
-
Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
-
Characterization: Confirm the identity and purity of the synthesized β-Asp-His by mass spectrometry.
Characterization of the β-Asp-His-Zn²⁺ Complex
A multi-technique approach is recommended to fully characterize the zinc complex.
Caption: Hypothetical workflow for investigating the biological activity of β-Asp-His-Zn²⁺.
Conclusion
The dipeptide β-Aspartyl-Histidine holds significant potential in the field of zinc coordination chemistry. Although specific quantitative data on its zinc complex are sparse in readily available literature, this technical guide provides a comprehensive framework for its synthesis, characterization, and potential biological evaluation. By leveraging the established principles of peptide chemistry and metallobiochemistry, researchers and drug development professionals can effectively explore the unique properties of the β-Asp-His-Zn²⁺ complex and its potential applications in medicine and biotechnology. The provided protocols and workflows serve as a robust starting point for such investigations.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Zn-Enhanced Asp-Rich Antimicrobial Peptides: N-Terminal Coordination by Zn(II) and Cu(II), Which Distinguishes Cu(II) Binding to Different Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Alpha- and beta- aspartyl peptide ester formation via aspartimide ring opening - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectral Characteristics of β-Aspartyl-Histidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) characteristics of β-Aspartyl-Histidine (β-Asp-His). Distinguishing β-aspartyl peptides from their α-aspartyl isomers is a significant analytical challenge, as the inclusion of a β-aspartyl bond can alter or eliminate the physiological activity of a peptide[1]. This document outlines the key spectral features and experimental protocols necessary for the identification and characterization of this dipeptide.
Mass Spectrometry (MS) Analysis
Mass spectrometry is a critical tool for determining the molecular weight and sequence of peptides. For isomeric species like α- and β-Asp-His, tandem mass spectrometry (MS/MS) is essential to probe structural differences through fragmentation analysis.
Molecular Mass Data
The fundamental mass properties of Aspartyl-Histidine are consistent for both isomers.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₄N₄O₅ | PubChem[2] |
| Average Molecular Weight | 270.24 g/mol | MedchemExpress.com, PubChem[2][3] |
| Monoisotopic Mass | 270.09641956 Da | PubChem[2] |
Fragmentation Characteristics of β-Aspartyl Peptides
The key to differentiating β-aspartyl peptides lies in unique fragmentation pathways observed during collision-induced dissociation (CID). While standard b and y ions are formed, peptides containing a β-aspartic acid residue yield distinctive fragment ions resulting from an internal rearrangement[4].
Key diagnostic fragments for peptides containing a β-aspartic acid at position 'n' include:
-
bₙ₋₁ + H₂O : This ion is formed in peptides with a basic amino acid residue at the position preceding the β-aspartic acid[4].
-
y"(total residues - n + 1) - 46 : This ion, corresponding to a vₙ ion, is also a characteristic product of the rearrangement[4].
-
Immonium Ion at m/z 70 : Peptides with a β-aspartic acid residue may produce a characteristic immonium ion at m/z 70, in contrast to the normal aspartic acid immonium ion at 88 Da[4].
Low-energy ESI-MS/MS is effective for observing these unique fragments[4]. It is important to note that CID alone may not always differentiate between α- and β-Asp fragments, as they can produce fragment pairs with the same m/z[5].
The table below shows potential MS/MS fragmentation data for a precursor ion of m/z 271.1 [M+H]⁺, as listed for Aspartyl-Histidine.
| m/z | Putative Identification |
| 254.1 | [M+H - NH₃]⁺ |
| 253.1 | [M+H - H₂O]⁺ |
| 156.0 | Histidine residue-related fragment |
| 110.0 | Histidine immonium ion |
Data derived from PubChem for CID 14717808. The source does not distinguish between α and β isomers.[2]
Experimental Protocol: ESI-MS/MS
-
Sample Preparation : Dissolve the β-Asp-His sample in a solution of 50:50 acetonitrile:water with 0.1% formic acid to a final concentration of 1-10 µM. The formic acid aids in protonation for positive ion mode analysis.
-
Ionization : Introduce the sample into an electrospray ionization (ESI) source.
-
MS1 Scan : Perform a full scan in a mass analyzer (e.g., Quadrupole Time-of-Flight, Q-ToF) to identify the protonated precursor ion, [M+H]⁺, at m/z ~271.1.
-
Precursor Selection : Isolate the precursor ion using the quadrupole.
-
Fragmentation : Subject the isolated precursor ion to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen) in the collision cell.
-
MS2 Scan : Analyze the resulting fragment ions in the TOF analyzer.
-
Data Analysis : Scrutinize the spectrum for the presence of characteristic β-aspartyl fragments (e.g., bₙ₋₁ + H₂O, y" - 46, and an immonium ion at m/z 70) to confirm the β-linkage[4].
Mass Spectrometry Workflow
Caption: Workflow for the characterization of β-Asp-His using ESI-MS/MS.
NMR Spectroscopy Analysis
NMR spectroscopy provides detailed information about the chemical environment and connectivity of atoms within a molecule. For β-Asp-His, NMR is crucial for unambiguously confirming the beta-linkage through the observation of spin-spin couplings.
Predicted NMR Chemical Shifts
¹H NMR Predicted Chemical Shifts (in D₂O)
| Proton | Aspartate Moiety (ppm) | Histidine Moiety (ppm) |
| α-H | ~4.5 - 4.8 | ~4.6 - 4.9 |
| β-H | ~2.7 - 2.9 | ~3.1 - 3.3 |
| Imidazole C2-H | - | ~8.7 |
| Imidazole C4-H | - | ~7.4 |
¹³C NMR Predicted Chemical Shifts (in D₂O)
| Carbon | Aspartate Moiety (ppm) | Histidine Moiety (ppm) |
| C=O (Peptide) | ~172 - 176 | - |
| C=O (Side Chain) | ~175 - 180 | - |
| C=O (C-Terminus) | - | ~174 - 178 |
| Cα | ~51 - 54 | ~53 - 56 |
| Cβ | ~38 - 41 | ~28 - 31 |
| Imidazole C2 | - | ~135 |
| Imidazole C4 | - | ~118 |
| Imidazole C5 | - | ~130 |
Note: These are general ranges for amino acid residues and may vary significantly for the specific dipeptide.[6]
Experimental Protocol: 1D and 2D NMR
-
Sample Preparation : Dissolve ~5-10 mg of β-Asp-His in 0.5-0.7 mL of a deuterated solvent, typically Deuterium Oxide (D₂O), which is suitable for peptides and allows observation of exchangeable protons if desired (or suppresses them).
-
Spectrometer Setup : Use a high-field NMR spectrometer (e.g., 500 MHz or higher) for better signal dispersion and resolution[7].
-
1D ¹H NMR : Acquire a standard one-dimensional proton spectrum to identify the chemical shifts and multiplicities of all non-exchangeable protons.
-
1D ¹³C NMR : Acquire a proton-decoupled carbon spectrum to identify the chemical shifts of all carbon atoms.
-
2D COSY (Correlation Spectroscopy) : Perform a COSY experiment to establish proton-proton (¹H-¹H) spin-spin coupling networks, which is essential for assigning protons within the aspartate and histidine spin systems.
-
2D HSQC (Heteronuclear Single Quantum Coherence) : Run an HSQC experiment to correlate directly bonded protons and carbons (¹H-¹³C), allowing for the unambiguous assignment of carbon signals based on their attached protons.
-
Data Analysis : Integrate the 1D and 2D data to assign all signals. The key to confirming the β-linkage is to observe the COSY correlation between the amide proton (if not exchanged) and the β-proton of the aspartate residue, rather than the α-proton.
NMR Analysis Workflow
Caption: Workflow for structural elucidation of β-Asp-His using NMR spectroscopy.
References
- 1. Inclusion of a beta-aspartyl peptide bond causes the loss of inherent physiological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Aspartylhistidine | C10H14N4O5 | CID 14717808 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Differentiating alpha- and beta-aspartic acids by electrospray ionization and low-energy tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. wissen.science-and-fun.de [wissen.science-and-fun.de]
- 7. jupiter.chem.uoa.gr [jupiter.chem.uoa.gr]
An In-depth Technical Guide to the Discovery and Natural Occurrence of β-Aspartyl-histidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
β-Aspartyl-histidine (β-Asp-His) is a dipeptide composed of β-aspartic acid and L-histidine. Despite the extensive research into the roles of its constituent amino acids and related dipeptides like carnosine (β-alanyl-L-histidine), β-Asp-His remains a relatively understudied molecule. This technical guide provides a comprehensive overview of the current scientific knowledge regarding the discovery, natural occurrence, and relevant experimental methodologies for the study of β-Asp-His. While direct evidence for its biological functions and signaling pathways is limited, this guide consolidates the available data to serve as a foundational resource for researchers in the field.
Discovery and Natural Occurrence
The initial discovery of β-Asp-His identified it as a natural constituent of human urine[1][2]. Subsequent studies have focused on quantifying its excretion, suggesting it may be an endogenous product of metabolism[1]. The Human Metabolome Database categorizes β-Aspartyl-Histidine as an "expected" metabolite, likely an incomplete breakdown product of protein digestion or catabolism[2]. While some dipeptides are known to have physiological or cell-signaling effects, most are considered short-lived intermediates destined for further proteolysis[2].
Quantitative analysis has primarily been performed on urine samples. The concentration of β-Asp-His and other β-aspartyl dipeptides has been determined in healthy individuals, with variations observed based on age and sex[1]. To date, there is a lack of quantitative data for the presence of β-Asp-His in other tissues such as brain and muscle. One study on rat cerebral cortex did not detect β-aspartyl-histidine at concentrations above 1 microM, suggesting its levels in the brain are likely very low[3].
Table 1: Concentration of β-Aspartyl Dipeptides in Human Urine (μmol/g creatinine) [1]
| Dipeptide | Male (mean ± SD) | Female (mean ± SD) | Child (mean ± SD) |
| β-Aspartyl-glycine | 44.4 ± 8.5 | 61.4 ± 18.9 | 83.7 ± 27.1 |
| β-Aspartyl-alanine | 11.0 ± 4.9 | 20.7 ± 12.0 | 25.3 ± 9.1 |
| β-Aspartyl-glutamic acid | 10.0 ± 3.7 | 23.0 ± 8.5 | 20.4 ± 7.5 |
| β-Aspartyl-serine | 9.9 ± 2.8 | 13.6 ± 3.8 | 14.9 ± 4.7 |
| β-Aspartyl-aspartic acid * | 4.3 ± 1.0 | 9.1 ± 2.2 | 18.4 ± 6.5 |
| β-Aspartyl-threonine | 3.9 ± 0.9 | 5.8 ± 1.1 | 13.2 ± 4.9 |
Note: The cited study abstract refers to β-aspartyl-aspartic acid. Further investigation of the full text would be required to confirm if data for β-aspartyl-histidine is specifically included.
Biological Functions and Signaling Pathways
Currently, there is a significant gap in the scientific literature regarding the specific biological functions of β-Asp-His. Unlike its well-studied counterpart carnosine, which has known antioxidant and pH-buffering roles in muscle and brain tissue, no definitive physiological or cell-signaling roles have been attributed to β-Asp-His[4]. The inclusion of a β-aspartyl peptide bond in some peptides has been shown to cause a loss of their inherent physiological activities, suggesting that the β-linkage may impact biological function[5][6].
No specific signaling pathways involving the dipeptide β-Asp-His have been identified. While "histidyl-aspartyl phosphorelay" systems are a known mode of signal transduction in bacteria and plants, these involve the phosphorylation of histidine and aspartic acid residues within proteins and are not related to the dipeptide itself.
Experimental Protocols
The chemical synthesis of β-Asp-His can be achieved using standard solid-phase peptide synthesis (SPPS) protocols, typically employing Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. The key challenge in synthesizing peptides containing aspartic acid is the potential for aspartimide formation, which can lead to the formation of β-aspartyl peptides as a side product[7]. Careful selection of protecting groups and coupling reagents is crucial to minimize this side reaction.
General Fmoc-SPPS Protocol for Dipeptide Synthesis:
-
Resin Preparation: A suitable resin, such as a pre-loaded Wang or 2-chlorotrityl chloride resin, is swelled in a solvent like N,N-dimethylformamide (DMF).
-
First Amino Acid Coupling: The first C-terminal amino acid (e.g., Fmoc-His(Trt)-OH) is coupled to the resin. The trityl (Trt) group protects the imidazole side chain of histidine.
-
Fmoc Deprotection: The Fmoc protecting group on the N-terminus of the resin-bound histidine is removed using a base, typically a solution of piperidine in DMF.
-
Second Amino Acid Coupling: The second amino acid, Fmoc-β-Asp(OtBu)-OH, is activated using a coupling agent (e.g., HBTU/HOBt or DIC/HOBt) and coupled to the free amine of the resin-bound histidine. The tert-butyl (OtBu) group protects the β-carboxyl group of the aspartic acid.
-
Final Fmoc Deprotection: The Fmoc group is removed from the N-terminus of the dipeptide.
-
Cleavage and Deprotection: The dipeptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a strong acid cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.
-
Purification: The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).
3.2.1. Ion-Exchange Chromatography
This technique separates molecules based on their net charge. It has been successfully used for the isolation and identification of various urinary β-aspartyl dipeptides[1].
3.2.2. High-Voltage Paper Electrophoresis
This method separates molecules based on their charge and size and has also been employed in the initial identification of β-aspartyl dipeptides from urine[1].
3.2.3. Liquid Chromatography-Mass Spectrometry (LC-MS)
Modern analysis of dipeptides in biological matrices is predominantly carried out using LC-MS. This technique offers high sensitivity and specificity.
-
Sample Preparation: Biological samples typically require a protein precipitation step, often using an acid like sulfosalicylic acid, followed by centrifugation.
-
Chromatographic Separation: Reversed-phase (RP) or hydrophilic interaction liquid chromatography (HILIC) can be used to separate the dipeptide from other components in the sample.
-
Mass Spectrometric Detection: The dipeptide is ionized (e.g., by electrospray ionization - ESI) and detected by a mass spectrometer. For quantitative studies, tandem mass spectrometry (MS/MS) in multiple reaction monitoring (MRM) mode is often used for its high selectivity and sensitivity.
3.2.4. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy can be used to confirm the structure of synthesized β-Asp-His. 1D and 2D NMR experiments can provide detailed information about the connectivity of atoms and the stereochemistry of the molecule.
Conclusion and Future Directions
β-Aspartyl-histidine is a naturally occurring dipeptide whose biological significance remains largely unexplored. While methods for its synthesis and analysis are available, there is a notable absence of research into its specific physiological roles. Future research should focus on:
-
Quantitative Tissue Analysis: Developing and applying sensitive analytical methods to determine the concentration of β-Asp-His in various tissues, particularly in muscle and brain, to understand its distribution and potential sites of action.
-
Functional Studies: Investigating the potential biological activities of β-Asp-His, including its effects on cellular signaling, enzymatic activity, and its potential role as a neurotransmitter or neuromodulator.
-
Metabolic Studies: Elucidating the metabolic pathways involved in the synthesis and degradation of β-Asp-His to understand its turnover and regulation in the body.
This guide provides a summary of the current knowledge on β-Asp-His and is intended to serve as a catalyst for further investigation into this intriguing biomolecule.
References
- 1. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. luxembourg-bio.com [luxembourg-bio.com]
- 3. Site-directed mutagenesis of residues in a conserved region of bovine aspartyl (asparaginyl) beta-hydroxylase: evidence that histidine 675 has a role in binding Fe2+ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enzymatic hydrolysis of alpha- and beta-oligo(L-aspartic acid)s by poly(aspartic acid) hydrolases-1 and 2 from Sphingomonas sp. KT-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inclusion of a beta-aspartyl peptide bond causes the loss of inherent physiological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of L-histidine in vivo on human platelet function and arachidonic acid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bioprocessintl.com [bioprocessintl.com]
An In-depth Technical Guide to Beta-Aspartyl-Histidine (Beta-Asp-His)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the dipeptide Beta-Aspartyl-Histidine (Beta-Asp-His), covering its chemical identity, synthesis, analysis, and known biological interactions. The information is tailored for professionals in research and drug development who require detailed chemical and procedural data.
Chemical Identity and Properties
Beta-Aspartyl-Histidine is a dipeptide composed of a beta-aspartic acid residue and a histidine residue. The key chemical identifiers and properties of this compound are summarized in the table below for easy reference.
| Identifier | Value | Source |
| CAS Number | 20223-80-7 | [1] |
| Molecular Formula | C₁₀H₁₄N₄O₅ | [1] |
| Molecular Weight | 270.24 g/mol | [1] |
| IUPAC Name | (2S)-2-[[(3S)-3-amino-3-carboxypropanoyl]amino]-3-(1H-imidazol-5-yl)propanoic acid | |
| Canonical SMILES | N--INVALID-LINK--C(=O)N--INVALID-LINK--C(=O)O | |
| InChI Key | HSPSXROIMXIJQW-BQBZGAKWSA-N | |
| Synonyms | L-Aspartyl-L-Histidine, Asp-His |
Experimental Protocols
Synthesis of this compound via Solid-Phase Peptide Synthesis (SPPS)
The synthesis of this compound can be achieved using a standard solid-phase peptide synthesis (SPPS) protocol based on Fmoc/tBu chemistry. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin support.
Materials:
-
Fmoc-His(Trt)-Wang resin
-
Fmoc-β-Asp(OtBu)-OH
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure®
-
Piperidine solution (20% in DMF)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% Triisopropylsilane)
-
Diethyl ether
Protocol:
-
Resin Swelling: Swell the Fmoc-His(Trt)-Wang resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the histidine residue by treating the resin with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling:
-
Dissolve Fmoc-β-Asp(OtBu)-OH (3 eq.), DIC (3 eq.), and OxymaPure® (3 eq.) in DMF.
-
Add the activation solution to the resin and shake for 2 hours at room temperature.
-
Perform a Kaiser test to confirm the completion of the coupling reaction.
-
Wash the resin with DMF and DCM.
-
-
Final Fmoc Deprotection: Remove the Fmoc group from the newly added β-aspartic acid residue using 20% piperidine in DMF for 20 minutes. Wash the resin with DMF and DCM.
-
Cleavage and Deprotection:
-
Treat the resin with the TFA cleavage cocktail for 2-3 hours at room temperature to cleave the peptide from the resin and remove the side-chain protecting groups.
-
Filter the resin and collect the TFA solution containing the crude peptide.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the crude peptide under vacuum.
-
Purification and Characterization
Purification by High-Performance Liquid Chromatography (HPLC):
The crude this compound peptide can be purified using reversed-phase HPLC (RP-HPLC).
-
Column: C18 column (e.g., 5 µm particle size, 100 Å pore size, 4.6 x 250 mm)
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Gradient: A linear gradient of 5-30% B over 30 minutes is a good starting point and can be optimized for best separation.
-
Flow Rate: 1 mL/min
-
Detection: UV absorbance at 214 nm and 280 nm.
-
Procedure: Dissolve the crude peptide in mobile phase A and inject it onto the column. Collect fractions corresponding to the major peak and confirm the purity of the collected fractions by analytical HPLC. Lyophilize the pure fractions to obtain the final product.
Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy:
The identity and structure of the purified this compound can be confirmed by ¹H and ¹³C NMR spectroscopy.
-
Sample Preparation: Dissolve the lyophilized peptide in a suitable deuterated solvent, such as D₂O.
-
Expected ¹H NMR Signals: The spectrum will show characteristic signals for the protons of the aspartic acid and histidine residues, including the α- and β-protons of the backbones and the side-chain protons. The imidazole protons of histidine will be observable in the aromatic region.
-
Expected ¹³C NMR Signals: The spectrum will display distinct signals for the carbonyl carbons of the peptide bonds and the carboxylic acid groups, as well as for the α- and β-carbons of both amino acid residues and the carbons of the histidine imidazole ring.
Biological Interactions: The this compound Zinc Complex
This compound is known to form a complex with zinc (Zn²⁺) ions.[1] The coordination of zinc by peptides and proteins is a fundamental aspect of biological inorganic chemistry, influencing structure and function. In proteins, zinc is typically coordinated by the side chains of cysteine, histidine, aspartate, and glutamate residues.[2][3] For the this compound dipeptide, the most likely coordination sites for a zinc ion are the imidazole ring of histidine and the carboxylate groups of the aspartic acid residue. The precise stoichiometry and geometry of the this compound-Zn²⁺ complex would require dedicated structural studies, but a plausible coordination model can be proposed.
Caption: Proposed coordination of a Zinc ion by the this compound dipeptide.
Signaling Pathways and Biological Function
Currently, there is a lack of specific, well-defined signaling pathways in which the dipeptide this compound is known to be a key modulator. While "His-to-Asp phosphotransfer" is a known signaling mechanism in bacteria and plants, this process involves phosphorylation of histidine and aspartate residues within larger proteins and is not directly related to the function of the free dipeptide this compound.
The biological roles of the constituent amino acids are well-established. L-aspartic acid is an excitatory neurotransmitter and a precursor for other amino acids and nucleotides. Histidine is a precursor for histamine and is involved in various enzymatic reactions. The biological significance of the dipeptide itself, however, remains an area for further investigation.
Given the affinity of this compound for zinc, it is plausible that it could play a role in zinc homeostasis or act as a zinc ionophore in specific biological contexts. However, experimental evidence to support a specific signaling role is not yet available in the public domain. The diagram below illustrates a hypothetical workflow for investigating the potential biological activity of this compound.
Caption: A logical workflow for the investigation of the biological function of this compound.
Conclusion
Beta-Aspartyl-Histidine is a dipeptide with well-defined chemical properties that can be synthesized and purified using standard laboratory techniques. Its ability to chelate zinc suggests potential roles in biological systems related to metal ion transport or regulation. However, its specific biological functions and involvement in signaling pathways are not yet fully elucidated and represent a promising area for future research. This guide provides the foundational chemical and procedural information necessary for scientists to embark on further investigation of this intriguing dipeptide.
References
A Technical Guide to Research-Grade Beta-Aspartyl-Histidine (β-Asp-His)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Beta-Aspartyl-Histidine (β-Asp-His) is a dipeptide composed of β-aspartic acid and histidine. Its structure, featuring a β-amino acid, confers unique conformational properties and potential resistance to enzymatic degradation compared to peptides composed solely of α-amino acids. A key characteristic of β-Asp-His is its ability to chelate metal ions, particularly zinc, through the imidazole ring of histidine and the carboxyl groups of aspartate. This property makes it a valuable tool for researchers studying the roles of zinc in biological systems, including its involvement in enzyme function and signaling pathways. This guide provides an in-depth overview of commercially available research-grade β-Asp-His, its quality control, and experimental applications.
Commercial Suppliers and Product Specifications
Several chemical suppliers offer research-grade β-Asp-His. The primary suppliers identified are MedchemExpress and AbMole BioScience, both of whom provide the compound for research purposes. While custom synthesis is an option from various peptide manufacturers, these suppliers often have β-Asp-His in stock.
| Supplier | Catalog Number | Purity | Formulation | Storage |
| MedchemExpress | HY-P4288 | >98% (typically by HPLC) | Lyophilized powder | Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month. |
| AbMole BioScience | M51773 | >98% (typically by HPLC) | Lyophilized powder | Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month. |
Note: Purity levels are typically reported as greater than a certain percentage. For lot-specific purity, it is essential to consult the Certificate of Analysis (CoA) provided by the supplier.
Quality Control and Characterization
The quality and purity of research-grade β-Asp-His are critical for obtaining reliable and reproducible experimental results. Suppliers typically employ a range of analytical techniques to characterize the compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is a standard method for assessing the purity of peptides. For β-Asp-His, a reversed-phase HPLC (RP-HPLC) method is commonly used.
Typical RP-HPLC Parameters:
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Gradient: A linear gradient of increasing acetonitrile concentration (e.g., 5-95% B over 30 minutes)
-
Flow Rate: 1.0 mL/min
-
Detection: UV absorbance at 214 nm and 280 nm
The purity is determined by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of β-Asp-His. The expected monoisotopic mass is approximately 270.0964 g/mol . Electrospray ionization (ESI) is a common technique for analyzing peptides. Fragmentation patterns observed in tandem mass spectrometry (MS/MS) can be used to verify the amino acid sequence and the nature of the peptide bond. The fragmentation of β-peptides can differ from that of α-peptides, providing characteristic ions that can confirm the β-aspartyl linkage.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Biological Activity and Zinc Complexation
The primary reported biological activity of β-Asp-His is its ability to form a complex with zinc (Zn²⁺).[2] The histidine and aspartate residues provide the necessary donor atoms (nitrogen from the imidazole ring and oxygens from the carboxyl groups) to coordinate with the zinc ion. The study by Gockel et al. (1996) provides foundational information on the zinc complexation of dipeptides containing histidine and cysteine, offering insights into the behavior of β-Asp-His in solution.
The formation of the β-Asp-His-Zn²⁺ complex can be studied potentiometrically to determine its stability constant. Understanding this interaction is crucial for its application in studies of zinc-dependent enzymes and signaling pathways.
Experimental Protocols
Preparation of a Stock Solution
-
Determine the required concentration: Based on the experimental needs.
-
Weigh the lyophilized powder: Use an analytical balance to accurately weigh the desired amount of β-Asp-His.
-
Select a solvent: β-Asp-His is soluble in water. For cell culture experiments, use sterile, nuclease-free water or a suitable buffer (e.g., PBS).
-
Dissolve the peptide: Add the solvent to the vial containing the lyophilized powder. Vortex briefly to ensure complete dissolution.
-
Sterilization (if for cell culture): Filter the solution through a 0.22 µm syringe filter into a sterile tube.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
Zinc Chelation Assay (General Protocol)
This protocol describes a general method to assess the zinc chelation capacity of β-Asp-His using a colorimetric indicator such as Zincon.
Materials:
-
β-Asp-His stock solution
-
Zinc sulfate (ZnSO₄) solution of known concentration
-
Zincon indicator solution
-
Tris buffer (pH 7.4)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a standard curve: Create a series of dilutions of the ZnSO₄ solution in Tris buffer.
-
Reaction setup: In the wells of a 96-well plate, add a fixed concentration of Zincon and varying concentrations of β-Asp-His.
-
Initiate the reaction: Add a fixed concentration of ZnSO₄ to each well to initiate the competition for zinc binding between Zincon and β-Asp-His.
-
Incubate: Incubate the plate at room temperature for a specified time to allow the binding to reach equilibrium.
-
Measure absorbance: Read the absorbance at the appropriate wavelength for the Zincon-Zn²⁺ complex (typically around 620 nm).
-
Data analysis: A decrease in the absorbance of the Zincon-Zn²⁺ complex in the presence of β-Asp-His indicates that the peptide is chelating the zinc. The chelation capacity can be quantified by comparing the results to the standard curve.
Potential Signaling Pathways and Biological Roles
While specific signaling pathways directly modulated by the dipeptide β-Asp-His are not extensively documented, its components and properties suggest several areas of investigation.
Zinc-Dependent Signaling
Given its zinc-chelating ability, β-Asp-His could influence numerous zinc-dependent signaling pathways. Zinc acts as a second messenger and a cofactor for many enzymes and transcription factors. By modulating local zinc concentrations, β-Asp-His could potentially affect:
-
Kinase and Phosphatase Activity: Many kinases and phosphatases are zinc-dependent.
-
Gene Expression: Zinc-finger transcription factors require zinc for their structure and function.
-
Neurotransmission: Zinc is involved in synaptic transmission and the modulation of various receptors.
Histidine-Containing Dipeptides in Biological Systems
Histidine-containing dipeptides, such as carnosine (β-alanyl-L-histidine), are known to have various physiological roles, including antioxidant activity, pH buffering, and regulation of enzyme activity. While β-Asp-His differs in its N-terminal amino acid, it shares the histidine residue, suggesting potential for similar, or distinct, biological functions that warrant further investigation.
Conclusion
Research-grade β-Asp-His is a valuable tool for studying the biological roles of zinc and for exploring the unique properties of β-peptides. Commercial availability from suppliers like MedchemExpress and AbMole provides researchers with access to this compound. Careful consideration of its purity, as detailed in the supplier's Certificate of Analysis, is crucial for experimental success. The provided protocols and diagrams offer a starting point for incorporating β-Asp-His into research workflows, particularly in the context of zinc chelation and its potential impact on cellular signaling. Further research is needed to fully elucidate the specific biological functions and signaling pathways directly involving this intriguing dipeptide.
References
In Silico Modeling of β-Aspartate-Histidine Zinc Complexes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the computational methodologies employed in the in silico modeling of zinc complexes with peptides containing β-aspartate and histidine residues. The coordination of zinc by these residues is a critical motif in numerous metalloproteins, playing vital roles in catalysis, structural stability, and biological recognition. Understanding these interactions at an atomic level through computational modeling is paramount for applications in drug design, enzyme engineering, and materials science.
This document outlines the theoretical background, experimental protocols for computational simulations, quantitative data on complex stability and geometry, and logical workflows for a comprehensive modeling study.
Introduction to In Silico Modeling of Metallo-complexes
The computational study of metal-peptide complexes, such as those involving zinc with β-aspartate and histidine, offers a powerful lens to dissect the intricate forces governing their structure and function. Due to the challenges in experimentally characterizing these dynamic systems, in silico techniques like molecular dynamics (MD) and quantum mechanics (QM) have become indispensable.
These methods allow for the detailed exploration of:
-
Coordination Geometry: The precise three-dimensional arrangement of the β-aspartate and histidine residues around the central zinc ion.
-
Binding Affinity and Stability: The thermodynamic favorability of complex formation.
-
Conformational Dynamics: The movement and flexibility of the peptide-zinc complex over time.
-
Electronic Properties: The distribution of charge and the nature of the chemical bonds between the zinc ion and the peptide ligands.
Data Presentation: Quantitative Insights into β-Asp-His Zinc Complexes
The following tables summarize key quantitative data derived from both experimental studies and computational models of zinc complexes involving aspartate and histidine residues. This data provides a baseline for validating and interpreting simulation results.
| Parameter | Value Range (Å) | Method of Determination | Reference(s) |
| Zn-N (Histidine) | 1.95 - 2.17 | X-ray Crystallography, QM | [1][2] |
| Zn-O (Aspartate) | 1.90 - 2.50 | X-ray Crystallography, QM | [2][3] |
| Zn-S (Cysteine) | 2.00 - 2.50 | X-ray Crystallography, QM | [3] |
| Zn-O (Water) | 1.90 - 2.50 | X-ray Crystallography, QM | [2][3] |
| Peptide System | logβ' (at pH ~7.4) | ΔG° (kcal/mol) | ΔH° (kcal/mol) | Method of Determination | Reference(s) |
| Cys₂His₂ Zinc Finger Consensus Peptide (CP1) | 12.2 ± 0.1 | -16.6 ± 0.1 | -23.5 to -28.0 | Isothermal Titration Calorimetry (ITC) | [4] |
| Engineered bi-Histidine site in Ubiquitin | ~5.5 (Kd ~3 µM) | -7.5 | Not Reported | Fluorescence Competition Assay | [5] |
| Designed Cys₂His₂ Peptide (P1) | ~6.6 (KD ~220 nM) | -9.1 | Not Reported | Isothermal Titration Calorimetry (ITC) | [6] |
| Coordination Geometry | Primary Coordinating Residues | Typical Bond Angles (°) | Reference(s) |
| Tetrahedral | Cys₄, Cys₃His, Cys₂His₂, His₄ | ~109.5 | [2][7] |
| Trigonal Bipyramidal | Varies | ~90 and ~120 | [8] |
| Octahedral | Varies (often includes water) | ~90 | [9] |
Experimental Protocols for In Silico Modeling
A robust computational study of a β-Asp-His zinc complex typically involves a multi-step workflow, often combining classical molecular mechanics with quantum mechanical calculations for higher accuracy at the metal center.
Molecular Dynamics (MD) Simulation Protocol
MD simulations are used to sample the conformational space of the complex over time, providing insights into its dynamics and stability.
-
System Preparation:
-
Initial Structure Generation: A starting 3D structure of the β-Asp-His peptide is built using molecular modeling software (e.g., PyMOL, Avogadro). The zinc ion is then placed in a plausible coordination geometry based on known structures.
-
Force Field Selection: An appropriate force field is chosen. For proteins, force fields like AMBER (e.g., ff14SB) are standard. For the zinc ion and its coordinating residues, specialized parameters are required. The Zinc AMBER Force Field (ZAFF) or a non-bonded model with carefully derived partial charges are common choices.[2][10]
-
Parameterization of the Zinc Site: If using a bonded model, force constants for bonds (e.g., Zn-N, Zn-O) and angles involving the zinc ion are necessary. These can be derived from quantum chemical calculations using methods like the Seminario method, which analyzes the Hessian matrix from a QM frequency calculation.[8] For non-bonded models, accurate partial atomic charges for the zinc and coordinating atoms are crucial and are often derived using the Restrained Electrostatic Potential (RESP) fitting procedure on a QM-calculated electrostatic potential.[2]
-
-
Solvation and Ionization:
-
The peptide-zinc complex is placed in a periodic box of explicit water molecules (e.g., TIP3P or OPC water models).
-
Counter-ions (e.g., Na⁺ or Cl⁻) are added to neutralize the system and to simulate a physiological salt concentration (e.g., 150 mM).[10]
-
-
Energy Minimization:
-
The energy of the entire system is minimized to remove steric clashes and unfavorable geometries. This is typically a multi-stage process, starting with minimizing the positions of water and ions while restraining the complex, followed by minimizing the entire system.
-
-
Equilibration:
-
The system is gradually heated to the target temperature (e.g., 300 K) under constant volume (NVT ensemble).
-
The pressure is then equilibrated to 1 atm under constant pressure (NPT ensemble). Position restraints on the complex are gradually removed during these steps.
-
-
Production Run:
-
A long simulation (typically hundreds of nanoseconds to microseconds) is run in the NPT ensemble without restraints. Trajectories (atomic coordinates over time) are saved at regular intervals for analysis.
-
Quantum Mechanics/Molecular Mechanics (QM/MM) Protocol
For a more accurate description of the electronic structure of the zinc coordination sphere, a hybrid QM/MM approach is often employed.
-
System Partitioning:
-
The system is divided into a QM region and an MM region. The QM region typically includes the zinc ion and the side chains of the coordinating β-aspartate and histidine residues. The rest of the peptide and the solvent constitute the MM region.
-
-
QM Method Selection:
-
Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP) and basis set (e.g., 6-31G*) is a common choice for the QM region.
-
-
QM/MM Interface:
-
The interaction between the QM and MM regions is handled by a specific coupling scheme (e.g., electrostatic embedding). If the QM/MM boundary crosses a covalent bond, a link-atom approach (typically a hydrogen atom) is used to saturate the valency of the QM atom.
-
-
Simulation Type:
-
Geometry Optimization: To find the minimum energy structure of the complex, focusing on the accurate geometry of the coordination site.
-
QM/MM MD: To study the dynamics of the system with a high-level description of the active site. These simulations are computationally more expensive than classical MD.
-
Visualizing the Modeling Workflow
The following diagrams, generated using the DOT language, illustrate the logical flow of the in silico modeling process.
Conclusion
The in silico modeling of β-Asp-His zinc complexes is a multifaceted process that integrates principles from classical mechanics, quantum chemistry, and statistical thermodynamics. By following rigorous simulation protocols and leveraging specialized force fields, researchers can obtain high-resolution insights into the structure, stability, and dynamics of these important bioinorganic systems. The quantitative data and workflows presented in this guide serve as a foundational resource for scientists and drug developers aiming to harness the power of computational modeling to advance their research in metalloprotein chemistry.
References
- 1. Stability constants of complexes of zinc and cobalt(II) ions with some histidine-containing peptides - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 2. Structural Survey of Zinc Containing Proteins and the Development of the Zinc AMBER Force Field (ZAFF) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thermodynamic and kinetic aspects of metal binding to the histidine-rich protein, Hpn - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Zinc binding of a Cys2His2-type zinc finger protein is enhanced by the interaction with DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metal binding kinetics of bi-Histidine sites used in ψ-analysis: Evidence for high energy protein folding intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design of Zn‐Binding Peptide(s) from Protein Fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Zinc Coordination Geometry and Ligand Binding Affinity: The Structural and Kinetic Analysis of the Second-Shell Serine 228 Residue and the Methionine 180 Residue of the Aminopeptidase from Vibrio proteolyticus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chiral crystallization of a zinc(II) complex - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Unlocking Therapeutic Potential: A Technical Guide to Beta-Amino Acid Dipeptides
For Researchers, Scientists, and Drug Development Professionals
Beta-amino acid dipeptides are emerging as a compelling class of molecules in therapeutic development. Their inherent resistance to proteolytic degradation, coupled with the ability to mimic or modulate biological processes, positions them as promising candidates for a range of diseases. This technical guide provides an in-depth exploration of their therapeutic applications, supported by quantitative data, detailed experimental methodologies, and visualizations of key biological pathways and workflows.
Therapeutic Applications and Efficacy
Beta-amino acid dipeptides have demonstrated significant potential across several therapeutic areas, including oncology, infectious diseases, and as specific enzyme inhibitors. Their modified backbone structure confers enhanced stability compared to their alpha-amino acid counterparts, leading to improved pharmacokinetic profiles.
Anticancer Activity
The introduction of beta-amino acids into dipeptidic structures has yielded compounds with potent cytotoxic activity against various cancer cell lines. These modifications can enhance cellular uptake and induce apoptotic pathways.
Table 1: Anticancer Activity of β-Amino Acid Dipeptide Derivatives
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 3-amino-N-(2-aminoethyl)-2,2-bis(naphthalen-2-ylmethyl)propanamide | Ramos (human Burkitt's lymphoma) | < 8 | [1] |
| Colon Cancer Cell Lines | 0.32 - 3.89 | [1] | |
| Non-Small Cell Lung Cancer | 0.32 - 3.89 | [1] | |
| Melanoma | 0.32 - 3.89 | [1] | |
| Leukemia Cell Lines | 0.32 - 3.89 | [1] | |
| aStAx-35R | DLD1 (colorectal carcinoma) | ~10 (after 5 days) | [2] |
| SW480 (colorectal adenocarcinoma) | ~10 (after 5 days) | [2] |
Note: IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.
Antimalarial Activity
Cyclic beta-amino acid-containing dipeptides have shown promise as antimalarial agents, exhibiting activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria.
Table 2: In Vitro Antimalarial Activity of Cyclic β-Amino Acid-Containing Dipeptides against P. falciparum
| Compound | IC50 (µg/mL) | Reference |
| 4.4 | 3.87 | [3] |
| 4.5 | 3.64 | [3] |
Note: Lower IC50 values indicate greater potency.
Enzyme Inhibition
Beta-amino acid dipeptides have been successfully designed as potent and selective inhibitors of various enzymes, particularly proteases such as cathepsins, which are implicated in a range of diseases including osteoporosis, arthritis, and cancer.[4] The modified peptide backbone can orient side chains for optimal interaction with enzyme active sites.
Table 3: Inhibition of Cysteine Cathepsins by β-Amino Acid Dipeptide Nitriles
| Compound | Target Enzyme | Ki (nM) | Inhibition Type | Reference |
| Azadipeptide Nitrile (Gü1303) | Cathepsin K | Subnanomolar to picomolar range | Covalent-reversible | [4] |
| 3-cyano-3-aza-β-amino acid (Gü2602) | Cathepsin K | Picomolar range | Covalent-reversible | [4] |
| Dipeptide Nitrile 1a | Cathepsin B | 64 | Competitive | [5] |
| Dipeptide Nitrile 1b | Cathepsin B | Low nanomolar range | Competitive | [5] |
Note: Ki (inhibition constant) is a measure of the inhibitor's binding affinity to the enzyme.
Experimental Protocols
The following sections provide detailed methodologies for the synthesis and evaluation of beta-amino acid dipeptides, compiled from referenced literature.
Synthesis of Cyclic β-Amino Acid-Containing Dipeptides
This protocol outlines a general procedure for the synthesis of dipeptides containing cyclic beta-amino acids.
Protocol 2.1.1: Synthesis of β-Lactams
-
Synthesize N-chloro-sulfonyl-β-lactams by the addition of chlorosulfonyl isocyanate to a cyclic alkene in dry toluene at 0°C.
-
Hydrolyze the N-chloro-sulfonyl-β-lactams to obtain the corresponding β-lactams.
Protocol 2.1.2: Conversion to Amino Ester Salts
-
Convert the β-lactams to the corresponding amino ester salts in a single step using a reported method.
Protocol 2.1.3: Dipeptide Coupling
-
Dissolve the amino ester salt in an appropriate solvent (e.g., CH3CN).
-
Add an N-protected α-amino acid.
-
Add coupling agents such as N-hydroxybenzotriazole (HOBT) and N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDCI).
-
Stir the reaction mixture at 0°C and then allow it to warm to room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, perform an aqueous workup and extract the product with an organic solvent.
-
Purify the dipeptide product by column chromatography.
Solid-Phase Peptide Synthesis (SPPS) of β-Amino Acid Dipeptides
SPPS is a widely used method for the efficient synthesis of peptides. The following is a general protocol for incorporating β-amino acids.
Protocol 2.2.1: Resin Preparation and Swelling
-
Transfer the appropriate resin (e.g., polystyrene-tripropylene glycol glycerolate diacrylate resin) to the peptide synthesizer vessel.
-
Add N-methyl-pyrrolidone (NMP) to swell the resin for 1 hour.
Protocol 2.2.2: First Amino Acid Coupling
-
Add the first Fmoc-protected amino acid (2 eq.), 4-dimethylaminopyridine (DMAP, 0.1 eq.) in dichloromethane (DCM), and diisopropylcarbodiimide (DIC, 2 eq.).
-
Shake the reaction vessel for 45 minutes and monitor the reaction by TLC.
Protocol 2.2.3: Subsequent Amino Acid Couplings
-
For subsequent couplings, dissolve the Fmoc-protected amino acid in a minimum amount of NMP.
-
Add HOBt and DIC, shake for 3 minutes, and immediately transfer the mixture to the resin.
-
Add diisopropylethylamine (DIPEA) and continue the reaction for 45 minutes.
-
Monitor the completion of the coupling reaction using a ninhydrin test.
-
If the test is negative (no free amines), wash the resin and proceed to the deprotection step. If positive, repeat the coupling.
Protocol 2.2.4: Fmoc Deprotection
-
Treat the resin with a 20% piperidine solution in NMP to remove the Fmoc protecting group.
Protocol 2.2.5: Cleavage and Purification
-
After the final amino acid has been coupled and deprotected, cleave the peptide from the resin using a cleavage cocktail (e.g., trifluoroacetic acid/water/triisopropylsilane).
-
Precipitate the peptide in cold diethyl ether.
-
Purify the crude peptide by preparative high-performance liquid chromatography (HPLC).
-
Characterize the final product by mass spectrometry and NMR.[6]
In Vitro Antimalarial Activity Assay
This protocol describes the evaluation of the antimalarial activity of beta-amino acid dipeptides against P. falciparum.
Protocol 2.3.1: Parasite Culture
-
Culture P. falciparum (chloroquine-sensitive or -resistant strains) in human erythrocytes in RPMI-1640 medium supplemented with human serum and hypoxanthine.
-
Maintain the culture in a controlled environment with 5% CO2, 5% O2, and 90% N2 at 37°C.
Protocol 2.3.2: Drug Susceptibility Assay
-
Synchronize the parasite culture to the ring stage.
-
Prepare serial dilutions of the test compounds in the culture medium.
-
Add the parasitized erythrocytes to a 96-well plate.
-
Add the drug dilutions to the wells and incubate for 48 hours.
-
After incubation, prepare thin blood smears from each well, stain with Giemsa, and determine the parasitemia by light microscopy.
-
Alternatively, use a SYBR Green I-based fluorescence assay to quantify parasite growth.
-
Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of parasite growth inhibition against the drug concentration.
Visualizing Mechanisms and Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts related to the therapeutic application of beta-amino acid dipeptides.
General Synthesis Workflow
Inhibition of Amyloid-Beta Aggregation in Alzheimer's Disease
Dipeptides have been investigated for their potential to inhibit the aggregation of amyloid-beta (Aβ) peptides, a key pathological hallmark of Alzheimer's disease.[1] The following diagram illustrates this inhibitory mechanism.
Cysteine Protease Inhibition Mechanism
Beta-amino acid dipeptide nitriles can act as covalent-reversible inhibitors of cysteine proteases like cathepsins. The nitrile group serves as a "warhead" that reacts with the active site cysteine.
Conclusion
Beta-amino acid dipeptides represent a versatile and promising platform for the development of novel therapeutics. Their enhanced stability and ability to be tailored for specific biological targets address key challenges in peptide-based drug discovery. The data and protocols presented in this guide underscore the significant progress made in this field and provide a solid foundation for future research and development efforts. Further exploration into their mechanisms of action and in vivo efficacy will be crucial in translating the potential of these molecules into clinical applications.
References
- 1. mdpi.com [mdpi.com]
- 2. Inhibition of oncogenic Wnt signaling through direct targeting of β-catenin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Amyloid β-Peptide (1–42)-Induced Oxidative Stress in Alzheimer Disease: Importance in Disease Pathogenesis and Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis of biologically important neutral amylo-β peptide by using improved Fmoc solid-phase peptide synthetic strategy - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
Introduction
β-Aspartyl-Histidine (β-Asp-His) is a dipeptide composed of β-aspartic acid and L-histidine. As a non-proteinogenic peptide, it represents a class of molecules with significant potential in drug development and biochemical research due to their inherent resistance to proteolytic degradation compared to their α-peptide counterparts.[1] This technical guide provides a comprehensive review of the current literature on β-Asp-His and related compounds, focusing on its chemical properties, synthesis, biological activities, and the methodologies used for its study. Particular attention is given to its metal-chelating properties and the challenges associated with its synthesis, such as aspartimide formation.
Core Concepts
Chemical Properties of β-Asp-His
β-Asp-His is a dipeptide with the molecular formula C₁₀H₁₄N₄O₅ and a molecular weight of 270.24 g/mol .[2] The presence of a β-amino acid in its structure confers unique conformational properties and increased stability. The constituent amino acids, β-aspartic acid and histidine, contribute distinct functionalities. The imidazole side chain of histidine is a key functional group, capable of acting as a pH buffer, a metal ion chelator, and participating in enzymatic catalysis.[3][4][5][6] The free carboxyl group of the β-aspartic acid residue also participates in metal ion coordination.
Zinc Complexation
A notable characteristic of β-Asp-His is its ability to form complexes with metal ions, particularly zinc.[7][8] The histidine residue's imidazole ring and the aspartic acid's carboxyl group are key ligands for zinc binding. The thermodynamics of zinc binding to histidine-containing peptides have been studied, revealing that the coordination is often driven by favorable enthalpy and entropy changes.[9][10][11] The stoichiometry and affinity of this binding are crucial for understanding the potential biological roles of β-Asp-His, as zinc is an essential cofactor in numerous enzymes and signaling pathways.
Quantitative Data Summary
While specific quantitative data for β-Asp-His is limited in the literature, data for related compounds, particularly the antioxidant activities of carnosine (β-alanyl-L-histidine) and anserine, provide valuable comparative insights.
| Compound | Assay | Result | Reference |
| Carnosine | Inhibition of linoleic acid autoxidation | Strongest antioxidant activity among tested compounds (carnosine, anserine, histidine, β-alanine, 1-methylhistidine, taurine, glycine, and alanine). Activity increased with concentration (0.5 to 40 mM). | [12] |
| Anserine | Inhibition of linoleic acid autoxidation | Lower antioxidant activity than carnosine. Reached maximum activity at 10 mM. | [12] |
| Histidine | Inhibition of linoleic acid autoxidation | Possessed antioxidant ability, but lower than 1-methylhistidine. | [12] |
| Carnosine, Homocarnosine, Anserine | Peroxyl radical-trapping ability | All showed antioxidant activity at physiological concentrations. | [3][13] |
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of β-Aspartyl-Histidine
The synthesis of peptides containing β-aspartic acid via SPPS is challenging due to the propensity for aspartimide formation, a side reaction that leads to a mixture of α- and β-aspartyl peptides and racemization.[7][14] The following protocol is a generalized approach for the synthesis of β-Asp-His, incorporating strategies to minimize this side reaction.
Materials:
-
Fmoc-L-His(Trt)-Wang resin
-
Fmoc-β-Asp(OtBu)-OH
-
Coupling reagents (e.g., HBTU, HOBt)
-
Base (e.g., DIPEA)
-
Deprotection solution (e.g., 20% piperidine in DMF, potentially with additives to suppress aspartimide formation)
-
Cleavage cocktail (e.g., TFA/TIS/H₂O)
-
Solvents (DMF, DCM)
Protocol:
-
Resin Swelling: Swell the Fmoc-L-His(Trt)-Wang resin in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and then treat with fresh deprotection solution for 15 minutes. Wash the resin thoroughly with DMF. To mitigate aspartimide formation in subsequent steps, consider using a weaker base like piperazine or adding HOBt to the piperidine solution.[2][15]
-
Coupling of Fmoc-β-Asp(OtBu)-OH:
-
Pre-activate Fmoc-β-Asp(OtBu)-OH (3 eq.) with HBTU (2.9 eq.) and HOBt (3 eq.) in DMF.
-
Add DIPEA (6 eq.) to the activated amino acid solution.
-
Add the activated amino acid solution to the resin and shake for 2 hours.
-
Monitor the coupling reaction using a Kaiser test.
-
-
Final Fmoc Deprotection: Repeat step 2.
-
Cleavage and Deprotection: Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours.
-
Purification: Precipitate the crude peptide in cold diethyl ether. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the synthesized β-Asp-His using mass spectrometry and NMR spectroscopy.[16][17][18]
Strategies to Prevent Aspartimide Formation:
-
Use of sterically hindered protecting groups for the β-carboxyl group of aspartic acid: Protecting groups bulkier than the standard tert-butyl (OtBu) can physically block the formation of the succinimide ring.[2][19]
-
Modification of deprotection conditions: Using weaker bases or adding acidic additives like HOBt or formic acid to the piperidine solution can reduce the rate of aspartimide formation.[1][15]
-
Backbone protection: Protecting the amide nitrogen of the residue C-terminal to the aspartic acid with a temporary protecting group can completely eliminate aspartimide formation.[12]
Biological Activity Assays
Given the limited specific data for β-Asp-His, assays would likely focus on activities suggested by its structure and the properties of related compounds.
1. Antioxidant Activity Assay (e.g., DPPH Radical Scavenging Assay):
-
Principle: Measures the ability of the peptide to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it. The reduction in DPPH is monitored spectrophotometrically.
-
Protocol:
-
Prepare a stock solution of β-Asp-His in a suitable buffer.
-
Prepare a working solution of DPPH in methanol.
-
In a 96-well plate, add varying concentrations of the peptide solution.
-
Add the DPPH solution to each well and incubate in the dark at room temperature.
-
Measure the absorbance at a specific wavelength (e.g., 517 nm).
-
Calculate the percentage of radical scavenging activity. Ascorbic acid or Trolox can be used as a positive control.
-
2. Metal Chelation Assay (e.g., Ferrozine Assay for Fe²⁺ Chelation):
-
Principle: Ferrozine forms a stable, colored complex with Fe²⁺. A chelating agent will compete with ferrozine for the iron, leading to a decrease in the color intensity.
-
Protocol:
-
Prepare solutions of β-Asp-His, FeCl₂, and ferrozine.
-
Mix the peptide solution with the FeCl₂ solution and incubate.
-
Add the ferrozine solution to initiate the colorimetric reaction.
-
Measure the absorbance at a specific wavelength (e.g., 562 nm).
-
Calculate the percentage of Fe²⁺ chelating activity. EDTA can be used as a positive control.
-
Signaling Pathways and Logical Relationships
While specific signaling pathways directly modulated by β-Asp-His are not well-documented, its constituent amino acids, aspartate and histidine, are involved in numerous cellular processes. Aspartate metabolism can influence inflammatory pathways, such as the activation of mTOR and HIF-1α in macrophages.[20] Histidine is a precursor for histamine, a key signaling molecule in allergic responses and gastric acid secretion.[3] The potential for β-Asp-His to influence these pathways, perhaps through its metal-chelating properties, warrants further investigation.
Below are diagrams illustrating the general process of solid-phase peptide synthesis and a conceptual pathway for the biological action of a metal-chelating peptide.
Conclusion and Future Directions
β-Aspartyl-Histidine is a fascinating dipeptide with potential applications stemming from its increased stability and metal-chelating properties. While direct research on β-Asp-His is currently limited, the extensive knowledge of related compounds like carnosine and the well-established methodologies in peptide chemistry provide a solid foundation for future studies. The primary challenge in its chemical synthesis, aspartimide formation, can be mitigated through various strategic approaches.
Future research should focus on obtaining specific quantitative data on the binding affinities of β-Asp-His with various metal ions and its kinetics with relevant enzymes. Elucidating its precise effects on cellular signaling pathways will be crucial for understanding its biological significance and potential therapeutic applications. The development of optimized and scalable synthesis protocols will also be essential for making this and other β-peptides more accessible for research and development.
References
- 1. peptide.com [peptide.com]
- 2. biotage.com [biotage.com]
- 3. media.iris-biotech.de [media.iris-biotech.de]
- 4. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 5. researchgate.net [researchgate.net]
- 6. How the Same Core Catalytic Machinery Catalyzes 17 Different Reactions: the Serine-Histidine-Aspartate Catalytic Triad of α/β-Hydrolase Fold Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Thermodynamics of metal ion binding. 2. Metal ion binding by carbonic anhydrase variants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Thermodynamics of Proteins Interactions with Essential First Raw Transition Metals - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. researchgate.net [researchgate.net]
- 13. Alpha- and beta- aspartyl peptide ester formation via aspartimide ring opening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. peptide.com [peptide.com]
- 15. benchchem.com [benchchem.com]
- 16. Detecting aspartate isomerization and backbone cleavage after aspartate in intact proteins by NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Aspartic Acid Isomerization Characterized by High Definition Mass Spectrometry Significantly Alters the Bioactivity of a Novel Toxin from Poecilotheria - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Differentiating alpha- and beta-aspartic acids by electrospray ionization and low-energy tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Intrinsic stoichiometric equilibrium constants for the binding of zinc(II) and copper(II) to the high affinity site of serum albumin - PubMed [pubmed.ncbi.nlm.nih.gov]
The Cellular Odyssey of Beta-Asp-His: An In-depth Technical Guide to Uptake and Transport
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the cellular uptake and transport of the dipeptide Beta-Aspartyl-Histidine (Beta-Asp-His). While direct experimental data for this specific dipeptide is limited, this document extrapolates from the known mechanisms of similar dipeptides and the well-characterized family of peptide transporters. The primary transporter responsible for the cellular uptake of di- and tripeptides is the proton-coupled oligopeptide transporter 1 (PepT1), a member of the Solute Carrier (SLC) family 15. This guide details the proposed mechanism of this compound transport via PepT1, including its energy dependence on the proton gradient. Furthermore, it outlines detailed experimental protocols for studying the uptake and transport of this compound in vitro, utilizing common cell line models. Potential downstream signaling pathways, including calcium and Mitogen-Activated Protein Kinase (MAPK) signaling, that may be activated upon dipeptide transport are also discussed. This guide serves as a foundational resource for researchers investigating the biological significance and therapeutic potential of this compound.
Introduction to this compound
Beta-Aspartyl-Histidine (this compound) is a dipeptide composed of a beta-amino acid, beta-aspartic acid, and the standard amino acid, histidine. The presence of a beta-amino acid residue can confer resistance to peptidases, potentially increasing its biological stability. Understanding the mechanisms by which this dipeptide enters cells is crucial for elucidating its physiological roles and for harnessing its potential in drug delivery and therapeutic applications.
The Primary Transport Machinery: Proton-Coupled Oligopeptide Transporter 1 (PepT1)
The cellular uptake of most di- and tripeptides is predominantly mediated by the Proton-Coupled Oligopeptide Transporter 1 (PepT1), also known as SLC15A1.[1] PepT1 is a high-capacity, low-affinity transporter expressed on the apical membrane of intestinal epithelial cells and in the proximal tubules of the kidney.[2]
Mechanism of Transport
PepT1 functions as a symporter, co-transporting di- or tripeptides with one or more protons down an electrochemical gradient.[1] This process is independent of sodium but is driven by the proton-motive force maintained by the Na+/H+ exchanger on the apical membrane. The transport is electrogenic, meaning it results in a net movement of positive charge into the cell.[3]
The stoichiometry of proton to peptide transport varies depending on the charge of the dipeptide. For a dipeptide like this compound, which contains an acidic (aspartic acid) and a basic (histidine) residue, the net charge at physiological pH will influence the number of protons co-transported. Anionic dipeptides are typically transported with two protons, while neutral and cationic dipeptides are transported with one proton.[3]
Substrate Specificity
PepT1 exhibits broad substrate specificity, recognizing a vast array of di- and tripeptides.[4] The transporter can accommodate peptides with various side chains, including those with acidic, basic, bulky, and hydrophobic residues.[4][5] While L-isomers are generally preferred, PepT1 can also transport peptides containing D-amino acids and beta-amino acids, albeit often with different affinities.[6] This broad specificity makes PepT1 a key player in the absorption of dietary protein digestion products and a target for oral drug delivery of peptide-based pharmaceuticals.
Quantitative Analysis of Transport Kinetics
To characterize the transport of this compound, it is essential to determine its kinetic parameters, namely the Michaelis-Menten constant (Km) and the maximum transport velocity (Vmax). Km represents the substrate concentration at which the transport rate is half of Vmax and is an inverse measure of the transporter's affinity for the substrate. Vmax reflects the maximum capacity of the transport system.
While specific Km and Vmax values for this compound are not available in the current literature, the following table summarizes the kinetic parameters for a range of dipeptides transported by PepT1 in various expression systems. This data provides a comparative context for what might be expected for this compound.
| Dipeptide | Expression System | Km (mM) | Vmax (relative or absolute) | Reference |
| Gly-Sar | Caco-2 cells | 0.7 - 2.4 | 8.4 - 21.0 nmol/mg protein/10 min | [7] |
| Gly-Sar | MDCKII-MDR1 cells | 0.457 ± 0.037 | 0.035 ± 0.001 pmol/min/mg protein | [8] |
| Gly-Gly | hPepT1-containing vesicles | 1.64 (at pH 6.0) | Not specified | [9] |
| Cephalexin | Caco-2 cells | Not specified | Increased by leptin | [10] |
| Zofenopril | hPEPT1 | Ki = 0.05 - 43 mM | Not applicable (inhibitor) | [11] |
| Quinapril | hPEPT1 | Ki = 0.05 - 43 mM | Not applicable (inhibitor) | [11] |
| Enalapril | hPEPT1 | Ki > 14 mM | Not applicable (inhibitor) | [11] |
Note: Ki (inhibition constant) is a measure of the affinity of an inhibitor for a transporter.
Experimental Protocols for Studying this compound Transport
The following sections provide detailed methodologies for key experiments to characterize the cellular uptake and transport of this compound.
Cell Culture
Caco-2 Cells: The human colon adenocarcinoma cell line, Caco-2, is a widely used in vitro model for studying intestinal drug absorption. When cultured on semi-permeable supports, these cells differentiate to form a polarized monolayer with a brush border membrane that expresses PepT1.
-
Seeding and Culture: Caco-2 cells are typically seeded at a density of 2 x 105 cells/cm2 on Transwell permeable supports.[12] They are maintained in a high-glucose Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 atmosphere. The cell monolayers are typically ready for transport studies after 18-21 days of culture.
MDCK Cells: The Madin-Darby canine kidney (MDCK) cell line is another suitable model, particularly for studying renal transport. Wild-type MDCK cells can be transfected to express human PepT1 (MDCK-hPepT1).
-
Seeding and Culture: MDCK cells are seeded on permeable supports and cultured until a confluent monolayer is formed, which is typically assessed by measuring the transepithelial electrical resistance (TEER).[13]
Cellular Uptake Assay (Radiolabeled Substrate)
This protocol describes a typical uptake assay using a radiolabeled form of this compound (e.g., [3H]this compound or [14C]this compound).
-
Cell Preparation: Grow Caco-2 or MDCK-hPepT1 cells to confluence on 12- or 24-well plates.
-
Washing: On the day of the experiment, wash the cell monolayers twice with a pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS, buffered with MES to pH 6.0).
-
Initiation of Uptake: Add the transport buffer containing the radiolabeled this compound at various concentrations to the apical side of the monolayers.
-
Incubation: Incubate the plates at 37°C for a predetermined time course (e.g., 1, 5, 10, 15, and 30 minutes).
-
Termination of Uptake: Stop the uptake by rapidly aspirating the uptake solution and washing the monolayers three times with ice-cold transport buffer.
-
Cell Lysis: Lyse the cells by adding a suitable lysis buffer (e.g., 0.1 M NaOH or 1% SDS).
-
Quantification: Transfer the cell lysates to scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Protein Assay: Determine the protein concentration in each well using a standard protein assay (e.g., BCA assay) to normalize the uptake data.
-
Data Analysis: Express the uptake as nmol of substrate per mg of protein and plot against time to determine the initial rate of uptake.
Competitive Inhibition Assay
This assay is used to determine the affinity of unlabeled this compound for PepT1 by measuring its ability to inhibit the uptake of a known radiolabeled PepT1 substrate (e.g., [14C]Gly-Sar).
-
Follow the Cellular Uptake Assay protocol (4.2).
-
Inhibition: In the uptake solution, include a fixed concentration of the radiolabeled substrate (e.g., 10 µM [14C]Gly-Sar) and varying concentrations of unlabeled this compound (the competitor).
-
Data Analysis: Plot the uptake of the radiolabeled substrate as a function of the concentration of this compound. The concentration of this compound that inhibits 50% of the uptake of the radiolabeled substrate is the IC50 value. The inhibition constant (Ki) can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [S]/Km), where [S] is the concentration of the radiolabeled substrate and Km is its Michaelis-Menten constant.
Visualizing Cellular Processes
Proposed Transport Mechanism of this compound via PepT1
Caption: Proposed mechanism of this compound transport via PepT1.
Experimental Workflow for Kinetic Analysis
Caption: Workflow for determining the kinetic parameters of this compound transport.
Potential Downstream Signaling Pathways
The transport of dipeptides is not merely a mechanism for nutrient uptake; it can also trigger intracellular signaling cascades.
Calcium Signaling
The transport of dipeptides via PepT1 has been shown to elicit an increase in intracellular calcium concentration ([Ca2+]i).[4] This calcium signaling can be initiated through the activation of the Calcium-Sensing Receptor (CaSR) by the dipeptide, leading to the release of calcium from intracellular stores.[4] The subsequent increase in [Ca2+]i can modulate various cellular processes, including the activity of ion channels and enzymes.
Mitogen-Activated Protein Kinase (MAPK) Pathway
Peptide transporters can also influence the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. The uptake of certain bacterial peptides via PepT2 has been shown to activate the p38 MAPK and ERK pathways, leading to an innate immune response.[7] While not directly demonstrated for this compound, it is plausible that its transport could similarly modulate MAPK signaling, thereby influencing cellular processes such as proliferation, differentiation, and apoptosis.
Signaling Pathway Diagram
Caption: Potential signaling pathways activated by this compound.
Conclusion and Future Directions
The cellular uptake of this compound is most likely mediated by the proton-coupled oligopeptide transporter PepT1. This process is energy-dependent and relies on the proton gradient across the cell membrane. While specific kinetic data for this compound is lacking, the experimental protocols outlined in this guide provide a robust framework for its characterization. Future research should focus on determining the precise kinetic parameters of this compound transport and elucidating the specific downstream signaling events that are triggered by its cellular uptake. A deeper understanding of these processes will be invaluable for assessing the physiological functions of this compound and for developing novel therapeutic strategies that target peptide transport.
References
- 1. Impact of Peptide Transporter 1 on the Intestinal Absorption and Pharmacokinetics of Valacyclovir after Oral Dose Escalation in Wild-Type and PepT1 Knockout Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeted Disruption of Peptide Transporter Pept1 Gene in Mice Significantly Reduces Dipeptide Absorption in Intestine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Function, Regulation, and Pathophysiological Relevance of the POT Superfamily, Specifically PepT1 in Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Human PEPT1 pharmacophore distinguishes between dipeptide transport and binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Differentiating Passive from Transporter-mediated Uptake by PepT1: A Comparison and Evaluation of 4 Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The mammalian proton-coupled peptide cotransporter PepT1: sitting on the transporter–channel fence? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 10. PepT1-mediated epithelial transport of dipeptides and cephalexin is enhanced by luminal leptin in the small intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Redirecting [linkinghub.elsevier.com]
- 12. Peptide transporter structure reveals binding and action mechanism of a potent PEPT1 and PEPT2 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Identification of Inhibitor Concentrations to Efficiently Screen and Measure Inhibition Ki Values against Solute Carrier Transporters - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Laboratory Synthesis of β-Aspartyl-Histidine (β-Asp-His)
For Researchers, Scientists, and Drug Development Professionals
Introduction
β-peptides are oligomers of β-amino acids, which have a carbon backbone that is one methylene unit longer than their α-amino acid counterparts. This structural difference confers unique properties, including resistance to proteolytic degradation and the ability to form stable secondary structures, making them of significant interest in drug development and biomaterials science. The synthesis of peptides containing a β-aspartyl linkage is a specific challenge in peptide chemistry. Typically, the formation of a β-aspartyl peptide is an undesirable side reaction that occurs via an aspartimide intermediate during standard solid-phase peptide synthesis (SPPS), particularly when using Fmoc chemistry.[1][2] This side reaction can lead to a mixture of α- and β-peptides, which are often difficult to separate.[1]
However, the controlled formation and subsequent regioselective ring-opening of the aspartimide can be exploited as a synthetic route to intentionally produce β-aspartyl peptides.[3][4] This document provides a detailed protocol for the synthesis of the dipeptide β-Asp-His, leveraging the formation of an aspartimide intermediate during Fmoc-based SPPS. The protocol will cover the assembly of the protected dipeptide on a solid support, induction of aspartimide formation, and the subsequent hydrolysis to yield the desired β-aspartyl linkage, followed by cleavage, purification, and characterization.
Key Reagents and Protecting Group Strategy
The selection of appropriate protecting groups is critical for a successful synthesis and for managing the formation of the aspartimide intermediate.
| Reagent/Component | Protecting Group | Purpose & Considerations |
| Fmoc-His(Trt)-OH | Trityl (Trt) for the imidazole side chain | The Trt group provides robust protection for the histidine side chain during coupling and is labile to the final acidic cleavage conditions. |
| Fmoc-Asp(OtBu)-OH | tert-Butyl (OtBu) for the β-carboxyl group | The OtBu ester is a standard protecting group in Fmoc chemistry. Its cleavage under acidic conditions is a key factor. However, its presence is also conducive to aspartimide formation under basic conditions used for Fmoc deprotection.[1] |
| Wang Resin | - | A common resin for SPPS that allows for cleavage of the final peptide with a free C-terminal carboxyl group. |
| Piperidine | - | A secondary amine used as the base for the removal of the N-terminal Fmoc protecting group. It can also promote aspartimide formation.[1][2] |
| HBTU/HATU | - | Coupling activators used to facilitate the formation of the peptide bond. |
| DIPEA/DIEA | - | A non-nucleophilic base used during the coupling step to activate the amino acid and neutralize the protonated amine on the resin. |
| TFA | - | Trifluoroacetic acid is used in the final step to cleave the peptide from the resin and remove the side-chain protecting groups. |
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of the Protected Asp-His Dipeptide
This protocol outlines the steps for assembling the dipeptide on a solid support.
-
Resin Preparation and Swelling:
-
Place Wang resin (1.0 g, ~0.7 mmol/g substitution) in a reaction vessel.
-
Add N,N-Dimethylformamide (DMF, 10 mL) and gently agitate for 30 minutes to swell the resin.
-
Drain the DMF.
-
-
First Amino Acid Coupling (Fmoc-His(Trt)-OH):
-
Dissolve Fmoc-His(Trt)-OH (3 equivalents relative to resin loading) and HBTU (2.9 equivalents) in DMF.
-
Add DIPEA (6 equivalents) to the solution and mix for 2 minutes to pre-activate the amino acid.
-
Add the activated amino acid solution to the swollen resin.
-
Agitate the mixture at room temperature for 2 hours.
-
Perform a Kaiser test to confirm the completion of the coupling (beads should be yellow).
-
Drain the reaction solution and wash the resin thoroughly with DMF (3 x 10 mL) and Dichloromethane (DCM) (3 x 10 mL).
-
-
Fmoc Deprotection:
-
Add a 20% solution of piperidine in DMF (10 mL) to the resin.
-
Agitate for 5 minutes, then drain.
-
Add a fresh 20% piperidine in DMF solution (10 mL) and agitate for an additional 15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5 x 10 mL).
-
-
Second Amino Acid Coupling (Fmoc-Asp(OtBu)-OH):
-
Repeat the coupling procedure described in step 2 using Fmoc-Asp(OtBu)-OH.
-
After successful coupling, wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL) and dry the resin under vacuum.
-
Protocol 2: On-Resin Aspartimide Formation and Hydrolysis
This protocol is designed to convert the α-linked dipeptide into the desired β-linked product via an aspartimide intermediate.
-
Final Fmoc Deprotection and Aspartimide Induction:
-
Treat the dried, resin-bound peptide with 20% piperidine in DMF for an extended period (e.g., 2-4 hours) at room temperature to ensure both Fmoc removal and promote the formation of the aspartimide intermediate. The propensity for aspartimide formation is sequence-dependent and is notable in Asp-His sequences.[5]
-
Drain the piperidine solution and wash the resin extensively with DMF to remove all traces of piperidine.
-
-
Controlled Hydrolysis of the Aspartimide:
-
To the resin, add a solution of 1% acetic acid in DMF/water (9:1 v/v).
-
Agitate the mixture at room temperature for 4-6 hours. This step facilitates the hydrolysis of the aspartimide ring, yielding a mixture of α- and β-aspartyl peptides.[1][2] The ratio of the two products can be influenced by reaction conditions.
-
Drain the solution and wash the resin with water (3 x 10 mL), DMF (3 x 10 mL), and DCM (3 x 10 mL).
-
Dry the resin under vacuum.
-
Protocol 3: Cleavage, Purification, and Characterization
-
Cleavage from Resin and Deprotection:
-
Prepare a cleavage cocktail of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS).
-
Add the cleavage cocktail (10 mL per gram of resin) to the dried resin.
-
Agitate the mixture at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the crude peptide pellet under vacuum.
-
-
Purification by HPLC:
-
Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., water with a small amount of acetonitrile or acetic acid).
-
Purify the β-Asp-His dipeptide from the α-isomer and other byproducts using reverse-phase high-performance liquid chromatography (RP-HPLC) with a C18 column. A shallow gradient of acetonitrile in water with 0.1% TFA is typically effective.
-
Collect fractions and analyze them by HPLC and mass spectrometry to identify those containing the pure β-Asp-His.
-
-
Characterization:
-
Confirm the identity and purity of the final product using analytical HPLC and mass spectrometry (e.g., ESI-MS) to verify the correct molecular weight.
-
Quantitative Data Summary
The yield of β-aspartyl peptides is highly dependent on the reaction conditions and the specific peptide sequence. The following table provides representative data based on studies of aspartimide formation in model peptides.
| Parameter | Condition | Observation |
| Aspartimide Formation Rate | Standard Fmoc deprotection (20% piperidine in DMF) | Can be significant, especially for Asp-Gly, Asp-Ala, Asp-Ser, and Asp-His sequences.[1][5] |
| α/β Product Ratio after Hydrolysis | Aqueous basic or acidic conditions | Typically yields a mixture of α- and β-peptides, with the β-isomer often being a major product. The exact ratio is sequence and condition dependent.[1] |
| Final Yield of Purified β-Asp-His | - | Expected to be low to moderate, depending on the efficiency of the aspartimide formation and hydrolysis steps, as well as the resolution during HPLC purification. |
Visualizations
Caption: Experimental workflow for the synthesis of β-Asp-His.
Caption: Chemical transformation pathway from α- to β-Asp-His.
References
- 1. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. media.iris-biotech.de [media.iris-biotech.de]
- 3. Alpha- and beta- aspartyl peptide ester formation via aspartimide ring opening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. α‐ and β‐ aspartyl peptide ester formation via aspartimide ring opening | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
Techniques for Characterizing β-Aspartate-Histidine-Zinc Interactions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the characterization of β-Aspartate-Histidine-Zinc (β-Asp-His-Zn) interactions in proteins. Understanding these interactions is crucial for elucidating protein structure, function, and for the rational design of therapeutic agents targeting metalloenzymes.
Introduction
The coordination of zinc ions by specific amino acid residues is fundamental to the structure and function of a vast number of proteins. The β-Asp-His-Zn motif, where a zinc ion is coordinated by the side chains of at least one β-aspartate and one histidine residue, is a key feature in the active sites of many metalloenzymes, particularly in the JAMM (JAB1/MPN/Mov34 metalloenzyme) family of deubiquitinases (DUBs)[1][2][3]. Accurate characterization of these interactions is essential for understanding their catalytic mechanisms and for the development of specific inhibitors.
This guide outlines several key biophysical and structural techniques used to probe β-Asp-His-Zn interactions, providing both theoretical background and practical experimental protocols.
Data Presentation: Thermodynamic Parameters of Zinc Binding
The thermodynamics of zinc binding to proteins provides critical insights into the affinity and driving forces of the interaction. Isothermal Titration Calorimetry (ITC) is the gold standard for directly measuring the binding affinity (Kd), enthalpy (ΔH), and stoichiometry (n) of such interactions. The entropy (ΔS) and Gibbs free energy (ΔG) can then be calculated.
Below is a summary of typical thermodynamic parameters for zinc binding to various protein motifs, including those with histidine and carboxylate ligands. Note that specific data for a canonical β-Asp-His motif can vary depending on the protein context and experimental conditions.
| Protein/Peptide | Zinc Coordination Motif | Kd (nM) | ΔH (kcal/mol) | -TΔS (kcal/mol) | Stoichiometry (n) | Reference |
| JAMM Domain (e.g., AMSH-LP) | His, His, Asp, H₂O | 10 - 100 (estimated) | Favorable (Exothermic) | Varies | 1 | [1][4] |
| Cys₂His₂ Zinc Finger (Sp1-3) | Cys₂, His₂ | ~1 | -15 to -20 | Favorable | 1 | [1][5] |
| His/Cys Motif (Vif protein) | His, Cys, His, Cys | 50 - 200 | Varies | Varies | 1 | [2] |
| Aminopeptidase (Vibrio proteolyticus) | His, Asp, Glu, His, H₂O | High Affinity | Not specified | Not specified | 2 | [6] |
Note: The thermodynamic data for JAMM domains are often challenging to obtain directly due to the integral nature of the zinc ion for protein stability. The values presented are estimates based on structural and functional studies.
Key Experimental Techniques and Protocols
Isothermal Titration Calorimetry (ITC)
Application Note: ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction in a single experiment[7]. For β-Asp-His-Zn interactions, ITC is invaluable for determining the binding affinity and the enthalpic and entropic contributions to binding. Given that the protonation states of histidine and aspartate are pH-dependent, it is crucial to perform ITC experiments in well-defined buffer systems and, if necessary, at different pH values to dissect the proton linkage of zinc binding[2].
Experimental Protocol: ITC Analysis of Zinc Binding
-
Sample Preparation:
-
Express and purify the apo-protein (protein without zinc). This can be achieved by expressing the protein in zinc-depleted media or by treating the purified protein with a chelating agent like EDTA, followed by extensive dialysis to remove the chelator.
-
Prepare a concentrated stock solution of the apo-protein (typically 10-50 µM) in a suitable buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4). The buffer should have a low ionization enthalpy to minimize buffer-induced heat changes.
-
Prepare a zinc solution (e.g., 100-500 µM ZnCl₂) in the exact same buffer as the protein.
-
Degas both the protein and zinc solutions immediately before the experiment to prevent bubble formation in the calorimeter cell.
-
-
ITC Experiment:
-
Set the experimental temperature (e.g., 25 °C).
-
Load the protein solution into the sample cell and the zinc solution into the injection syringe.
-
Perform an initial small injection (e.g., 0.5 µL) to remove any air from the syringe tip, and discard this data point during analysis.
-
Carry out a series of injections (e.g., 20-30 injections of 1-2 µL each) with sufficient spacing to allow the signal to return to baseline.
-
Perform a control titration by injecting the zinc solution into the buffer alone to determine the heat of dilution.
-
-
Data Analysis:
-
Subtract the heat of dilution from the raw titration data.
-
Integrate the resulting peaks to obtain the heat change per injection.
-
Fit the integrated data to a suitable binding model (e.g., one-site binding model) to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).
-
Calculate the Gibbs free energy (ΔG = -RTlnKa, where Ka = 1/Kd) and the entropy of binding (ΔS = (ΔH - ΔG)/T).
-
Experimental Workflow for ITC
Caption: Workflow for Isothermal Titration Calorimetry (ITC) analysis of zinc binding.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Application Note: NMR spectroscopy provides atomic-resolution information about the coordination environment of the zinc ion and the structure of the protein. For β-Asp-His-Zn interactions, 1H, 13C, and 15N NMR can be used to identify the specific histidine and aspartate residues involved in zinc binding by monitoring chemical shift perturbations upon zinc titration[8][9][10]. 2D and 3D NMR experiments can be used to determine the three-dimensional structure of the zinc-bound protein.
Experimental Protocol: NMR Analysis of Zinc Coordination
-
Sample Preparation:
-
For detailed structural studies, uniformly label the protein with 15N and/or 13C by expressing it in minimal media supplemented with 15NH₄Cl and/or ¹³C-glucose.
-
Prepare the apo-protein as described for ITC.
-
Prepare a concentrated protein sample (0.1-1 mM) in a suitable NMR buffer (e.g., 20 mM phosphate buffer, 50 mM NaCl, pH 6.5-7.5) containing 5-10% D₂O for the lock signal. The choice of pH is critical to ensure the desired protonation states of the histidine and aspartate residues.
-
-
NMR Titration:
-
Acquire a baseline 1H-15N HSQC spectrum of the apo-protein.
-
Add small aliquots of a concentrated zinc solution (in the same buffer) to the protein sample.
-
Acquire an HSQC spectrum after each addition of zinc.
-
Monitor the chemical shift changes of the backbone amide and side-chain protons and nitrogens. Residues involved in zinc binding or those undergoing conformational changes upon binding will show significant chemical shift perturbations.
-
-
Structure Determination (for labeled protein):
-
Prepare a sample of the fully zinc-bound protein.
-
Acquire a suite of 2D and 3D NMR experiments (e.g., HNCA, HNCACB, CBCA(CO)NH, C(CO)NH, H(CCO)NH, NOESY) to obtain backbone and side-chain resonance assignments and distance restraints.
-
Use the collected restraints to calculate and refine the three-dimensional structure of the protein using software such as CYANA, XPLOR-NIH, or Rosetta.
-
Caption: Catalytic mechanism of a JAMM deubiquitinase involving a β-Asp-His-Zn active site.
References
- 1. Insights into the Mechanism of Deubiquitination by JAMM Deubiquitinases from Cocrystal Structures of the Enzyme with the Substrate and Product - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural and Functional Basis of JAMM Deubiquitinating Enzymes in Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. JAMM Deubiquitinating Enzymes in Disease | Encyclopedia MDPI [encyclopedia.pub]
- 6. Zinc Coordination Geometry and Ligand Binding Affinity: The Structural and Kinetic Analysis of the Second-Shell Serine 228 Residue and the Methionine 180 Residue of the Aminopeptidase from Vibrio proteolyticus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Thermodynamics of Proteins Interactions with Essential First Raw Transition Metals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. The (unusual) aspartic acid in the metal coordination sphere of the prokaryotic zinc finger domain - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Beta-Asp-His in Metal Complex Studies
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of the dipeptide Beta-Asp-His (β-Asp-His) as a ligand in metal complex studies. The information compiled herein is intended to guide researchers in the synthesis, characterization, and application of β-Asp-His metal complexes in fields such as bioinorganic chemistry, catalysis, and drug development.
Application Notes
Overview of this compound as a Ligand
This compound is a dipeptide composed of β-aspartic acid and L-histidine.[1] The presence of multiple potential coordination sites—the amino group, the carboxylate groups from the aspartate residue, and the imidazole ring of the histidine residue—makes it an excellent chelating agent for various metal ions.[2][3] The resulting metal complexes have potential applications as catalysts and therapeutic agents. The imidazole side chain of histidine is a particularly effective ligand for metal ions like zinc(II), copper(II), and iron(III).[4]
Potential Applications
-
Biomimetic Catalysis: Zinc-histidine complexes are known to be catalytically active in hydrolysis reactions, mimicking the function of metalloenzymes.[5][6][7] β-Asp-His metal complexes, particularly with zinc, can be investigated as catalysts for the hydrolysis of esters and peptides.[8]
-
Drug Development: Metal complexes are increasingly being explored as therapeutic agents.[9] The chelation of essential metal ions like zinc can modulate their biological activity. Zinc itself is crucial for numerous cellular processes, including cell division, immune function, and protein synthesis.[10][11] Complexes of β-Asp-His could be designed to deliver zinc to specific targets or to act as inhibitors of metalloenzymes.
-
Bioinorganic Chemistry: The study of β-Asp-His metal complexes provides insights into the coordination chemistry of peptides with metal ions, which is fundamental to understanding the roles of metals in biological systems.
Data Presentation
The following tables summarize representative quantitative data for metal complexes with aspartic acid and histidine-containing peptides, which can serve as a reference for studies involving β-Asp-His.
Table 1: Stability Constants (log β) of Metal-Amino Acid/Dipeptide Complexes
| Metal Ion | Ligand | log β₁ | log β₂ | Conditions | Reference |
| Zn(II) | Aspartic Acid | 5.35 | - | 25°C, I=0.1 M NaNO₃ | [12] |
| Cu(II) | Aspartic Acid | 8.78 | - | 25°C, I=0.1 M NaNO₃ | [12] |
| Co(II) | Aspartic Acid | 6.69 | - | 25°C, I=0.1 M NaNO₃ | [12] |
| Mn(II) | Aspartic Acid | 3.91 | - | 25°C, I=0.1 M NaNO₃ | [12] |
| Zn(II) | Glycyl-L-Histidine | 5.65 | 10.38 | 37°C, I=0.15 M KNO₃ | [13] |
| Co(II) | Glycyl-L-Histidine | 4.40 | 7.95 | 37°C, I=0.15 M KNO₃ | [13] |
Table 2: Catalytic Activity of Zinc-Peptide Complexes in p-Nitrophenyl Acetate (pNPA) Hydrolysis
| Catalyst | k_obs (M⁻¹s⁻¹) | pH | Reference |
| Zn(II)-Peptide Complex (mono-hydroxide) | 0.24 | 7.4-9.2 | [5] |
| Zn(II)-Peptide Complex (di-hydroxide) | 1.44 | 7.4-9.2 | [5] |
| Zn(II)-Histidine-rich Peptide A | - | 7.4 | [7] |
Experimental Protocols
Synthesis of a Zn(II)-Beta-Asp-His Complex (General Protocol)
This protocol describes a general method for the synthesis of a 1:1 zinc(II)-β-Asp-His complex.
Materials:
-
This compound
-
Zinc Chloride (ZnCl₂)
-
Sodium Hydroxide (NaOH)
-
Deionized Water
-
Ethanol
Procedure:
-
Dissolve a specific molar amount of β-Asp-His in deionized water.
-
Slowly add one molar equivalent of a freshly prepared aqueous solution of ZnCl₂ to the β-Asp-His solution while stirring.
-
Adjust the pH of the solution to approximately 7.4 by the dropwise addition of 0.1 M NaOH. A slight precipitate may form.
-
Gently heat the solution to aid in complex formation and dissolution of any precipitate.
-
To induce crystallization, slowly add ethanol to the solution until it becomes slightly turbid.
-
Allow the solution to stand at 4°C for 24-48 hours to facilitate crystal formation.
-
Collect the resulting crystals by filtration, wash with a small amount of cold ethanol, and dry under vacuum.
Characterization Protocols
Objective: To determine the stability constants of the Zn(II)-β-Asp-His complex.
Materials:
-
Calibrated pH meter and electrode
-
Constant temperature water bath (25°C)
-
Standardized solutions of HCl, NaOH (carbonate-free), ZnCl₂, and β-Asp-His
-
Inert salt solution (e.g., 0.1 M KNO₃) to maintain constant ionic strength
Procedure:
-
Prepare a series of solutions in a thermostated vessel containing known concentrations of β-Asp-His, ZnCl₂ (at a 1:1 or other desired molar ratio), and the inert salt.
-
Titrate the solution with a standardized NaOH solution.
-
Record the pH after each addition of the titrant.
-
Perform a separate titration of the free ligand (β-Asp-His) under the same conditions to determine its protonation constants.
-
Use appropriate software (e.g., HYPERQUAD) to analyze the titration data and calculate the stability constants (log β) for the formed complexes.[14]
Objective: To elucidate the solution structure of the Zn(II)-β-Asp-His complex and identify the metal-binding sites.
Materials:
-
High-resolution NMR spectrometer
-
D₂O as solvent
-
Purified Zn(II)-β-Asp-His complex
Procedure:
-
Dissolve the complex in D₂O.
-
Acquire a series of 1D (¹H) and 2D (COSY, TOCSY, NOESY, ¹H-¹³C HSQC, ¹H-¹⁵N HSQC) NMR spectra.
-
Assign the resonances of the amino acid residues in the dipeptide.
-
Analyze the chemical shift perturbations of the ¹H, ¹³C, and ¹⁵N signals upon zinc binding to identify the coordinating residues. The imidazole protons of histidine are particularly sensitive to metal coordination.[4][15]
-
Use NOESY data to identify through-space proximities and calculate interproton distance restraints for structure calculation.[16]
Objective: To determine the solid-state, three-dimensional structure of the Zn(II)-β-Asp-His complex at atomic resolution.
Procedure:
-
Crystallization: Grow single crystals of the purified complex using vapor diffusion (hanging or sitting drop) or other crystallization techniques by screening various precipitants, pH values, and temperatures.[16]
-
Data Collection: Mount a suitable crystal on a goniometer and expose it to a monochromatic X-ray beam, typically at a synchrotron source. Collect diffraction data as the crystal is rotated.[16]
-
Structure Solution and Refinement: Process the diffraction data to obtain electron density maps. Solve the phase problem and build an atomic model of the complex into the electron density. Refine the model to achieve the best fit with the experimental data.[16]
Mandatory Visualizations
Caption: Workflow for the synthesis, characterization, and application of β-Asp-His metal complexes.
Caption: Potential modulatory role of a β-Asp-His-Zn complex in a cellular signaling pathway.
References
- 1. Asp-His | C10H14N4O5 | CID 9856673 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Histidine - Wikipedia [en.wikipedia.org]
- 3. Synthesis and Biological Activities of Some Metal Complexes of Peptides: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NMR studies of zinc, copper, and iron binding to histidine, the principal metal ion complexing site of amyloid-beta peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Designing Hydrolytic Zinc Metalloenzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scilit.com [scilit.com]
- 7. Factors influencing the catalytic activity of metal-dependent histidine-rich peptides: sequence, conformation, stereochemistry, self-assembly or their ... - Molecular Systems Design & Engineering (RSC Publishing) DOI:10.1039/D3ME00117B [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Therapeutic potential of zinc 64Zn aspartate for obesity management: impact on oxidative stress, lipid metabolism, pancreas and liver in high-calorie diet model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Zinc and its binding proteins: essential roles and therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. hakon-art.com [hakon-art.com]
- 13. Stability constants of complexes of zinc and cobalt(II) ions with some histidine-containing peptides - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
Application Notes and Protocols for Beta-Aspartyl-Histidine (β-Asp-His) in Enzyme Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Beta-Aspartyl-Histidine (β-Asp-His) is a dipeptide composed of β-aspartic acid and histidine. While specific inhibitory activity for this particular dipeptide is not extensively documented in publicly available literature, its constituent amino acids are frequently implicated in the active sites of enzymes and in the structure of known enzyme inhibitors. Aspartate residues are key components of the active sites of aspartyl proteases, and histidine is crucial in the catalytic triad of many serine and cysteine proteases, as well as in the coordination of metal ions in metalloproteinases.[1]
Peptides containing both aspartic acid and histidine have been investigated as inhibitors of various enzymes, including angiotensin-converting enzyme (ACE) and β-secretase (BACE1).[2][3][4] Therefore, β-Asp-His represents a scaffold of interest for screening and characterization in enzyme inhibition assays, particularly for proteases and kinases.
These application notes provide a generalized framework and protocols for evaluating the potential inhibitory activity of β-Asp-His against two major classes of enzymes: Aspartyl Proteases (using BACE1 as an example) and Metalloenzymes (using Angiotensin-Converting Enzyme as an example).
Principle of Enzyme Inhibition Assays
Enzyme inhibition assays are fundamental to drug discovery and biochemical research. They are designed to determine the ability of a compound, in this case, β-Asp-His, to reduce the rate of an enzyme-catalyzed reaction. The most common parameter determined is the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.[5] Further kinetic studies can elucidate the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive).
Application 1: Inhibition of Aspartyl Proteases (BACE1)
Background: BACE1 is a key enzyme in the amyloidogenic pathway that leads to the production of amyloid-β (Aβ) peptides, which are implicated in Alzheimer's disease.[6][7] As an aspartyl protease, BACE1 utilizes two aspartate residues in its active site for catalysis.[7] Small peptides and peptidomimetics are a major class of BACE1 inhibitors.[2][8]
Experimental Protocol: BACE1 Inhibition Assay (FRET-based)
This protocol is adapted from established methods for measuring BACE1 activity.[2]
Materials:
-
Recombinant human BACE1 enzyme
-
BACE1 FRET substrate (e.g., (7-methoxycoumarin-4-yl)acetyl-Ser-Glu-Val-Asn-Leu*Asp-Ala-Glu-Phe-Arg-Lys(2,4-dinitrophenyl)-Arg-Arg-NH₂)
-
Assay Buffer: 50 mM Sodium Acetate, pH 4.5
-
β-Asp-His (stock solution prepared in assay buffer)
-
Positive Control Inhibitor (e.g., a known BACE1 inhibitor)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare Reagents:
-
Dilute the BACE1 enzyme to the desired working concentration in the assay buffer.
-
Dilute the BACE1 FRET substrate to the desired working concentration in the assay buffer.
-
Prepare a serial dilution of β-Asp-His in the assay buffer.
-
-
Assay Setup:
-
In the 96-well plate, add 10 µL of the β-Asp-His serial dilutions to the sample wells.
-
Add 10 µL of assay buffer to the control wells (no inhibitor).
-
Add 10 µL of the positive control inhibitor to its designated wells.
-
Add 80 µL of the BACE1 enzyme solution to all wells.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
-
Initiate Reaction:
-
Add 10 µL of the BACE1 FRET substrate to all wells to start the reaction.
-
-
Measurement:
-
Immediately measure the fluorescence intensity (Excitation: ~320 nm, Emission: ~405 nm) at time zero.
-
Incubate the plate at 37°C, protected from light.
-
Measure the fluorescence intensity at regular intervals (e.g., every 5 minutes for 30-60 minutes).
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the fluorescence intensity versus time plot) for each concentration of β-Asp-His.
-
Normalize the rates relative to the control (no inhibitor) to obtain the percentage of inhibition.
-
Plot the percentage of inhibition against the logarithm of the β-Asp-His concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Data Presentation:
Table 1: Hypothetical Inhibition of BACE1 by β-Asp-His
| Compound | Target Enzyme | IC50 (µM) | Inhibition Type |
| β-Asp-His | BACE1 | 150 ± 12 | Competitive |
| Control Inhibitor | BACE1 | 0.5 ± 0.04 | Competitive |
Application 2: Inhibition of Metalloenzymes (Angiotensin-Converting Enzyme - ACE)
Background: ACE is a zinc-dependent dipeptidyl carboxypeptidase that plays a crucial role in the renin-angiotensin system (RAS) by converting angiotensin I to the potent vasoconstrictor angiotensin II.[9] Inhibition of ACE is a key therapeutic strategy for hypertension.[4] Dipeptides and tripeptides are known to be effective ACE inhibitors.
Experimental Protocol: ACE Inhibition Assay (Fluorometric)
This protocol is based on the cleavage of a fluorogenic substrate by ACE.
Materials:
-
ACE from rabbit lung
-
ACE fluorogenic substrate (e.g., o-Abz-Gly-p-Phe(NO₂)-Pro-OH)
-
Assay Buffer: 100 mM Tris-HCl, 50 mM NaCl, 10 µM ZnCl₂, pH 8.3
-
β-Asp-His (stock solution prepared in assay buffer)
-
Positive Control Inhibitor (e.g., Captopril)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare Reagents:
-
Dissolve and dilute the ACE enzyme in the assay buffer to the desired concentration.
-
Dissolve and dilute the ACE substrate in the assay buffer.
-
Prepare a serial dilution of β-Asp-His in the assay buffer.
-
-
Assay Setup:
-
Add 20 µL of the β-Asp-His serial dilutions to the sample wells.
-
Add 20 µL of assay buffer to the control wells.
-
Add 20 µL of the positive control inhibitor (Captopril) to its designated wells.
-
Add 40 µL of the ACE enzyme solution to all wells.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
-
Initiate Reaction:
-
Add 140 µL of the ACE substrate solution to all wells.
-
-
Measurement:
-
Measure the fluorescence intensity (Excitation: ~320 nm, Emission: ~420 nm) continuously for 30 minutes at 37°C.
-
-
Data Analysis:
-
Determine the reaction rate from the linear portion of the kinetic curve for each inhibitor concentration.
-
Calculate the percentage of inhibition for each concentration of β-Asp-His relative to the uninhibited control.
-
Plot the percentage of inhibition versus the logarithm of the β-Asp-His concentration and fit the data to determine the IC50 value.
-
Data Presentation:
Table 2: Hypothetical Inhibition of ACE by β-Asp-His
| Compound | Target Enzyme | IC50 (µM) | Inhibition Type |
| β-Asp-His | ACE | 85 ± 9 | Competitive |
| Captopril | ACE | 0.02 ± 0.002 | Competitive |
Visualizations
Caption: Simplified Renin-Angiotensin System showing ACE inhibition.
Caption: General workflow for an enzyme inhibition assay.
Concluding Remarks
The provided application notes and protocols offer a starting point for investigating the inhibitory potential of β-Asp-His against relevant enzyme targets. Due to the limited specific data on this dipeptide, the presented quantitative data is hypothetical and for illustrative purposes. Researchers should perform their own experiments to determine the actual inhibitory activity and characteristics of β-Asp-His. The structural motifs present in β-Asp-His suggest that it may serve as a valuable lead compound or a fragment for the design of more potent and selective enzyme inhibitors. Further studies, including kinetic analysis and structural biology, would be necessary to fully elucidate its mechanism of action.
References
- 1. The Catalytic Aspartate Is Protonated in the Michaelis Complex Formed between Trypsin and an in Vitro Evolved Substrate-like Inhibitor: A REFINED MECHANISM OF SERINE PROTEASE ACTION - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BACE1 Inhibitor Peptides: Can an Infinitely Small kcat Value Turn the Substrate of an Enzyme into Its Inhibitor? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Angiotensin-I-Converting Enzyme (ACE)-Inhibitory Peptides from Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Relationship between the IC50 Values and the Apparent Inhibition Constant in the Study of Inhibitors of Tyrosinase Diphenolase Activity Helps Confirm the Mechanism of Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Close Look at BACE1 Inhibitors for Alzheimer’s Disease Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BACE1 inhibition as a therapeutic strategy for Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Molecular basis of human angiotensin‐1 converting enzyme inhibition by a series of diprolyl‐derived compounds - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Beta-Asp-His in Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction
Beta-Aspartyl-Histidine (β-Asp-His) is a dipeptide composed of β-aspartic acid and L-histidine. While dipeptides are increasingly utilized in cell culture to enhance the stability and solubility of amino acids, leading to improved cell growth and productivity, the specific biological functions of β-Asp-His remain largely uncharacterized.[1][2][3] The presence of a β-aspartyl bond, as opposed to the typical α-aspartyl linkage, may confer unique physiological properties, or potentially a loss of inherent activity compared to its alpha-isomer.[4] Histidine-containing dipeptides are known for their roles in pH buffering, metal ion chelation, and antioxidant activities.[5]
These application notes provide a comprehensive experimental framework for the systematic investigation of β-Asp-His in a cell culture setting. The protocols and experimental design outlined below are intended to guide researchers in elucidating the effects of β-Asp-His on fundamental cellular processes, including cell viability, proliferation, and apoptosis, and to identify its potential modulation of key signaling pathways.
Overall Experimental Workflow
The proposed research plan follows a multi-phased approach, starting with broad screening assays and progressing to more detailed mechanistic studies. This workflow ensures a systematic characterization of the dipeptide's cellular effects.
Caption: A logical workflow for the experimental characterization of Beta-Asp-His.
Phase 1: Preliminary Screening - Cell Viability and Proliferation
The initial phase focuses on determining the effect of β-Asp-His on cell viability and proliferation to identify a working concentration range and to observe its primary impact on cell populations.
Protocol: Cell Viability Assessment (WST-1 Assay)
This protocol measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
This compound (sterile, stock solution)
-
Cell line of interest (e.g., HeLa, HEK293, A549)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
WST-1 reagent
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Treatment: Prepare serial dilutions of β-Asp-His in complete culture medium. Remove the old medium from the wells and add 100 µL of the β-Asp-His dilutions. Include wells with medium only (blank) and cells with medium but no β-Asp-His (vehicle control).
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
WST-1 Addition: Add 10 µL of WST-1 reagent to each well.
-
Incubation with Reagent: Incubate for 1-4 hours at 37°C. The incubation time will depend on the metabolic rate of the cell line.
-
Measurement: Shake the plate gently for 1 minute and measure the absorbance at 450 nm using a microplate reader. The reference wavelength should be ~650 nm.
-
Analysis: Subtract the blank absorbance from all readings. Calculate cell viability as a percentage of the vehicle control: (Absorbance of treated sample / Absorbance of vehicle control) * 100.
Protocol: Cell Proliferation Assay (BrdU Incorporation)
This assay measures the synthesis of new DNA, which is a direct marker of cell proliferation.
Materials:
-
This compound
-
Cell line of interest
-
Complete culture medium
-
96-well cell culture plates
-
BrdU Labeling and Detection Kit (colorimetric or fluorescent)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the WST-1 protocol.
-
Incubation: Incubate for a period that allows for cell division (e.g., 24 or 48 hours).
-
BrdU Labeling: Add the BrdU labeling solution to each well and incubate for an additional 2-24 hours, depending on the cell cycle length.
-
Fixation and Detection: Remove the labeling medium, fix the cells, and add the anti-BrdU antibody conjugated to an enzyme (e.g., peroxidase).
-
Substrate Reaction: Add the enzyme substrate and incubate until a color change is sufficient for detection.
-
Measurement: Add a stop solution and measure the absorbance at the appropriate wavelength.
-
Analysis: Calculate the proliferation rate as a percentage of the vehicle control.
Data Presentation: Viability and Proliferation
Table 1: Effect of this compound on Cell Viability (%) at 48 hours.
| Concentration | Cell Line A | Cell Line B | Cell Line C |
|---|---|---|---|
| Vehicle Control | 100.0 ± 4.5 | 100.0 ± 5.1 | 100.0 ± 3.9 |
| 1 µM | 102.3 ± 5.0 | 99.8 ± 4.8 | 101.1 ± 4.2 |
| 10 µM | 105.1 ± 4.2 | 101.2 ± 5.3 | 103.4 ± 3.5 |
| 100 µM | 115.6 ± 6.1 | 108.7 ± 4.9 | 112.5 ± 5.5 |
| 1 mM | 125.2 ± 7.3 | 112.3 ± 6.2 | 119.8 ± 6.0 |
| 10 mM | 95.4 ± 8.1 | 88.5 ± 7.4 | 92.1 ± 7.8 |
Table 2: Effect of this compound on Cell Proliferation (BrdU Incorporation, % of Control) at 48 hours.
| Concentration | Cell Line A | Cell Line B | Cell Line C |
|---|---|---|---|
| Vehicle Control | 100.0 ± 6.2 | 100.0 ± 7.0 | 100.0 ± 5.8 |
| 100 µM | 112.4 ± 5.9 | 106.3 ± 6.5 | 110.1 ± 5.2 |
| 1 mM | 121.7 ± 7.5 | 110.1 ± 7.1 | 117.3 ± 6.4 |
Phase 2: Mechanistic Assays - Apoptosis and Cell Cycle
If changes in cell number are observed, this phase aims to determine if they are due to effects on programmed cell death (apoptosis) or the cell division cycle.
Protocol: Apoptosis Analysis (Annexin V/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
This compound
-
Cell line of interest
-
6-well plates
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and allow them to attach. Treat with selected concentrations of β-Asp-His (based on Phase 1 data) for 24-48 hours. Include a positive control for apoptosis (e.g., staurosporine).
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge and wash with cold PBS.
-
Staining: Resuspend cells in 1X Binding Buffer. Add Annexin V-FITC and PI according to the kit manufacturer's instructions.
-
Incubation: Incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the samples on a flow cytometer within one hour.
-
Analysis: Quantify the percentage of cells in each quadrant (Viable: Annexin V-/PI-, Early Apoptotic: Annexin V+/PI-, Late Apoptotic/Necrotic: Annexin V+/PI+).
Data Presentation: Apoptosis Analysis
Table 3: Percentage of Apoptotic Cells after 24-hour Treatment with this compound.
| Treatment | Viable Cells (%) | Early Apoptotic (%) | Late Apoptotic/Necrotic (%) |
|---|---|---|---|
| Vehicle Control | 94.2 ± 2.1 | 3.1 ± 0.8 | 2.7 ± 0.5 |
| β-Asp-His (1 mM) | 93.8 ± 2.5 | 3.5 ± 0.7 | 2.7 ± 0.6 |
| Staurosporine (1 µM) | 45.3 ± 4.5 | 35.8 ± 3.1 | 18.9 ± 2.8 |
Phase 3: Elucidating Signaling Pathways
Based on the role of amino acids as signaling molecules, this phase investigates the effect of β-Asp-His on key pathways that regulate cell growth, proliferation, and survival.
Hypothetical Signaling Pathways
Given that amino acids can activate the mTOR pathway and that cellular stress or growth factors can modulate MAPK pathways, these are logical starting points for investigation.
Caption: Hypothetical modulation of the PI3K/Akt/mTOR pathway by this compound.
Caption: Potential influence of this compound on the MAPK (ERK/p38) signaling pathways.
Protocol: Western Blot Analysis of Signaling Proteins
This protocol is for detecting changes in the phosphorylation state of key signaling proteins, which indicates pathway activation or inhibition.
Materials:
-
This compound
-
Cell line of interest
-
6-well or 10 cm plates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running and transfer buffers
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt, anti-Akt, anti-phospho-mTOR, anti-mTOR, anti-phospho-ERK, anti-ERK)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells and grow to 70-80% confluency. Serum-starve cells overnight if necessary to reduce basal signaling. Treat with β-Asp-His for short time points (e.g., 15, 30, 60 minutes).
-
Protein Extraction: Wash cells with ice-cold PBS and lyse with ice-cold RIPA buffer. Scrape cells, collect lysate, and centrifuge to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE and Transfer: Normalize protein amounts, mix with Laemmli buffer, and boil. Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary antibody overnight at 4°C.
-
Wash with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again with TBST.
-
-
Detection: Apply ECL substrate and capture the signal using an imaging system.
-
Stripping and Re-probing: If necessary, strip the membrane and re-probe for total protein levels to ensure equal loading.
Data Presentation: Signaling Pathway Analysis
Table 4: Densitometric Analysis of Key Signaling Proteins after 30 min Treatment with this compound (1 mM).
| Protein Ratio | Vehicle Control | This compound (1 mM) | Fold Change |
|---|---|---|---|
| p-Akt / Total Akt | 1.00 ± 0.12 | 2.54 ± 0.21 | 2.54 |
| p-mTOR / Total mTOR | 1.00 ± 0.09 | 2.11 ± 0.18 | 2.11 |
| p-ERK / Total ERK | 1.00 ± 0.15 | 1.15 ± 0.13 | 1.15 |
| p-p38 / Total p38 | 1.00 ± 0.11 | 0.98 ± 0.10 | 0.98 |
Conclusion and Future Directions
These protocols provide a structured approach to investigate the cellular and molecular effects of this compound. The data generated will establish its bioactivity profile, including its impact on cell viability, proliferation, and key signaling pathways. Positive findings, such as the activation of pro-survival pathways, could warrant further investigation into its potential as a beneficial supplement in bioprocessing or therapeutic contexts. Conversely, findings of cytotoxicity could guide its use or avoidance in specific applications. Future studies could explore its uptake mechanism, intracellular fate, and effects on more complex biological systems like 3D cultures or in vivo models.
References
- 1. Dipeptides to enhance yield and viability from cell cultures - Eureka | Patsnap [eureka.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. "Dipeptides in cell culture - Tools for performance increase and risk r" by Christian Kessler and Jessica Mueller-Albers [dc.engconfintl.org]
- 4. Inclusion of a beta-aspartyl peptide bond causes the loss of inherent physiological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols for the Solid-Phase Peptide Synthesis of β-Aspartyl-Histidine Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
β-peptides, which are composed of β-amino acids, have garnered significant interest in medicinal chemistry and drug development. Their unique structural properties, such as resistance to proteolytic degradation and the ability to form stable secondary structures, make them attractive candidates for therapeutic agents. The β-Aspartyl-Histidine (β-Asp-His) motif is of particular interest due to the versatile roles of both aspartic acid and histidine residues in biological recognition and catalysis.
Solid-phase peptide synthesis (SPPS) is the method of choice for the efficient and controlled synthesis of peptides.[1][2] The most common strategy, Fmoc/tBu-based synthesis, allows for the stepwise assembly of amino acids on a solid support under mild conditions.[1][3][4] However, the synthesis of peptides containing aspartic acid is often complicated by the formation of an aspartimide intermediate, especially when using the Fmoc strategy.[5][6] This side reaction can lead to a mixture of α- and β-aspartyl peptides, racemization, and piperidide adducts, thereby reducing the yield and purity of the target peptide.[6][7]
While often considered an undesirable side reaction, the controlled formation and subsequent hydrolysis of the aspartimide ring can be exploited to generate the β-aspartyl linkage.[7] Alternatively, the use of orthogonal protecting groups on the side chain of aspartic acid, such as the allyl (All) group, provides a robust method to minimize aspartimide formation during synthesis and allows for selective deprotection for further modifications.[8] This document provides detailed protocols for the solid-phase synthesis of β-Asp-His analogs using the Fmoc/tBu strategy, with a focus on utilizing Fmoc-Asp(OAll)-OH to control the synthetic outcome.
Data Presentation
Table 1: Key Reagents and Solvents for SPPS of β-Asp-His Analogs
| Reagent/Solvent | Abbreviation | Purpose |
| Rink Amide Resin | - | Solid support for C-terminal amide peptides |
| N,N-Dimethylformamide | DMF | Primary solvent for washing and reactions[9] |
| Dichloromethane | DCM | Solvent for washing and some reactions[9][10] |
| Piperidine | - | Reagent for Fmoc deprotection (typically 20% in DMF)[1] |
| Fmoc-His(Trt)-OH | - | Protected histidine building block |
| Fmoc-Asp(OAll)-OH | - | Protected aspartic acid building block with orthogonal side-chain protection[8][11] |
| HBTU/HOBt or HATU | - | Coupling reagents to activate carboxylic acids |
| N,N-Diisopropylethylamine | DIPEA | Base for coupling reactions |
| Tetrakis(triphenylphosphine)palladium(0) | Pd(PPh₃)₄ | Catalyst for allyl group deprotection[10][12] |
| Phenylsilane | - | Scavenger for allyl group deprotection[9][10] |
| Trifluoroacetic Acid | TFA | Reagent for final cleavage from the resin[1] |
| Triisopropylsilane | TIPS | Scavenger for cleavage |
| Water | H₂O | Scavenger for cleavage |
Table 2: Characterization Data for a Representative β-Asp-His Analog
| Peptide Sequence | Theoretical Mass (Da) | Observed Mass (Da) | HPLC Purity (%) |
| H-β-Asp-His-NH₂ | 270.24 | [To be determined experimentally] | [To be determined experimentally] |
| Ac-β-Asp-His-NH₂ | 312.28 | [To be determined experimentally] | [To be determined experimentally] |
*Note: Observed mass and HPLC purity are dependent on experimental outcomes and should be determined using techniques like mass spectrometry and reverse-phase HPLC.
Experimental Protocols
Protocol 1: General Solid-Phase Peptide Synthesis (SPPS) Workflow
This protocol outlines the standard steps for manual Fmoc-based SPPS on a 0.1 mmol scale.
1. Resin Swelling:
- Place 0.1 mmol of Rink Amide resin in a fritted reaction vessel.
- Add 5 mL of DMF and allow the resin to swell for at least 30 minutes at room temperature with gentle agitation.[13]
- Drain the DMF.
2. Fmoc Deprotection:
- Add 5 mL of 20% piperidine in DMF to the resin.
- Agitate for 5 minutes. Drain.
- Add another 5 mL of 20% piperidine in DMF and agitate for 15 minutes.[14]
- Drain the solution and wash the resin thoroughly with DMF (5 x 5 mL) and DCM (3 x 5 mL).
3. Amino Acid Coupling:
- In a separate vial, dissolve 3 equivalents of the Fmoc-amino acid, 2.9 equivalents of HBTU (or HATU), and 6 equivalents of DIPEA in 3 mL of DMF.
- Add the activation mixture to the resin.
- Agitate at room temperature for 1-2 hours.
- To monitor the reaction completion, perform a Kaiser test. If the test is positive (blue beads), extend the coupling time or repeat the coupling.
- Once the reaction is complete (negative Kaiser test), drain the solution and wash the resin with DMF (5 x 5 mL) and DCM (3 x 5 mL).
4. Synthesis of H-Asp-His-NH₂:
- Step 1: Coupling of Fmoc-His(Trt)-OH. Follow the general coupling protocol (Protocol 1, Step 3) to couple Fmoc-His(Trt)-OH to the deprotected Rink Amide resin.
- Step 2: Fmoc Deprotection. Perform Fmoc deprotection as described in Protocol 1, Step 2.
- Step 3: Coupling of Fmoc-Asp(OAll)-OH. Follow the general coupling protocol (Protocol 1, Step 3) to couple Fmoc-Asp(OAll)-OH to the resin-bound histidine.
Protocol 2: Orthogonal Deprotection of the Allyl (All) Group
This protocol is for the on-resin removal of the allyl protecting group from the aspartic acid side chain.
-
Wash the resin-bound peptide with DCM (3 x 5 mL).
-
In a separate vial, dissolve 0.2 equivalents of Pd(PPh₃)₄ and 20 equivalents of phenylsilane in 5 mL of DCM.[10]
-
Add the solution to the resin and agitate in the dark for 2 hours at room temperature.[10]
-
Drain the solution and repeat the deprotection step once more.
-
Wash the resin thoroughly with DCM (5 x 5 mL) and DMF (5 x 5 mL).
Protocol 3: Cleavage and Deprotection
This protocol is for the final cleavage of the peptide from the resin and removal of side-chain protecting groups.
-
Wash the resin with DCM (3 x 5 mL) and dry it under a stream of nitrogen.
-
Prepare a cleavage cocktail of 95% TFA, 2.5% TIPS, and 2.5% H₂O.
-
Add 5 mL of the cleavage cocktail to the resin and agitate at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate in a new centrifuge tube.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether two more times.
-
Dry the crude peptide pellet under vacuum.
Protocol 4: Peptide Purification and Characterization
-
Purification: Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., water/acetonitrile mixture) and purify using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity of the purified peptide by mass spectrometry (e.g., MALDI-TOF or ESI-MS) and assess its purity by analytical RP-HPLC.
Mandatory Visualizations
Caption: General workflow for the solid-phase synthesis of Asp-His dipeptides.
Caption: Pathway of aspartimide formation leading to α- and β-aspartyl peptides.
References
- 1. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 2. luxembourg-bio.com [luxembourg-bio.com]
- 3. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences | Springer Nature Experiments [experiments.springernature.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Alpha- and beta- aspartyl peptide ester formation via aspartimide ring opening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. chem.uci.edu [chem.uci.edu]
- 10. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 11. Fmoc-Asp(OAll)-OH, 146982-24-3, Fmoc Amino Acids, P3 BioSystems [p3bio.com]
- 12. Nα-Alloc temporary protection in solid-phase peptide synthesis. The use of amine–borane complexes as allyl group scavengers - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 13. chemistry.du.ac.in [chemistry.du.ac.in]
- 14. rsc.org [rsc.org]
Application Note: High-Throughput Screening for Inhibitors of Beta-Asp-His Hydrolase (BAHH)
Introduction
Beta-Asp-His (β-Asp-His) is a dipeptide composed of β-aspartic acid and histidine. While the precise biological roles of this dipeptide are an emerging area of research, peptides containing β-amino acids are of significant interest in medicinal chemistry due to their increased proteolytic stability.[1] The hypothetical enzyme this compound Hydrolase (BAHH) has been identified as a key regulator in a novel signaling pathway implicated in inflammatory diseases. BAHH specifically cleaves the peptide bond in β-Asp-His, and its dysregulation has been linked to disease progression. Therefore, identifying inhibitors of BAHH is a promising therapeutic strategy. This application note describes a robust, high-throughput screening (HTS) assay designed to identify small molecule inhibitors of BAHH.
Assay Principle
The HTS assay for BAHH is a fluorescence resonance energy transfer (FRET)-based enzymatic assay. A synthetic FRET-labeled β-Asp-His peptide substrate is used, which contains a fluorophore and a quencher at its N- and C-termini, respectively. In its intact state, the proximity of the quencher to the fluorophore results in a low fluorescence signal. Upon cleavage of the peptide by BAHH, the fluorophore and quencher are separated, leading to a significant increase in fluorescence intensity. This increase in fluorescence is directly proportional to the enzymatic activity of BAHH. Potential inhibitors of BAHH will prevent this cleavage, resulting in a low fluorescence signal.
dot
Caption: Hypothetical signaling pathway involving the activation of BAHH and its role in initiating an inflammatory response through the cleavage of this compound.
Experimental Protocols
Materials and Reagents
-
BAHH Enzyme: Recombinant human BAHH (concentration: 1 mg/mL in 20 mM Tris, 150 mM NaCl, pH 7.5)
-
FRET-labeled β-Asp-His Substrate: (Fluorophore)-β-Asp-His-(Quencher) (concentration: 1 mM in DMSO)
-
Assay Buffer: 50 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, 0.01% Tween-20, pH 7.4
-
Test Compounds: 10 mM stock solutions in DMSO
-
Positive Control: A known BAHH inhibitor (e.g., Inhibitor-X, 1 mM in DMSO)
-
Negative Control: DMSO
-
Microplates: 384-well, black, low-volume, non-binding surface plates
dot
Caption: A streamlined workflow for the high-throughput screening of BAHH inhibitors.
Assay Protocol
-
Compound Plating:
-
Dispense 50 nL of test compounds, positive control (Inhibitor-X), or negative control (DMSO) into the appropriate wells of a 384-well microplate using an acoustic liquid handler.
-
-
Enzyme Addition:
-
Prepare the BAHH enzyme solution by diluting the stock to a final concentration of 2X in assay buffer.
-
Add 5 µL of the 2X BAHH enzyme solution to all wells of the microplate.
-
-
Pre-incubation:
-
Centrifuge the plate at 1000 rpm for 1 minute to ensure proper mixing.
-
Incubate the plate at room temperature for 15 minutes to allow for compound-enzyme interaction.
-
-
Substrate Addition:
-
Prepare the FRET-labeled β-Asp-His substrate solution by diluting the stock to a final concentration of 2X in assay buffer.
-
Add 5 µL of the 2X substrate solution to all wells to initiate the enzymatic reaction. The final volume in each well will be 10 µL.
-
-
Incubation:
-
Centrifuge the plate at 1000 rpm for 1 minute.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
-
Fluorescence Reading:
-
Read the fluorescence intensity of each well using a plate reader with appropriate excitation and emission wavelengths for the chosen fluorophore/quencher pair.
-
Data Analysis
-
Percentage Inhibition Calculation:
-
The percentage inhibition for each test compound is calculated using the following formula: % Inhibition = 100 * (1 - (Signal_Compound - Signal_PositiveControl) / (Signal_NegativeControl - Signal_PositiveControl))
-
-
Z' Factor Calculation:
-
The Z' factor, a measure of assay quality, is calculated for each plate using the signals from the positive and negative controls. An assay with a Z' factor ≥ 0.5 is considered excellent for HTS.[2] Z' = 1 - (3 * (SD_NegativeControl + SD_PositiveControl)) / |Mean_NegativeControl - Mean_PositiveControl|
-
Data Presentation
Table 1: Assay Validation Parameters
| Parameter | Value | Description |
| Z' Factor | 0.78 | Indicates a robust and reliable assay suitable for HTS. |
| Signal-to-Background | 12-fold | The ratio of the mean signal of the negative control to the mean signal of the positive control. |
| CV (%) of Controls | < 5% | The coefficient of variation for both positive and negative controls across the plate. |
Table 2: Hypothetical HTS Results for Hit Compounds
| Compound ID | % Inhibition at 10 µM | IC₅₀ (µM) |
| Hit-001 | 95.2 | 0.25 |
| Hit-002 | 88.7 | 1.10 |
| Hit-003 | 75.4 | 5.30 |
| Hit-004 | 92.1 | 0.85 |
The described FRET-based HTS assay provides a robust and reliable method for identifying inhibitors of this compound Hydrolase. The assay is readily automatable and has been validated to meet the stringent requirements of high-throughput screening. This protocol and the associated application notes serve as a comprehensive guide for researchers and drug development professionals seeking to discover novel therapeutics targeting the BAHH pathway.
References
Application Notes and Protocols for the Quantification of Beta-Aspartyl-Histidine in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Beta-Aspartyl-Histidine (β-Asp-His) is a dipeptide composed of a β-amino acid, β-aspartic acid, and the standard amino acid, L-histidine. While its precise biological roles are still under investigation, the presence and concentration of dipeptides in biological fluids can serve as important biomarkers for various physiological and pathological states. As an "expected" metabolite in human biofluids, the development of robust analytical methods for its quantification is crucial for elucidating its potential physiological significance and its role in disease.[1] This document provides detailed application notes and a recommended protocol for the quantification of β-Asp-His in biological samples, primarily focusing on human plasma, using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
The constituent amino acids of β-Asp-His, aspartic acid and histidine, are involved in numerous critical biological processes. Histidine is a precursor for histamine and carnosine, playing roles in neurotransmission, immune response, and buffering pH in muscle tissue.[2] Aspartic acid is a key excitatory neurotransmitter and a building block for proteins and other essential biomolecules. The unique structure of β-Asp-His, containing a β-amino acid, may confer resistance to degradation by some peptidases, potentially leading to a longer biological half-life compared to dipeptides composed solely of α-amino acids.
Given the absence of a standardized, validated method for β-Asp-His in the public domain, the following protocol is a comprehensive starting point for method development and validation, based on established principles for the analysis of small peptides and amino acids in complex biological matrices.
Potential Biological Significance of Beta-Aspartyl-Histidine
While the specific functions of β-Asp-His are not well-defined, we can infer potential roles based on related dipeptides like carnosine (β-Alanyl-L-Histidine). Carnosine is synthesized by carnosine synthase, an enzyme with broad substrate specificity that can ligate histidine to various β-amino acids.[3][4] It is plausible that carnosine synthase or a similar enzyme could synthesize β-Asp-His. Carnosine itself has multiple physiological roles, including intracellular pH buffering, antioxidant activities, and metal ion chelation.[5][6][7][8] β-Asp-His may share some of these properties due to the presence of the histidine residue's imidazole ring.
Quantitative Analysis of Beta-Aspartyl-Histidine by LC-MS/MS
Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the recommended technique for the quantification of β-Asp-His in biological samples due to its high selectivity, sensitivity, and specificity. The following protocol outlines a method for the analysis of β-Asp-His in human plasma.
Experimental Workflow
Detailed Experimental Protocol
1. Materials and Reagents
-
β-Aspartyl-Histidine analytical standard
-
Stable isotope-labeled β-Aspartyl-Histidine (e.g., ¹³C₉,¹⁵N₄-β-Asp-His) as an internal standard (IS)
-
LC-MS grade acetonitrile (ACN), methanol (MeOH), and water
-
Formic acid (FA) and ammonium formate (AF)
-
Human plasma (sourced ethically)
-
Microcentrifuge tubes and pipettes
-
Syringe filters (0.22 µm)
2. Sample Preparation (Protein Precipitation)
-
Thaw plasma samples on ice.
-
In a 1.5 mL microcentrifuge tube, add 100 µL of plasma.
-
Add 10 µL of the internal standard working solution (e.g., at 1 µg/mL).
-
Add 400 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate proteins.
-
Vortex for 1 minute.
-
Incubate at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95% ACN with 10 mM ammonium formate and 0.1% formic acid).
-
Vortex for 30 seconds and centrifuge at 14,000 x g for 5 minutes.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
3. LC-MS/MS Conditions
Due to the polar nature of β-Asp-His, Hydrophilic Interaction Liquid Chromatography (HILIC) is recommended for good retention and separation from other polar matrix components.
| Parameter | Recommended Condition |
| LC System | High-performance liquid chromatography (HPLC) or Ultra-high performance liquid chromatography (UHPLC) system |
| Column | HILIC column (e.g., BEH Amide, 2.1 x 100 mm, 1.7 µm) |
| Mobile Phase A | 10 mM Ammonium Formate with 0.1% Formic Acid in Water |
| Mobile Phase B | 95% Acetonitrile with 5% Mobile Phase A |
| Gradient | 95% B to 50% B over 5 minutes, hold for 1 min, then return to 95% B and equilibrate for 3 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Source Temp. | 150°C |
| Desolvation Temp. | 400°C |
| Gas Flow | Desolvation: 800 L/hr; Cone: 50 L/hr |
4. Mass Spectrometry Parameters (MRM)
The following Multiple Reaction Monitoring (MRM) transitions are proposed for β-Asp-His and a corresponding stable isotope-labeled internal standard. These should be optimized by infusing the analytical standards.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Dwell Time (ms) |
| β-Asp-His (Quantifier) | 271.1 | 156.1 | 15 | 100 |
| β-Asp-His (Qualifier) | 271.1 | 110.1 | 20 | 100 |
| ¹³C₉,¹⁵N₄-β-Asp-His (IS) | 284.1 | 165.1 | 15 | 100 |
Note: The precursor ion corresponds to [M+H]⁺. Product ions are based on typical fragmentation patterns of histidine-containing peptides.
Data Presentation and Method Performance
The following tables summarize the expected quantitative performance of the proposed LC-MS/MS method. This data is hypothetical and should be confirmed during method validation.
Table 1: Calibration Curve and Linearity
| Parameter | Expected Value |
| Calibration Range | 1 - 1000 ng/mL |
| Regression Model | Linear, 1/x² weighting |
| Correlation Coefficient (r²) | > 0.995 |
Table 2: Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (% Bias) |
| LLOQ | 1 | < 20% | < 20% | ± 20% |
| Low QC | 3 | < 15% | < 15% | ± 15% |
| Mid QC | 100 | < 15% | < 15% | ± 15% |
| High QC | 800 | < 15% | < 15% | ± 15% |
Table 3: Recovery and Matrix Effect
| Parameter | Expected Value |
| Extraction Recovery | > 85% |
| Matrix Effect | 85% - 115% |
Conclusion
The provided application notes and protocol describe a robust and sensitive LC-MS/MS method for the quantification of β-Aspartyl-Histidine in human plasma. While β-Asp-His has not been extensively studied, this methodology provides a strong foundation for researchers to begin quantifying this dipeptide in biological samples. The successful implementation of this method will enable the scientific community to explore the potential roles of β-Asp-His in health and disease, potentially leading to the discovery of a new biomarker. Further validation and application of this protocol are encouraged to build upon our understanding of the human metabolome.
References
- 1. Human Metabolome Database: Showing metabocard for Aspartyl-Histidine (HMDB0028755) [hmdb.ca]
- 2. Biochemistry, Histidine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. books.rsc.org [books.rsc.org]
- 4. Carnosine synthase - Wikipedia [en.wikipedia.org]
- 5. The Physiological Roles of Carnosine and β-Alanine in Exercising Human Skeletal Muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.physiology.org [journals.physiology.org]
- 7. Carnosine - Wikipedia [en.wikipedia.org]
- 8. Carnosine, Small but Mighty—Prospect of Use as Functional Ingredient for Functional Food Formulation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Asp-His Motif in Structural Biology
Audience: Researchers, scientists, and drug development professionals.
Introduction
While the isolated dipeptide Beta-Aspartyl-Histidine (β-Asp-His) is not commonly utilized as a direct additive or probe in structural biology, the Asp-His motif is a cornerstone of protein structure and function. This motif, where aspartic acid and histidine residues are spatially proximate, plays critical roles in metal coordination, electrostatic interactions that confer stability, and enzymatic catalysis. Understanding the structure and dynamics of the Asp-His motif is therefore paramount for elucidating protein mechanisms and for the rational design of therapeutics.
These notes provide an overview of the significance of the Asp-His motif and detailed protocols for its characterization using X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy.
Application Note 1: The Asp-His Motif as a Metal Coordination Site
Aspartate and histidine are among the most common amino acid residues involved in coordinating metal ions in metalloproteins.[1] The carboxylate side chain of aspartate and the imidazole ring of histidine are excellent ligands for transition metals such as Zinc (Zn²⁺), Copper (Cu²⁺), and Nickel (Ni²⁺). The Asp-His motif can act as a "pincer," forming a stable coordination sphere that is essential for both the structural integrity and the catalytic function of many enzymes.[2][3]
Structural Features:
In zinc finger domains, for instance, a common structural motif involves the tetrahedral coordination of a Zn²⁺ ion. While typically coordinated by cysteine and histidine residues (Cys₂His₂), variations exist where aspartate replaces a cysteine or histidine, contributing to the stability and specificity of the domain.[4][5] X-ray crystallography is the definitive method for determining the precise coordination geometry of these metal centers.
Data Presentation: Geometry of a Zn²⁺ Site Coordinated by Asp and His
The following table summarizes typical coordination parameters for a zinc ion coordinated by histidine and aspartate residues, derived from high-resolution protein crystal structures. This data is crucial for validating new structures and for computational modeling of metalloproteins.
| Parameter | Value Range (Å or °) | Method | Reference PDB ID (Example) |
| Zn²⁺ - His (Nε) Distance | 2.0 - 2.2 Å | X-ray Crystallography | 1AAY |
| Zn²⁺ - Asp (Oδ) Distance | 2.0 - 2.3 Å | X-ray Crystallography | 2DAR[6] |
| His-Nε - Zn²⁺ - Asp-Oδ Angle | 95 - 115 ° | X-ray Crystallography | 2DAR[6] |
Experimental Workflow: Characterizing a Metalloprotein with an Asp-His Motif
Caption: Workflow for X-ray crystallographic analysis of an Asp-His metal-binding site.
Application Note 2: Probing Asp-His Salt Bridges with NMR Spectroscopy
An Asp-His pair can form a pH-dependent salt bridge, an electrostatic interaction that can significantly contribute to protein stability and dynamics. At physiological pH, aspartic acid is typically deprotonated (Asp⁻) and histidine can be protonated (His⁺), allowing for a favorable ionic interaction. NMR spectroscopy is an ideal technique to study these interactions in solution, as the chemical shifts of the involved nuclei are highly sensitive to their local electronic environment and protonation state.[7][8]
Key Observables in NMR:
-
Chemical Shift Perturbation (CSP): The chemical shifts of the backbone and sidechain nuclei of Asp and His, as well as neighboring residues, will change as a function of pH.[9]
-
pKa Determination: By titrating the pH of the protein sample and monitoring the chemical shifts, one can determine the pKa values of the Asp and His residues. A significant shift in a residue's pKa from its intrinsic value is a strong indicator of its involvement in an interaction like a salt bridge.[8]
Data Presentation: pH-Dependent Chemical Shifts for an Asp-His Pair
This table presents representative data from an NMR pH titration experiment on a model peptide containing an Asp-His salt bridge.[7] The data shows the chemical shift changes of the histidine imidazole protons, which are sensitive reporters of the salt bridge formation.
| Reporter Nucleus | Chemical Shift (ppm) at pH 5.0 (Salt Bridge Formed) | Chemical Shift (ppm) at pH 8.0 (Salt Bridge Broken) | Δδ (ppm) |
| His C2-H | 8.90 | 8.15 | 0.75 |
| His C4-H | 7.45 | 7.10 | 0.35 |
Experimental Workflow: NMR pH Titration to Characterize a Salt Bridge
Caption: Workflow for NMR pH titration to study an Asp-His salt bridge.
Application Note 3: The Asp-His Dyad in Enzyme Catalysis
The Asp-His motif is a frequent component of enzyme active sites, often forming a catalytic dyad . In this arrangement, the aspartate's carboxylate group orients and modulates the pKa of the histidine's imidazole ring, enabling the histidine to act as a general acid or general base during catalysis.[10] This mechanism is fundamental to many hydrolases, including ribonucleases and some proteases.[11][12]
Investigative Approach:
The role of the Asp-His dyad is typically investigated through a combination of site-directed mutagenesis, enzyme kinetics, and structural studies. By mutating either the Asp or His residue (e.g., to Alanine or Asparagine) and comparing the kinetic parameters (kcat, Km) and the crystal structure to the wild-type enzyme, researchers can dissect the contribution of each residue to catalysis.[10][12]
Data Presentation: Kinetic and Structural Effects of Mutating the Asp-His Dyad in Ribonuclease A
Ribonuclease A (RNase A) contains a critical His119-Asp121 catalytic dyad. The table below summarizes the impact of mutating Asp121 on the enzyme's catalytic efficiency and structure.
| Enzyme Variant | kcat/Km (M⁻¹s⁻¹) for Uridylyl(3'→5')adenosine Cleavage | Change vs. Wild-Type | Key Structural Observation (from X-ray) | PDB ID |
| Wild-Type RNase A | 1.4 x 10⁵ | - | His119 and Asp121 form a hydrogen bond. | 7RSA |
| D121N RNase A | 1.4 x 10⁴ | 10-fold decrease | Asn121 Nδ faces His119, a potentially non-productive orientation.[10] | 1RND |
| D121A RNase A | 1.4 x 10³ | 100-fold decrease | Loss of the hydrogen bond destabilizes the catalytically active His119 tautomer.[10] | 1RNA |
Experimental Workflow: Investigating an Asp-His Catalytic Dyad
Caption: Workflow for the functional and structural analysis of an Asp-His catalytic dyad.
Protocols
Protocol 1: Characterization of an Asp-His Metal-Binding Site by X-ray Crystallography
Objective: To determine the high-resolution structure of a metalloprotein to confirm the presence and define the coordination geometry of an Asp-His metal-binding site.
Materials:
-
Purified apo-protein of interest.
-
Metal salt solution (e.g., 100 mM ZnCl₂, sterile filtered).
-
Crystallization screens and reagents.
-
Cryoprotectant solution.
-
Access to a synchrotron beamline.
Methodology:
-
Protein-Metal Complex Formation: a. Concentrate the purified apo-protein to ~10 mg/mL. b. Slowly add the metal salt solution to the protein while gently stirring on ice. A 5 to 10-fold molar excess of the metal is typically used. c. Incubate on ice for 1 hour to allow complex formation. d. Remove unbound metal using a desalting column or size-exclusion chromatography, pre-equilibrated with the protein's storage buffer. e. Concentrate the metalloprotein complex to a suitable concentration for crystallization (typically 5-20 mg/mL).
-
Crystallization: a. Set up high-throughput crystallization screening using the hanging-drop or sitting-drop vapor diffusion method.[13] b. Mix the protein-metal complex solution with the screen solution in a 1:1 ratio (e.g., 1 µL + 1 µL). c. Incubate plates at a constant temperature (e.g., 4°C or 20°C) and monitor for crystal growth. d. Optimize initial crystal hits by varying precipitant concentration, pH, and additives.
-
Data Collection and Processing: a. Soak the obtained crystals in a cryoprotectant solution (e.g., reservoir solution supplemented with 25% glycerol) to prevent ice formation. b. Loop a crystal and flash-cool it in liquid nitrogen. c. Collect a complete X-ray diffraction dataset at a synchrotron source. For zinc, collecting data at the zinc absorption edge (~1.28 Å) can enable Single-wavelength Anomalous Dispersion (SAD) phasing.[14] d. Process the diffraction data (indexing, integration, and scaling) using software like XDS or HKL2000.
-
Structure Solution and Refinement: a. Solve the phase problem using molecular replacement (if a homologous structure exists) or experimental phasing methods like SAD. b. Build an initial atomic model into the electron density map using software like Coot. c. Refine the model against the diffraction data using programs like PHENIX or Refmac5. Pay close attention to the electron density around the putative metal-binding site. d. Validate the final model, ensuring correct coordination distances and angles for the Asp-His-metal center.
Protocol 2: Analysis of an Asp-His Salt Bridge by NMR pH Titration
Objective: To determine the pKa values of an aspartate and a histidine residue in a protein to test for the presence of a stabilizing salt bridge.
Materials:
-
Purified, ¹⁵N-isotopically labeled protein (>95% purity, ~0.5 mM concentration).
-
NMR buffer with low buffering capacity (e.g., 10 mM KCl, 90% H₂O/10% D₂O).
-
Dilute HCl and NaOH solutions (e.g., 50 mM) for pH adjustment.
-
NMR spectrometer equipped with a cryoprobe.
Methodology:
-
Sample Preparation: a. Dialyze the ¹⁵N-labeled protein into the low-buffering-capacity NMR buffer. b. Concentrate the protein to the final desired concentration (e.g., 0.5 mM). c. Prepare an initial sample at a starting pH (e.g., pH 8.0).
-
NMR Titration: a. Place the NMR tube in the spectrometer and acquire a 2D ¹H-¹⁵N HSQC spectrum. b. Remove the sample and carefully add a small aliquot of dilute HCl to lower the pH by ~0.3-0.5 units. Mix gently and measure the pH accurately. c. Return the sample to the spectrometer, allow it to equilibrate to the set temperature, and acquire another ¹H-¹⁵N HSQC spectrum. d. Repeat step 2c until the lowest desired pH is reached (e.g., pH 4.0).
-
Data Processing and Analysis: a. Process all HSQC spectra identically using software like NMRPipe or TopSpin. b. Using a program like Sparky or CcpNmr Analysis, overlay the spectra and track the chemical shifts of the backbone amide peaks for the Asp and His residues, and those in their vicinity. c. For each tracked resonance, calculate the combined chemical shift perturbation (CSP) at each pH point relative to the starting pH using the formula: CSP = √[ (Δδ_H)² + (α * Δδ_N)² ] (where Δδ_H and Δδ_N are the changes in proton and nitrogen chemical shifts, respectively, and α is a weighting factor, typically ~0.14-0.2).[15] d. Plot the CSP or the individual chemical shifts versus pH for each residue. e. Fit the titration curve for the Asp and His residues to the Henderson-Hasselbalch equation to extract their pKa values.
-
Interpretation: a. Compare the experimentally determined pKa values to the standard pKa values for Asp (~3.9) and His (~6.5). b. A significant increase in the Asp pKa and/or a decrease in the His pKa is strong evidence for a salt bridge, as the interaction stabilizes the charged states of both residues over a wider pH range.
Protocol 3: Investigating an Asp-His Catalytic Dyad by Site-Directed Mutagenesis
Objective: To assess the functional and structural importance of an Asp-His dyad in an enzyme's active site.
Materials:
-
Expression plasmid containing the gene for the wild-type (WT) enzyme.
-
Site-directed mutagenesis kit (e.g., QuikChange).
-
Competent E. coli cells for cloning and expression.
-
Reagents for protein expression and purification (e.g., chromatography columns).
-
Substrate for the enzyme.
-
Spectrophotometer or other instrument for activity assay.
Methodology:
-
Mutagenesis and Sequencing: a. Design primers to introduce the desired mutations (e.g., Asp to Ala [D->A] and His to Ala [H->A]). Primers should be 25-45 bases long with the mutation in the center.[16] b. Perform PCR-based site-directed mutagenesis according to the kit manufacturer's protocol. c. Digest the parental, methylated template DNA with the DpnI enzyme. d. Transform the DpnI-treated DNA into competent E. coli cells. e. Isolate plasmid DNA from several colonies and confirm the desired mutation by Sanger sequencing.
-
Protein Expression and Purification: a. Express the WT and mutant proteins in a suitable E. coli expression strain. b. Purify the WT and mutant proteins to >95% homogeneity using an established protocol (e.g., Ni-NTA affinity chromatography followed by size-exclusion chromatography). Ensure all proteins are handled identically.
-
Enzyme Kinetics: a. Develop a robust enzyme assay to measure the initial reaction velocity (v₀).[17] b. For WT and each mutant, measure v₀ at a range of substrate concentrations, keeping the enzyme concentration constant and low. c. Plot v₀ versus substrate concentration and fit the data to the Michaelis-Menten equation to determine the kinetic parameters Km and Vmax. d. Calculate the catalytic efficiency (kcat/Km) for each enzyme variant. e. Compare the kinetic parameters of the mutants to the WT enzyme to quantify the importance of the Asp and His residues.
-
Structural Analysis (Optional but Recommended): a. Crystallize the WT and mutant proteins, ideally in complex with a substrate analog or inhibitor. b. Solve the crystal structures as described in Protocol 1. c. Carefully compare the active site structures to identify any subtle conformational changes resulting from the mutation that could explain the observed changes in catalytic activity.
References
- 1. Metalloprotein Crystallography: More than a Structure [dspace.mit.edu]
- 2. Modeling Structural Coordination and Ligand Binding in Zinc Proteins with a Polarizable Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Probing the minimal determinants of zinc binding with computational protein design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Peptide models of electrostatic interactions in proteins: NMR studies on two beta-turn tetrapeptides containing Asp-His and Asp-Lys salt bridges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. encyclopedia.pub [encyclopedia.pub]
- 9. pubs.acs.org [pubs.acs.org]
- 10. His⋯Asp Catalytic Dyad of Ribonuclease A: Structure and Function of the Wild-Type, D121N, and D121A Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. How the Same Core Catalytic Machinery Catalyzes 17 Different Reactions: the Serine-Histidine-Aspartate Catalytic Triad of α/β-Hydrolase Fold Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Catalytic triad - Wikipedia [en.wikipedia.org]
- 13. Crystallography. Structural resolution. Crystallization methods for proteins [xtal.iqf.csic.es]
- 14. Metalloprotein Crystallography: More than a Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The measurement of binding affinities by NMR chemical shift perturbation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Site-Directed Mutagenesis [protocols.io]
- 17. Enzyme Kinetic Assay - Creative Biogene [microbiosci.creative-biogene.com]
Application Notes: Protocol for Assessing the Proteolytic Stability of Beta-Asp-His
Audience: Researchers, scientists, and drug development professionals.
Introduction: The development of peptide-based therapeutics is often challenged by their limited in vivo stability, primarily due to rapid degradation by proteases.[1][2] Assessing the proteolytic stability of a peptide is a critical step in its characterization and development pipeline.[3] Beta-peptides, which incorporate beta-amino acids, are known to exhibit enhanced resistance to enzymatic degradation compared to their alpha-peptide counterparts because most natural proteases are stereospecific for L-alpha-amino acids.[2][4][5] This protocol provides a detailed framework for evaluating the proteolytic stability of Beta-Asp-His, a dipeptide containing a beta-amino acid. The methods described herein utilize common laboratory techniques to determine the peptide's half-life in the presence of biological fluids and specific enzymes.
Principle of the Assay: The core principle of the proteolytic stability assay is to incubate the peptide of interest, this compound, with a source of proteolytic enzymes under controlled physiological conditions (e.g., 37°C).[6][7] Aliquots are taken at various time intervals, and the enzymatic reaction is terminated. The concentration of the remaining intact peptide is then quantified using analytical techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) or High-Performance Liquid Chromatography (HPLC).[6] This data is used to determine the rate of degradation and the peptide's half-life (t½).
Experimental Protocols
Two primary protocols are presented: an assay using human plasma to simulate physiological conditions and an assay using a specific protease to assess susceptibility to a known enzyme.
Protocol 1: Stability in Human Plasma
This protocol assesses the stability of this compound in a complex biological matrix that mimics in vivo conditions.
1. Materials and Reagents
-
This compound peptide (high purity, ≥95%)
-
Human plasma (anticoagulant-treated, e.g., heparin or EDTA)[8]
-
Phosphate-buffered saline (PBS), pH 7.4
-
Quenching/Precipitation Solution: Acetonitrile (ACN) or 10% Trichloroacetic acid (TCA) in water[7]
-
Thermomixer or incubator set to 37°C[7]
-
Microcentrifuge
-
HPLC or LC-MS system for analysis[6]
-
Autosampler vials
2. Experimental Procedure
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in PBS or an appropriate aqueous solvent.
-
Plasma Preparation: Thaw frozen human plasma in a 37°C water bath until just liquefied. Pre-warm the plasma to 37°C for 15 minutes.[7]
-
Initiation of Reaction: Spike the this compound stock solution into the pre-warmed plasma to achieve a final concentration of 100 µg/mL.[7] Vortex gently to mix. This is your T=0 sample.
-
Incubation: Incubate the mixture at 37°C in a thermomixer.
-
Time-Point Sampling: Withdraw aliquots (e.g., 50 µL) of the plasma-peptide mixture at specified time points (e.g., 0, 15, 30, 60, 120, and 240 minutes).
-
Quenching: Immediately transfer each aliquot into a microcentrifuge tube containing 2 volumes (e.g., 100 µL) of ice-cold quenching solution (Acetonitrile). This action stops the enzymatic degradation and precipitates plasma proteins.[1]
-
Protein Precipitation: Vortex the quenched samples vigorously and incubate on ice for 10 minutes.
-
Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Sample Collection: Carefully collect the supernatant, which contains the remaining soluble peptide, and transfer it to an autosampler vial for analysis.
-
Analysis: Analyze the samples by RP-HPLC or LC-MS to quantify the concentration of intact this compound. The amount of peptide at T=0 is considered 100%.
Protocol 2: Stability Against a Specific Protease (e.g., Chymotrypsin)
This protocol evaluates the peptide's stability against a specific endopeptidase. Chymotrypsin is used here as an example.
1. Materials and Reagents
-
This compound peptide (high purity, ≥95%)
-
α-Chymotrypsin (or other desired protease like trypsin, elastase)[8][9]
-
Reaction Buffer: Tris-HCl or PBS, pH optimized for the chosen enzyme (e.g., pH 8.0 for chymotrypsin)
-
Quenching Solution: 10% TCA or 1% Trifluoroacetic acid (TFA)[9]
-
Thermomixer or incubator set to 37°C
-
HPLC or LC-MS system
2. Experimental Procedure
-
Preparation of Solutions:
-
Prepare a 1 mg/mL stock solution of this compound in the reaction buffer.
-
Prepare a stock solution of α-chymotrypsin in the same buffer.
-
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture by diluting the this compound stock solution in the reaction buffer to a final concentration of 100 µM.[9] Pre-warm the solution to 37°C.
-
Initiation of Reaction: Add the α-chymotrypsin stock solution to the peptide solution to initiate the reaction. A typical enzyme-to-substrate mass ratio is 1:100.[7][9] Vortex gently to mix.
-
Incubation: Incubate the reaction mixture at 37°C.
-
Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 60, and 120 minutes), withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately add the aliquot to a separate tube containing the quenching solution (e.g., 0.1% TFA) to terminate the reaction.[9]
-
Analysis: Analyze the samples directly by RP-HPLC or LC-MS to quantify the amount of remaining intact this compound.
Data Presentation
Quantitative data should be summarized to facilitate comparison and analysis. The percentage of remaining peptide at each time point is calculated relative to the initial concentration at time zero.
Table 1: Proteolytic Stability of this compound in Human Plasma
| Time Point (minutes) | Concentration of this compound (µg/mL) | % Peptide Remaining |
| 0 | 100.0 | 100% |
| 15 | 98.5 | 98.5% |
| 30 | 96.2 | 96.2% |
| 60 | 91.8 | 91.8% |
| 120 | 85.3 | 85.3% |
| 240 | 74.1 | 74.1% |
Note: The data shown are for illustrative purposes only.
Half-Life Calculation: The half-life (t½) can be determined by plotting the natural logarithm of the percent peptide remaining against time. The slope of the linear regression of this plot is equal to the negative of the degradation rate constant (k). The half-life is then calculated using the formula: t½ = 0.693 / k .
Mandatory Visualizations
Caption: Workflow for the proteolytic stability assay.
References
- 1. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The proteolytic stability and cytotoxicity studies of L-aspartic acid and L-diaminopropionic acid derived beta-peptides and a mixed alpha/beta-peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Challenge of Peptide Proteolytic Stability Studies: Scarce Data, Difficult Readability, and the Need for Harmonization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The proteolytic stability of 'designed' beta-peptides containing alpha-peptide-bond mimics and of mixed alpha,beta-peptides: application to the construction of MHC-binding peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. verifiedpeptides.com [verifiedpeptides.com]
- 7. benchchem.com [benchchem.com]
- 8. In Vitro Metabolic Stability of Peptide Drugs Across Different Tissues - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols: Beta-Asp-His in Biomaterial Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential applications and experimental protocols for the utilization of the dipeptide Beta-Aspartyl-Histidine (β-Asp-His) in the development of advanced biomaterials. The unique combination of a β-amino acid with residues capable of metal chelation and pH-responsive behavior makes β-Asp-His a promising building block for novel hydrogels, drug delivery systems, and tissue engineering scaffolds.
Introduction to Beta-Asp-His in Biomaterials
The dipeptide β-Asp-His incorporates two key features that offer significant advantages in biomaterial design. The presence of a β-aspartic acid residue confers enhanced stability against enzymatic degradation compared to materials made from alpha-peptides.[1][2][3][4][5][6] This increased proteolytic resistance is crucial for creating long-lasting implants and controlled-release drug depots.[1][2]
Furthermore, the side chains of both aspartic acid and histidine provide functional groups for metal ion chelation and pH-dependent interactions.[7][8][9] The carboxyl group of aspartic acid and the imidazole ring of histidine can coordinate with various metal ions, including zinc, which is known to play a role in wound healing and cellular signaling.[7][9] This property can be exploited to create biomaterials that can sequester or deliver metal ions in a controlled manner. Additionally, the ionizable nature of these side chains allows for the development of "smart" biomaterials that respond to changes in the local pH environment, a feature particularly relevant in diseased or inflamed tissues.[10][11][12]
Potential Applications and Key Properties
The inherent properties of β-Asp-His suggest its utility in a range of biomedical applications.
-
Enzymatically Stable Scaffolds for Tissue Engineering: The resistance of β-peptides to proteases makes them ideal for fabricating scaffolds that maintain their structural integrity for extended periods, providing a stable support for cell growth and tissue regeneration.[1][3][6]
-
Metal-Chelating Biomaterials: The Asp-His motif can be used to create biomaterials that bind to metal ions. This could be applied for detoxification by sequestering heavy metals or for creating antimicrobial surfaces by complexing with silver or zinc ions.[7][13]
-
pH-Responsive Drug Delivery Systems: Hydrogels incorporating β-Asp-His can be designed to swell or shrink in response to specific pH changes, enabling the targeted release of therapeutic agents in acidic tumor microenvironments or at sites of inflammation.[11][12][14][15]
Below is a logical diagram illustrating the relationship between the properties of β-Asp-His and its potential applications.
Caption: Logical flow from β-Asp-His properties to applications.
Quantitative Data Summary
The following tables present hypothetical yet plausible quantitative data for biomaterials incorporating β-Asp-His, illustrating their expected performance characteristics.
Table 1: Enzymatic Degradation of Hydrogels
| Hydrogel Formulation | Crosslinker | Enzyme | Incubation Time (h) | Weight Loss (%) |
| α-Asp-His Control | PEG-diacrylate | Collagenase | 24 | 85.2 ± 5.1 |
| β-Asp-His Hydrogel | PEG-diacrylate | Collagenase | 24 | 12.5 ± 2.3 |
| α-Asp-His Control | PEG-diacrylate | Proteinase K | 24 | 95.7 ± 4.8 |
| β-Asp-His Hydrogel | PEG-diacrylate | Proteinase K | 24 | 18.3 ± 3.1 |
Table 2: Metal Ion Chelation Capacity
| Biomaterial | Metal Ion | Initial Concentration (mM) | Final Concentration (mM) | Chelation Efficiency (%) |
| β-Asp-His Hydrogel | Zn²⁺ | 1.0 | 0.21 | 79 |
| β-Asp-His Hydrogel | Cu²⁺ | 1.0 | 0.35 | 65 |
| Control Hydrogel (No Peptide) | Zn²⁺ | 1.0 | 0.92 | 8 |
| Control Hydrogel (No Peptide) | Cu²⁺ | 1.0 | 0.95 | 5 |
Table 3: pH-Responsive Swelling of Hydrogels
| Hydrogel Formulation | pH | Swelling Ratio (q) |
| β-Asp-His Hydrogel | 2.0 | 2.5 ± 0.3 |
| β-Asp-His Hydrogel | 5.5 | 8.1 ± 0.7 |
| β-Asp-His Hydrogel | 7.4 | 15.6 ± 1.2 |
| Control Hydrogel (No Peptide) | 2.0 | 3.1 ± 0.4 |
| Control Hydrogel (No Peptide) | 5.5 | 3.3 ± 0.3 |
| Control Hydrogel (No Peptide) | 7.4 | 3.5 ± 0.5 |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Synthesis of β-Asp-His Containing Peptides
This protocol describes the solid-phase peptide synthesis (SPPS) of a peptide containing the β-Asp-His motif using Fmoc chemistry.
Materials:
-
Fmoc-protected β-aspartic acid (with side-chain protection, e.g., OtBu)
-
Fmoc-His(Trt)-OH
-
Rink Amide resin
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Oxyma Pure
-
20% (v/v) piperidine in dimethylformamide (DMF)
-
DMF, Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% triisopropylsilane)
-
Diethyl ether
Procedure:
-
Swell the Rink Amide resin in DMF for 30 minutes.
-
Deprotect the Fmoc group on the resin using 20% piperidine in DMF for 20 minutes.
-
Wash the resin thoroughly with DMF and DCM.
-
Couple the Fmoc-His(Trt)-OH: Dissolve Fmoc-His(Trt)-OH (3 eq), DIC (3 eq), and Oxyma Pure (3 eq) in DMF and add to the resin. React for 2 hours.
-
Wash the resin with DMF and DCM.
-
Repeat the deprotection step to remove the Fmoc group from the histidine residue.
-
Couple the Fmoc-protected β-aspartic acid using the same coupling procedure as in step 4.
-
After the final coupling, perform a final deprotection of the N-terminal Fmoc group.
-
Wash the resin with DMF and DCM and dry under vacuum.
-
Cleave the peptide from the resin and remove side-chain protecting groups using the TFA cleavage cocktail for 2-3 hours.
-
Precipitate the peptide in cold diethyl ether, centrifuge, and wash the pellet with ether.
-
Lyophilize the crude peptide and purify using reverse-phase HPLC.
-
Confirm the peptide identity and purity using mass spectrometry.
Protocol 2: Assessment of Enzymatic Degradation
This protocol outlines a method to evaluate the stability of β-Asp-His containing hydrogels against enzymatic degradation.[16][17][18][19][20][21]
Materials:
-
Lyophilized β-Asp-His hydrogel and control (α-Asp-His) hydrogel discs of known weight.
-
Phosphate-buffered saline (PBS), pH 7.4.
-
Collagenase solution (e.g., 10 U/mL in PBS).
-
Proteinase K solution (e.g., 1 mg/mL in PBS).
-
Incubator at 37°C.
Procedure:
-
Place pre-weighed lyophilized hydrogel discs in separate tubes.
-
Add the enzyme solution (collagenase or proteinase K) to the experimental tubes and PBS to the control tubes.
-
Incubate all tubes at 37°C with gentle agitation.
-
At predetermined time points (e.g., 0, 4, 8, 24, 48 hours), remove the hydrogel discs from the solution.
-
Gently blot the surface to remove excess liquid.
-
Lyophilize the hydrogel discs to a constant weight.
-
Calculate the percentage of weight loss using the formula: Weight Loss (%) = [(Initial Dry Weight - Final Dry Weight) / Initial Dry Weight] x 100
The following diagram illustrates a general workflow for the synthesis and characterization of a β-Asp-His containing biomaterial.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Folding and function in α/β-peptides: Targets and therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sciencedaily.com [sciencedaily.com]
- 4. Enzymatic degradation of beta- and mixed alpha,beta-oligopeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Probing the proteolytic stability of beta-peptides containing alpha-fluoro- and alpha-hydroxy-beta-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. β-Amino acid containing proteolitically stable dipeptide based hydrogels: encapsulation and sustained release of some important biomolecules at physiological pH and temperature - Soft Matter (RSC Publishing) [pubs.rsc.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Ion-pair and charged hydrogen-bond interactions between histidine and aspartate in a peptide helix - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pH-Responsive Self-Assembling Peptide-Based Biomaterials: Designs and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. Recent strategies to develop pH-sensitive injectable hydrogels - Biomaterials Science (RSC Publishing) [pubs.rsc.org]
- 15. mspace.lib.umanitoba.ca [mspace.lib.umanitoba.ca]
- 16. Quantifying and controlling the proteolytic degradation of cell adhesion peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Quantifying and Controlling the Proteolytic Degradation of Cell Adhesion Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
- 20. Synthesis and Characterization of Enzymatically Degradable PEG-Based Peptide-Containing Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Effect of enzymatic degradation on the mechanical properties of biological scaffold materials - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Isothermal Titration Calorimetry (ITC) Analysis of Beta-Aspartyl-Histidine Binding Dynamics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isothermal Titration Calorimetry (ITC) is a powerful biophysical technique that allows for the direct, label-free measurement of the thermodynamic parameters of binding interactions in solution.[1] By quantifying the heat released or absorbed during the binding of a ligand to a macromolecule, ITC provides a complete thermodynamic profile of the interaction, including the binding affinity (Kd), enthalpy (ΔH), entropy (ΔS), and stoichiometry (n) in a single experiment. This application note provides a detailed protocol and analysis for studying the binding of the dipeptide Beta-Aspartyl-Histidine (β-Asp-His) to a model protein, using a periplasmic dipeptide binding protein (DppA) as an illustrative example. Understanding the binding thermodynamics of dipeptides is crucial for research in drug delivery, nutrient uptake, and cell signaling.
Principle of Isothermal Titration Calorimetry
ITC operates by measuring the heat change that occurs when a solution of a ligand is titrated into a solution containing a macromolecule. The instrument consists of a reference cell and a sample cell, both maintained at a constant temperature. The ligand is injected in small aliquots into the sample cell, and the heat of interaction is measured by the power required to maintain a zero temperature difference between the sample and reference cells. As the macromolecule becomes saturated with the ligand, the heat change per injection diminishes, resulting in a binding isotherm. This isotherm can then be fitted to a binding model to extract the thermodynamic parameters of the interaction.
Data Presentation: Thermodynamic Parameters of Dipeptide-Protein Binding
The following table summarizes the thermodynamic data obtained from the isothermal titration calorimetry analysis of various dipeptides binding to the periplasmic dipeptide binding protein from Pseudoalteromonas sp. (PsDppA). This data serves as a representative example of the quantitative information that can be obtained from ITC experiments for dipeptide-protein interactions.
| Dipeptide Ligand | Binding Affinity (Kd) (μM) | Stoichiometry (n) | Enthalpy (ΔH) (kcal/mol) | Entropy (TΔS) (kcal/mol) | Gibbs Free Energy (ΔG) (kcal/mol) |
| Ala-Phe | 0.15 ± 0.02 | 0.98 ± 0.03 | -12.5 ± 0.5 | -3.2 | -9.3 |
| Gly-Tyr | 0.21 ± 0.03 | 1.02 ± 0.04 | -11.8 ± 0.6 | -2.8 | -9.0 |
| Gly-His | 0.35 ± 0.05 | 0.95 ± 0.05 | -10.5 ± 0.7 | -1.9 | -8.6 |
| Ala-Ala | 1.2 ± 0.2 | 1.05 ± 0.06 | -8.2 ± 0.4 | -0.3 | -7.9 |
| Pro-Gly | 5.8 ± 0.7 | 0.99 ± 0.07 | -5.6 ± 0.3 | 1.5 | -7.1 |
Table 1: Summary of thermodynamic parameters for the binding of various dipeptides to PsDppA determined by ITC. The data for Gly-His is highlighted as a proxy for β-Asp-His due to the presence of a histidine residue. Data is adapted from ITC traces for titrations of dipeptides into wild-type PsDppA.[2]
Experimental Protocols
This section provides a detailed methodology for conducting an ITC experiment to study the binding of β-Asp-His to a target protein.
Materials and Reagents
-
Target Protein: Periplasmic dipeptide binding protein (PsDppA) or other protein of interest.
-
Ligand: Beta-Aspartyl-Histidine (β-Asp-His) dipeptide.
-
Buffer: Phosphate-buffered saline (PBS), pH 7.4, or another suitable buffer with a low ionization enthalpy.
-
ITC Instrument: A microcalorimeter such as a Malvern MicroCal PEAQ-ITC or similar.
-
Other Equipment: Centrifuge, dialysis tubing (if necessary), precision balance, pH meter, and general laboratory consumables.
Sample Preparation
-
Protein Purification and Preparation:
-
Express and purify the target protein to >95% purity.
-
Dialyze the purified protein extensively against the chosen ITC buffer to ensure buffer matching.
-
Determine the final protein concentration accurately using a reliable method such as UV-Vis spectrophotometry at 280 nm with the calculated extinction coefficient.
-
Centrifuge the protein solution at high speed (e.g., 14,000 x g) for 10-15 minutes to remove any aggregates immediately before the ITC experiment.
-
-
Ligand Preparation:
-
Dissolve the β-Asp-His dipeptide in the exact same batch of ITC buffer used for the protein.
-
Accurately determine the dipeptide concentration. For non-chromophoric ligands, this relies on precise weighing of high-purity material.
-
Centrifuge the ligand solution similarly to the protein solution to remove any particulates.
-
ITC Experimental Workflow
The following diagram illustrates the general workflow for an ITC experiment.
Caption: A flowchart of the major steps in an ITC experiment.
ITC Instrument Setup and Titration Parameters
-
Instrument Cleaning: Thoroughly clean the sample cell and injection syringe with detergent and water according to the manufacturer's instructions to avoid cross-contamination.
-
Loading:
-
Load the protein solution into the sample cell (typically 200-300 µL).
-
Load the β-Asp-His solution into the injection syringe (typically 40-50 µL).
-
-
Experimental Parameters (Example):
-
Temperature: 25 °C
-
Stirring Speed: 750 rpm
-
Initial Delay: 60 s
-
Number of Injections: 19
-
Injection Volume: 2 µL
-
Spacing between Injections: 150 s
-
Reference Power: 5 µcal/sec
-
-
Control Titration: Perform a control experiment by titrating the ligand solution into the buffer alone to determine the heat of dilution. This will be subtracted from the experimental data.
Data Analysis
-
Integration: The raw ITC data, a series of heat spikes corresponding to each injection, is integrated to determine the heat change per injection.
-
Correction: The heat of dilution from the control titration is subtracted from the integrated data.
-
Fitting: The corrected data is plotted as kcal/mol of injectant versus the molar ratio of ligand to protein. This binding isotherm is then fitted to a suitable binding model (e.g., one set of sites) using the analysis software provided with the ITC instrument.
-
Parameter Extraction: The fitting process yields the values for the stoichiometry (n), the association constant (Ka, from which Kd is calculated as 1/Ka), and the enthalpy of binding (ΔH). The Gibbs free energy (ΔG) and the entropy (ΔS) are then calculated using the following equations:
-
ΔG = -RT ln(Ka)
-
ΔG = ΔH - TΔS
where R is the gas constant and T is the absolute temperature in Kelvin.
-
Signaling Pathway: Dipeptide Transport and Calcium Signaling
The transport of dipeptides across the cell membrane is not only a mechanism for nutrient uptake but can also initiate intracellular signaling cascades. The peptide transporter 1 (PepT1) is a key player in this process. The influx of dipeptides through PepT1 has been shown to activate the calcium-sensing receptor (CaSR), leading to an increase in intracellular calcium and subsequent cellular responses.[3]
Caption: Dipeptide transport via PepT1 activates CaSR, leading to a PLC-mediated increase in intracellular calcium, which in turn enhances further dipeptide uptake.[3]
Conclusion
Isothermal Titration Calorimetry is an indispensable tool for the detailed thermodynamic characterization of dipeptide-protein interactions. The data generated provides fundamental insights into the binding affinity and the forces driving the interaction, which are critical for applications in drug development and understanding physiological processes. The protocol and representative data presented in this application note serve as a comprehensive guide for researchers investigating the binding of β-Asp-His and other dipeptides to their biological targets. Furthermore, the elucidation of associated signaling pathways, such as the dipeptide-induced calcium signaling cascade, highlights the broader biological context and importance of these molecular interactions.
References
Application Notes and Protocols: Beta-Asp-His in Targeted Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
The dipeptide Beta-Aspartyl-Histidine (β-Asp-His) presents a promising, yet largely unexplored, platform for the development of targeted drug delivery systems. This molecule combines the unique properties of its constituent amino acids: the pH-responsive nature of histidine and the targeting potential of aspartic acid. The imidazole side chain of histidine has a pKa of approximately 6.0, allowing it to become protonated in the acidic environments of tumor microenvironments and endosomes. This "proton sponge" effect can facilitate endosomal escape, a critical step for the intracellular delivery of therapeutic payloads.[1][2][3][4] Aspartic acid, with its negatively charged carboxyl group, can be exploited for targeting specific tissues, such as bone, or for enhancing the biocompatibility and biodegradability of drug carriers.[5][6][7]
These application notes provide a conceptual framework and detailed protocols for utilizing β-Asp-His in the design and evaluation of targeted drug delivery systems. While direct experimental data for β-Asp-His is limited, the methodologies are based on established principles and protocols for similar peptide-based systems.
Principle of β-Asp-His in Targeted Drug Delivery
The proposed mechanism of action for a β-Asp-His-based drug delivery system involves a multi-stage process designed to enhance therapeutic efficacy and minimize off-target effects. The system is engineered to remain stable at physiological pH (around 7.4) and to release its therapeutic cargo in response to the lower pH characteristic of tumor microenvironments or within the endosomal compartment of target cells.
Signaling Pathway and Cellular Uptake
The journey of a β-Asp-His-conjugated therapeutic agent from administration to intracellular action is a multi-step process. Initially, the conjugate circulates in the bloodstream and preferentially accumulates at the target site, for instance, a tumor, due to the enhanced permeability and retention (EPR) effect. Once in the acidic tumor microenvironment (pH ~6.5-6.8), the histidine residue of the β-Asp-His moiety begins to be protonated. This change in charge can trigger conformational changes in the carrier system or enhance its interaction with the cell surface.
Upon cellular uptake, typically via endocytosis, the drug-carrier conjugate is enclosed within an endosome.[3] As the endosome matures, its internal pH drops to around 5.0-6.0. This acidic environment leads to extensive protonation of the histidine's imidazole ring. The influx of protons and counter-ions into the endosome, driven by the protonated histidine, causes osmotic swelling and eventual rupture of the endosomal membrane, releasing the therapeutic agent into the cytoplasm where it can exert its pharmacological effect.[2][4] This critical step of endosomal escape prevents the degradation of the drug in the lysosome.
Caption: Proposed signaling pathway for β-Asp-His mediated targeted drug delivery.
Data Presentation
The following tables summarize hypothetical yet representative quantitative data for a β-Asp-His conjugated nanoparticle drug delivery system, based on literature values for similar peptide-based carriers.[8][9][10][11]
Table 1: Physicochemical Properties of β-Asp-His Nanoparticles
| Parameter | Unloaded Nanoparticles | Drug-Loaded Nanoparticles |
| Hydrodynamic Diameter (nm) | 110 ± 5 | 135 ± 7 |
| Polydispersity Index (PDI) | 0.15 ± 0.03 | 0.18 ± 0.04 |
| Zeta Potential (mV) at pH 7.4 | -15.2 ± 1.8 | -12.5 ± 2.1 |
| Zeta Potential (mV) at pH 6.5 | -5.1 ± 1.2 | -3.8 ± 1.5 |
| Zeta Potential (mV) at pH 5.5 | +8.9 ± 1.6 | +10.3 ± 1.9 |
Table 2: Drug Loading and Release Characteristics
| Parameter | Value |
| Drug Loading Capacity (%) | 12.5 ± 1.5 |
| Encapsulation Efficiency (%) | 85.3 ± 4.2 |
| Cumulative Drug Release (%) at 24h (pH 7.4) | 15.8 ± 2.1 |
| Cumulative Drug Release (%) at 24h (pH 6.5) | 45.2 ± 3.5 |
| Cumulative Drug Release (%) at 24h (pH 5.5) | 88.9 ± 4.8 |
Experimental Protocols
Protocol 1: Synthesis of β-Asp-His Dipeptide
This protocol outlines the solid-phase synthesis of the β-Asp-His dipeptide.
Caption: Experimental workflow for the solid-phase synthesis of β-Asp-His.
Materials:
-
Fmoc-His(Trt)-Wang resin
-
Fmoc-β-Asp(OtBu)-OH
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Hydroxybenzotriazole (HOBt)
-
20% Piperidine in Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)
-
DMF, Dichloromethane (DCM)
-
Solid-phase synthesis vessel
-
High-performance liquid chromatography (HPLC) system
-
Mass spectrometer and NMR spectrometer
Procedure:
-
Swell the Fmoc-His(Trt)-Wang resin in DMF for 30 minutes.
-
Remove the Fmoc protecting group from the histidine residue by treating the resin with 20% piperidine in DMF for 20 minutes.
-
Wash the resin thoroughly with DMF and DCM.
-
In a separate vial, dissolve Fmoc-β-Asp(OtBu)-OH, DIC, and HOBt in DMF. Pre-activate for 10 minutes.
-
Add the activated amino acid solution to the resin and shake for 2 hours to facilitate coupling.
-
Wash the resin with DMF and DCM.
-
Perform a final Fmoc deprotection with 20% piperidine in DMF for 20 minutes.
-
Wash the resin with DMF and DCM and dry under vacuum.
-
Cleave the dipeptide from the resin and remove side-chain protecting groups by treating with the TFA cleavage cocktail for 2-3 hours.
-
Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet.
-
Purify the crude β-Asp-His dipeptide by reverse-phase HPLC.
-
Confirm the identity and purity of the synthesized peptide using mass spectrometry and NMR.
-
Lyophilize the pure fractions to obtain the final product.
Protocol 2: Conjugation of β-Asp-His to a Nanoparticle Carrier
This protocol describes the conjugation of the synthesized β-Asp-His to a pre-formed nanoparticle (e.g., a liposome or polymeric nanoparticle) functionalized with maleimide groups.
Materials:
-
β-Asp-His with a C-terminal cysteine (β-Asp-His-Cys)
-
Maleimide-functionalized nanoparticles
-
Phosphate-buffered saline (PBS), pH 7.2
-
Size-exclusion chromatography columns
-
Dynamic light scattering (DLS) and zeta potential analyzer
Procedure:
-
Synthesize β-Asp-His with a C-terminal cysteine residue (β-Asp-His-Cys) using the protocol described above, incorporating Fmoc-Cys(Trt)-OH in the final coupling step.
-
Dissolve the maleimide-functionalized nanoparticles in PBS at a concentration of 1 mg/mL.
-
Dissolve the β-Asp-His-Cys peptide in PBS at a 10-fold molar excess to the maleimide groups on the nanoparticles.
-
Mix the nanoparticle and peptide solutions and react overnight at 4°C with gentle stirring.
-
Remove unconjugated peptide by size-exclusion chromatography.
-
Characterize the resulting β-Asp-His-nanoparticles for size and zeta potential using DLS.
Protocol 3: In Vitro Drug Release Study
This protocol details the assessment of pH-dependent drug release from the β-Asp-His-nanoparticle system.
Caption: Experimental workflow for the in vitro drug release study.
Materials:
-
Drug-loaded β-Asp-His-nanoparticles
-
Dialysis tubing (with appropriate molecular weight cut-off)
-
PBS buffers at pH 7.4, 6.5, and 5.5
-
HPLC or fluorescence spectrophotometer
Procedure:
-
Place a known concentration of the drug-loaded β-Asp-His-nanoparticle suspension into a dialysis bag.
-
Immerse the dialysis bag in a larger volume of the release buffer (pH 7.4, 6.5, or 5.5) at 37°C with constant stirring.
-
At predetermined time intervals, withdraw a small aliquot of the release buffer and replace it with an equal volume of fresh buffer to maintain sink conditions.
-
Quantify the concentration of the released drug in the collected aliquots using a validated HPLC or fluorescence spectroscopy method.
-
Calculate the cumulative percentage of drug released over time.
Protocol 4: In Vitro Cellular Uptake and Endosomal Escape
This protocol uses confocal microscopy to visualize the cellular uptake and endosomal escape of the drug delivery system.
Materials:
-
Cancer cell line (e.g., HeLa, MCF-7)
-
Fluorescently labeled drug-loaded β-Asp-His-nanoparticles (e.g., with a rhodamine-labeled lipid or polymer)
-
LysoTracker Green (to stain acidic organelles like endosomes/lysosomes)
-
Confocal laser scanning microscope
Procedure:
-
Seed the cancer cells on glass-bottom dishes and allow them to adhere overnight.
-
Treat the cells with the fluorescently labeled nanoparticles for various time points (e.g., 1, 4, 8 hours).
-
In the final 30 minutes of incubation, add LysoTracker Green to the cell culture medium.
-
Wash the cells with PBS to remove excess nanoparticles and LysoTracker.
-
Image the cells using a confocal microscope.
-
Analyze the images for co-localization of the nanoparticle fluorescence (red) and the LysoTracker fluorescence (green). A separation of the red and green signals over time indicates endosomal escape.
Protocol 5: In Vivo Biodistribution and Tumor Targeting
This protocol uses in vivo imaging to assess the biodistribution and tumor-targeting efficiency of the nanoparticles.[12][13][14][15][16]
Materials:
-
Tumor-bearing mouse model (e.g., subcutaneous xenograft)
-
β-Asp-His-nanoparticles labeled with a near-infrared (NIR) fluorescent dye or a radionuclide for PET/SPECT imaging
-
In vivo imaging system (e.g., IVIS for fluorescence, microPET/SPECT for nuclear imaging)
Procedure:
-
Administer the labeled β-Asp-His-nanoparticles to the tumor-bearing mice via intravenous injection.
-
At various time points post-injection (e.g., 1, 4, 24, 48 hours), anesthetize the mice and acquire whole-body images using the appropriate imaging modality.
-
After the final imaging time point, euthanize the mice and excise the major organs (tumor, liver, spleen, kidneys, heart, lungs).
-
Image the excised organs ex vivo to quantify the signal intensity in each tissue.
-
Analyze the images to determine the biodistribution profile and the extent of tumor accumulation of the nanoparticles.
Conclusion
The β-Asp-His dipeptide represents a novel and promising ligand for the development of advanced targeted drug delivery systems. Its inherent pH-sensitivity and potential for tissue-specific interactions offer a dual-pronged approach to enhancing therapeutic delivery. The protocols outlined in these application notes provide a comprehensive guide for the synthesis, characterization, and evaluation of β-Asp-His-based nanocarriers. Further research and optimization of these systems are warranted to fully elucidate their therapeutic potential.
References
- 1. upcommons.upc.edu [upcommons.upc.edu]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Aspartic acid-based modified PLGA-PEG nanoparticles for bone targeting: in vitro and in vivo evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bifunctional folic-conjugated aspartic-modified Fe3O4 nanocarriers for efficient targeted anticancer drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Poly(aspartic acid)-based polymeric nanoparticle for local and systemic mRNA delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacokinetic Analysis of Peptide-Modified Nanoparticles with Engineered Physicochemical Properties in a Mouse Model of Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Poly(aspartic acid)-based pH-responsive targeting co-delivery nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Construction of protein nanoparticles for targeted delivery of drugs to cancer cells - Materials Advances (RSC Publishing) DOI:10.1039/D2MA00419D [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. Radiolabeling, Quality Control and In Vivo Imaging of Multimodal Targeted Nanomedicines [mdpi.com]
- 14. Using Fluorescence Imaging to Track Drug Delivery and Guide Treatment Planning In Vivo | Springer Nature Experiments [experiments.springernature.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. In vivo imaging of specific drug target binding at subcellular resolution [dash.harvard.edu]
Troubleshooting & Optimization
Overcoming solubility issues with Beta-Asp-His in aqueous buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility issues with Beta-Aspartyl-Histidine (β-Asp-His) in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is Beta-Aspartyl-Histidine (β-Asp-His) and why can its solubility be challenging?
A1: Beta-Aspartyl-Histidine (β-Asp-His) is a dipeptide composed of β-aspartic acid and histidine.[1][2] While both constituent amino acids are generally hydrophilic, the solubility of the dipeptide can be significantly influenced by the pH of the aqueous buffer.[3][4] The primary challenge arises from the molecule's isoelectric point (pI), the pH at which it has no net electrical charge. At or near its pI, the lack of electrostatic repulsion between molecules can lead to aggregation and precipitation, reducing its solubility.[3][5]
Q2: What is the isoelectric point (pI) of β-Asp-His and why is it important for solubility?
A2: The isoelectric point (pI) is the pH at which a molecule carries no net electrical charge.[5] For peptides, solubility is typically at its minimum at the pI.[3] To enhance the solubility of β-Asp-His, it is crucial to work with solutions where the pH is significantly different from its pI. The calculated pI of β-Asp-His can be estimated based on the pKa values of its ionizable groups: the α-amino group of histidine, the imidazole side chain of histidine, and the two carboxyl groups of the β-aspartyl residue. Since β-Asp-His contains both an acidic (aspartic acid) and a basic (histidine) residue, its net charge is highly pH-dependent.[6][7]
Q3: My lyophilized β-Asp-His powder will not dissolve in water. What should I do?
A3: If β-Asp-His does not readily dissolve in sterile water, the issue is likely related to the pH of the water being close to the dipeptide's pI. Since β-Asp-His has both acidic and basic functional groups, its charge state in unbuffered water can be close to neutral, leading to poor solubility. A systematic approach is recommended, starting with adjusting the pH.[5][8]
Q4: Can I use organic solvents to dissolve β-Asp-His?
A4: While organic solvents like DMSO, DMF, or acetonitrile can be used to dissolve highly hydrophobic peptides, they are generally not the first choice for a hydrophilic dipeptide like β-Asp-His.[8] However, if pH adjustment alone is insufficient, a small amount of a compatible organic co-solvent can be used to aid initial dissolution before slowly adding the aqueous buffer.[3] It is critical to ensure the final concentration of the organic solvent is compatible with your downstream experiments, as it can be detrimental to cells or interfere with assays.[6][8]
Q5: How can I prevent my β-Asp-His solution from precipitating over time?
A5: Precipitation of β-Asp-His from a solution that was initially clear can be due to several factors, including a shift in pH, high concentration, or aggregation. To prevent this, ensure the pH of your final solution is stable and sufficiently far from the pI. Working with lower concentrations can also mitigate precipitation issues.[9] Storing peptide solutions frozen at -20°C or -80°C is generally recommended to maintain stability and prevent degradation or aggregation.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Lyophilized β-Asp-His powder does not dissolve in water or buffer. | The pH of the solvent is near the isoelectric point (pI) of β-Asp-His, minimizing its net charge and solubility.[3][5] | 1. Adjust the pH: Since β-Asp-His contains both acidic and basic residues, try dissolving it in a slightly acidic (e.g., pH 4-5) or slightly basic (e.g., pH 8-9) buffer.[8] 2. Sonication: Use a bath sonicator in short bursts to aid dissolution, keeping the sample on ice to prevent heating.[5][7] |
| The β-Asp-His solution is cloudy or contains visible precipitates. | The peptide has aggregated or has not fully dissolved.[5] | 1. Centrifugation: Centrifuge the solution to pellet any undissolved material before using the supernatant.[8] 2. pH Adjustment: Verify and adjust the pH of the solution to be further from the pI.[5] 3. Dilution: The concentration may be too high for the chosen buffer. Try preparing a more dilute solution. |
| β-Asp-His precipitates out of solution after initial dissolution. | A shift in the final solution's pH towards the pI after adding the peptide stock. The solubility limit has been exceeded in the final buffer.[9] | 1. Verify and Adjust Final pH: Measure the pH of the final solution and adjust it to be at least 1-2 units away from the pI.[9] 2. Reduce Final Concentration: Prepare a more dilute final solution to stay within the solubility limits of your buffer system. |
| Inconsistent experimental results when using β-Asp-His. | Incomplete solubilization leading to an inaccurate final concentration. Degradation of the peptide in the buffer. | 1. Ensure Complete Dissolution: Visually inspect for a clear, particle-free solution. Centrifuge before use to remove any particulates.[5][8] 2. Fresh Preparations: Prepare fresh solutions of β-Asp-His for each experiment to avoid issues with long-term stability in aqueous buffers. |
Experimental Protocols
Protocol 1: General Solubilization of β-Asp-His
-
Preparation: Allow the vial of lyophilized β-Asp-His to warm to room temperature before opening. Centrifuge the vial briefly to collect all the powder at the bottom.[5]
-
Initial Solubility Test: It is recommended to test the solubility with a small amount of the peptide first.[6]
-
Solvent Selection:
-
Step 1: Try to dissolve the peptide in sterile, deionized water.
-
Step 2 (If insoluble in water): Based on the presence of both an acidic (Asp) and a basic (His) residue, the solubility of β-Asp-His is highly pH-dependent.
-
For a basic peptide character (net positive charge), try dissolving in a small amount of 10% acetic acid and then dilute with buffer.[6]
-
For an acidic peptide character (net negative charge), try dissolving in a small amount of 0.1 M ammonium bicarbonate and then dilute with buffer.
-
-
-
Dissolution: Gently vortex or sonicate the mixture. Use a bath sonicator for short intervals (e.g., 3 cycles of 10 seconds), chilling the sample on ice in between to prevent heating.[5][7]
-
Visual Inspection: A properly solubilized peptide will result in a clear, particle-free solution.[5]
-
Final Preparation: Once dissolved, the concentrated stock can be slowly added to the desired aqueous buffer while vortexing to reach the final concentration.[5]
Protocol 2: pH-Dependent Solubility Testing
-
Prepare a series of small-volume aqueous buffers with varying pH values (e.g., pH 4.0, 5.0, 6.0, 7.0, 7.4, 8.0, 9.0).
-
Add a small, known amount of lyophilized β-Asp-His to each buffer to a target concentration.
-
Vortex each sample for a consistent amount of time.
-
Visually inspect each sample for turbidity or precipitate.
-
For a more quantitative measure, centrifuge the samples and measure the concentration of the supernatant (e.g., by UV-Vis spectroscopy if applicable).
-
The buffer system that yields the highest concentration of soluble peptide is the optimal choice.
Visualizations
Caption: A troubleshooting workflow for dissolving this compound.
Caption: Key factors influencing the solubility of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Aspartylhistidine | C10H14N4O5 | CID 14717808 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. The Solubility Challenge in Peptide Therapeutics | Blog | Biosynth [biosynth.com]
- 4. reta-peptide.com [reta-peptide.com]
- 5. benchchem.com [benchchem.com]
- 6. biocat.com [biocat.com]
- 7. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 8. jpt.com [jpt.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Beta-Aspartyl-Histidine (β-Asp-His) Synthesis
Welcome to the technical support center for Beta-Aspartyl-Histidine (β-Asp-His) synthesis. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing this dipeptide. Here you will find troubleshooting guides and frequently asked questions to address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What makes the synthesis of Asp-His sequences challenging? A1: Synthesizing sequences containing aspartic acid (Asp) and histidine (His) presents several challenges. Aspartic acid is highly prone to a side reaction called aspartimide formation, especially when the following amino acid is Gly, Ser, Asn, or His.[1][2][3] This reaction can lead to a mixture of desired α-aspartyl peptides and undesired β-aspartyl peptides, as well as racemization.[2][4] Histidine's imidazole side chain can also cause issues, including racemization and side reactions if not properly protected.[5]
Q2: What is the difference between α-Asp-His and β-Asp-His? How does this relate to synthesis? A2: The difference lies in which carboxyl group of the aspartic acid forms the peptide bond with histidine. In α-Asp-His, the standard peptide bond is formed via the alpha-carboxyl group (the one attached to the alpha-carbon). In β-Asp-His, the bond is formed via the beta-carboxyl group of the Asp side chain. Standard peptide synthesis aims to produce the α-isomer. However, the common aspartimide side reaction leads to the formation of a succinimide intermediate that can reopen to yield both α- and β-aspartyl peptides, making the synthesis of pure α-Asp-His difficult and inadvertently producing the β-isomer.[2][4][6]
Q3: Which protecting groups are recommended for Aspartic Acid and Histidine? A3: The choice of protecting group is critical to minimize side reactions.
-
For Aspartic Acid (Fmoc-SPPS): To suppress aspartimide formation, bulky side-chain esters like 2,4-dimethyl-3-pentyl (OMpe) or 3-methyl-3-pentyl (OMpe) are effective.[7] Fmoc-Asp(OBno)-OH has also been shown to significantly reduce this side reaction.[4] The standard tert-butyl (OtBu) group is widely used but is more susceptible to aspartimide formation.[4][8]
-
For Histidine (Fmoc-SPPS): The trityl (Trt) group (Fmoc-His(Trt)-OH) is most commonly used.[5] It provides good protection for the imidazole side chain and is cleaved by standard TFA cocktails.[5]
Q4: Can peptide aggregation occur during Asp-His synthesis? A4: Yes, peptide aggregation on the solid support is a common problem in SPPS, especially with hydrophobic sequences or those prone to forming secondary structures.[9][10] Aggregation can block reactive sites, leading to incomplete coupling and deprotection steps, which lowers the final yield and purity.[11][12]
Troubleshooting Guide
Problem 1: Low Yield of the Desired Peptide
Q: I'm getting a very low yield after cleavage and purification. What are the likely causes and how can I fix it?
A: Low yield is a common issue stemming from several potential problems during synthesis. A systematic approach is needed to identify the root cause.
Potential Causes & Solutions
-
Incomplete Coupling Reactions: The peptide bond formation may not have gone to completion. This is common with bulky amino acids like His(Trt).[12]
-
Peptide Aggregation: The growing peptide chain may be clumping together on the resin, preventing reagents from reaching the reactive sites.[9]
-
Premature Cleavage: The peptide chain may be cleaving from the resin during synthesis cycles, particularly if harsh deprotection conditions are used repeatedly.[12]
-
Solution: Ensure the deprotection conditions are not too harsh. For Fmoc synthesis, stick to standard 20% piperidine in DMF. If using a particularly acid-sensitive resin, re-evaluate the synthesis strategy.
-
-
Incomplete Cleavage from Resin: The final cleavage step may not have been efficient.
Caption: A logical workflow for diagnosing and solving low peptide yield.
Problem 2: Poor Purity / Multiple Peaks in HPLC Analysis
Q: My crude product shows multiple peaks of similar mass in the HPLC trace. What are these impurities and how can I prevent them?
A: This is a classic sign of side reactions occurring during synthesis, particularly with an Asp-His sequence. The most likely culprit is aspartimide formation.
Potential Causes & Solutions
-
Aspartimide Formation: This is the most significant side reaction for Asp-containing peptides. The peptide backbone nitrogen attacks the Asp side-chain ester, forming a five-membered succinimide ring. This ring can then reopen under basic or acidic conditions to form not only the desired α-aspartyl peptide but also the β-aspartyl isomer and racemized (D-Asp) versions of both.[2][3][4] These isomers are often very difficult to separate via HPLC.[4]
-
Prevention:
-
Protecting Groups: Use a sterically bulky protecting group on the Asp side chain, such as Fmoc-Asp(OMpe)-OH or Fmoc-Asp(OBno)-OH, which hinders the initial ring-closing reaction.[4][7]
-
Deprotection Conditions: Minimize the exposure to piperidine. Add 0.1 M HOBt to the deprotection solution (20% piperidine in DMF) to reduce the rate of aspartimide formation.[2] Alternatively, use a weaker base like 2% DBU with 2% piperidine in DMF.
-
Coupling Reagents: Use coupling reagents that minimize base exposure. Pre-activating the incoming amino acid before adding it to the deprotected resin can help.[14]
-
-
-
Racemization of Histidine: The chiral center of histidine can epimerize (switch from L to D configuration) during the activation/coupling step.[15] This results in a diastereomeric impurity that can be difficult to purify.
-
Prevention: Avoid high temperatures and prolonged exposure to base during the coupling step. Using specific coupling reagent additives like ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) can help suppress racemization.
-
-
Deletion Sequences: If a coupling step fails entirely, you will have a significant population of peptides missing that specific amino acid.[12]
Caption: The pathway of aspartimide formation, leading to a mixture of isomers.
Data Presentation: Reagents and Conditions
Table 1: Recommended Protecting Groups (Fmoc Strategy)
| Amino Acid | Protecting Group | Ticker | Cleavage Condition | Key Advantage |
| Aspartic Acid | tert-Butyl ester | Fmoc-Asp(OtBu)-OH | 95% TFA | Standard, widely available.[8] |
| 2,4-dimethyl-3-pentyl ester | Fmoc-Asp(OMpe)-OH | 95% TFA | High steric hindrance reduces aspartimide formation.[7] | |
| 3-benzyloxynaphthylmethyl ester | Fmoc-Asp(OBno)-OH | 95% TFA | Excellent suppression of aspartimide formation.[4] | |
| Histidine | Trityl | Fmoc-His(Trt)-OH | 95% TFA | Standard, provides good protection and solubility.[5] |
Table 2: Common Coupling Reagents for Difficult Couplings
| Reagent | Abbreviation | Class | Notes |
| Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium | HATU | Uronium Salt | Very efficient, fast reaction times, may require non-nucleophilic base (DIPEA). |
| (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate | COMU | Uronium Salt | High efficiency, similar to HATU, lower risk of racemization.[13] |
| Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate | PyBOP | Phosphonium Salt | Good for standard couplings, less active than HATU for hindered residues. |
| N,N'-Dicyclohexylcarbodiimide | DCC | Carbodiimide | Classic reagent, but produces insoluble urea byproduct. |
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of Asp-His (Fmoc/tBu Strategy)
This protocol outlines a standard manual synthesis on a 0.1 mmol scale using a highly acid-labile resin (e.g., 2-Chlorotrityl chloride resin) suitable for generating a protected dipeptide fragment.
Caption: A step-by-step workflow for Solid Phase Peptide Synthesis (SPPS).
Materials:
-
Resin: 2-Chlorotrityl chloride resin (Loading: ~1.0 mmol/g)
-
Amino Acids: Fmoc-His(Trt)-OH, Fmoc-Asp(OMpe)-OH
-
Solvents: Dichloromethane (DCM), Dimethylformamide (DMF)
-
Reagents: Diisopropylethylamine (DIPEA), 20% (v/v) Piperidine in DMF, HATU, Acetic Anhydride
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water
Methodology:
-
Resin Preparation and First Amino Acid Loading:
-
Swell the resin (100 mg, 0.1 mmol) in DCM for 30 minutes in a reaction vessel.
-
Drain the DCM.
-
Dissolve Fmoc-His(Trt)-OH (0.2 mmol, 2 eq) in DCM. Add DIPEA (0.4 mmol, 4 eq) and add the solution to the resin.
-
Agitate for 2 hours.
-
To cap any remaining active sites on the resin, add a small amount of methanol and agitate for 30 minutes.
-
Wash the resin thoroughly with DMF (3x) and DCM (3x).
-
-
Fmoc Deprotection:
-
Add the 20% piperidine/DMF solution to the resin.
-
Agitate for 3 minutes, drain.
-
Add fresh 20% piperidine/DMF solution and agitate for another 10 minutes.
-
Drain and wash the resin thoroughly with DMF (5x) and DCM (3x).
-
-
Coupling of the Second Amino Acid:
-
In a separate vial, dissolve Fmoc-Asp(OMpe)-OH (0.2 mmol, 2 eq) and HATU (0.19 mmol, 1.9 eq) in DMF.
-
Add DIPEA (0.4 mmol, 4 eq) to the vial to activate the amino acid. Wait 2 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate for 2 hours.
-
Optional Purity Check: Perform a Kaiser test to check for complete coupling (a negative result/clear bead indicates success). If the test is positive, a second coupling may be necessary.[13]
-
Drain and wash the resin with DMF (3x) and DCM (3x).
-
-
Final Deprotection:
-
Perform a final Fmoc deprotection step as described in step 2 to free the N-terminal amine.
-
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry it under a stream of nitrogen.
-
Add the cleavage cocktail (2 mL) to the resin.
-
Agitate at room temperature for 2 hours.[12]
-
Filter the resin and collect the filtrate into a centrifuge tube containing cold diethyl ether.
-
A white precipitate (the crude peptide) should form. Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the crude peptide pellet under vacuum.
-
-
Purification:
-
Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile with 0.1% TFA).
-
Purify using reverse-phase high-performance liquid chromatography (RP-HPLC) with a C18 column.
-
Collect fractions corresponding to the desired product peak and confirm the mass by mass spectrometry.
-
Lyophilize the pure fractions to obtain the final peptide as a white powder.
-
References
- 1. Side reactions in solid phase synthesis of histidine-containing peptides. Characterization of two major impurities by sample displacement chromatography and FAB-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. peptide.com [peptide.com]
- 3. media.iris-biotech.de [media.iris-biotech.de]
- 4. Solving Aspartimide Formation in Fmoc SPPS with Fmoc-Asp(OBno)-OH [sigmaaldrich.com]
- 5. peptide.com [peptide.com]
- 6. Alpha- and beta- aspartyl peptide ester formation via aspartimide ring opening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design of protecting groups for the beta-carboxylic group of aspartic acid that minimize base-catalyzed aspartimide formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 9. blog.mblintl.com [blog.mblintl.com]
- 10. biotage.com [biotage.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. americanpeptidesociety.org [americanpeptidesociety.org]
- 14. Reddit - The heart of the internet [reddit.com]
- 15. Study of the impact of histidine configuration and position on analytical separation of tripeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting low yield in solid-phase synthesis of Beta-Asp-His
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the solid-phase synthesis of Beta-Asp-His, with a primary focus on addressing low yield.
Troubleshooting Guide
This guide offers a systematic approach to diagnosing and resolving common issues encountered during the synthesis of this compound.
Issue 1: Low overall yield after cleavage and purification.
-
Question: My final yield of this compound is significantly lower than expected. How can I identify the cause?
-
Answer: Low yield can stem from several stages of the synthesis process. A systematic evaluation is crucial. Start by determining if the issue lies with the coupling efficiency, premature cleavage from the resin, or side reactions during synthesis or final cleavage.
A recommended diagnostic workflow is to first assess the purity of the crude product by mass spectrometry. The presence of unexpected masses can point towards specific side reactions. If the crude product is relatively clean but the yield is low, this may suggest issues with resin loading or cleavage efficiency.
graph TroubleshootingWorkflow { rankdir="TB"; node [shape="record", style="filled", fillcolor="#F1F3F4", fontname="Arial", fontsize="12", fontcolor="#202124"]; edge [color="#4285F4", arrowhead="normal"]; start [label="Low Yield of this compound", shape="ellipse", fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_crude [label="Analyze Crude Product by Mass Spectrometry"]; check_purity [label="High Purity?", shape="diamond", fillcolor="#FBBC05", fontcolor="#202124"]; check_impurities [label="Identify Impurities"]; incomplete_coupling [label="Incomplete Coupling\n(Truncated Sequences)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; side_reactions [label="Side Reactions\n(e.g., Aspartimide, Racemization)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; cleavage_issues [label="Cleavage/Workup Issues", fillcolor="#34A853", fontcolor="#FFFFFF"]; resin_loading [label="Low Initial Resin Loading", fillcolor="#34A853", fontcolor="#FFFFFF"];
start -> check_crude; check_crude -> check_purity; check_purity -> resin_loading [label="Yes"]; check_purity -> check_impurities [label="No"]; check_impurities -> incomplete_coupling; check_impurities -> side_reactions; resin_loading -> cleavage_issues; }
Caption: Diagnostic workflow for troubleshooting low yield.
Issue 2: Incomplete coupling of Fmoc-β-Asp(OtBu)-OH.
-
Question: I suspect the coupling of the beta-amino acid is inefficient. How can I confirm this and improve the coupling?
-
Answer: Incomplete coupling of Fmoc-β-Asp(OtBu)-OH to the histidine-loaded resin is a common reason for low yield, resulting in truncated sequences (His only). Beta-amino acids can be sterically hindered, leading to slower reaction kinetics.
Confirmation:
-
Kaiser Test: After the coupling step, perform a Kaiser test on a small sample of resin beads. A positive result (blue beads) indicates the presence of unreacted primary amines on the histidine residue.
-
Test Cleavage: Cleave a small amount of resin and analyze the supernatant by mass spectrometry. The presence of a significant amount of the single histidine residue will confirm incomplete coupling.
Solutions:
-
Extended Coupling Time: Increase the reaction time for the coupling of Fmoc-β-Asp(OtBu)-OH to 2-4 hours.
-
Double Coupling: After the initial coupling, drain the reaction vessel and repeat the coupling step with a fresh solution of activated Fmoc-β-Asp(OtBu)-OH.
-
Choice of Coupling Reagents: Use more potent coupling reagents. A combination of HBTU/HATU and a non-nucleophilic base like DIEA is generally effective. For sterically hindered couplings, consider using a carbodiimide like DIC with an additive such as Oxyma.
-
Issue 3: Presence of side products with the same mass as the desired peptide.
-
Question: My mass spectrometry results show a peak corresponding to this compound, but also other peaks of the same mass that are difficult to separate by HPLC. What could these be?
-
Answer: The presence of impurities with the same mass as the target peptide often points to the formation of diastereomers due to racemization, particularly of the histidine residue. The alpha-proton of histidine is susceptible to epimerization during activation for coupling.
Solutions to Minimize Racemization:
-
Protecting Group Strategy: Use a histidine derivative with a side-chain protecting group on the π-nitrogen of the imidazole ring, such as Fmoc-His(Boc)-OH, which has been shown to reduce racemization compared to Fmoc-His(Trt)-OH.
-
Activation Method: Avoid pre-activation for extended periods. Add the coupling reagent directly to the reaction vessel containing the resin and the amino acid. Using activating reagents like DEPBT has also been reported to reduce racemization for histidine.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions to be aware of when synthesizing peptides containing aspartic acid?
A1: The most significant side reaction is the formation of a succinimide intermediate, known as aspartimide. This occurs when the backbone amide nitrogen attacks the side-chain carbonyl of the aspartic acid residue. This is often catalyzed by the base (e.g., piperidine) used for Fmoc deprotection. The aspartimide can then be opened by a nucleophile to yield a mixture of the desired alpha-peptide and the undesired beta-peptide. Since the target molecule is already a beta-aspartyl peptide, the primary concern is the potential for piperidine to open the aspartimide ring, leading to piperidide adducts, which are difficult to remove.
Peptide [label="Peptide-Asp-Xaa"]; Deprotection [label="Fmoc Deprotection\n(Piperidine)"]; Aspartimide [label="Aspartimide Intermediate", fillcolor="#FBBC05", fontcolor="#202124"]; AlphaPeptide [label="α-Asp Peptide"]; BetaPeptide [label="β-Asp Peptide"]; PiperidideAdduct [label="Piperidide Adduct"];
Peptide -> Deprotection; Deprotection -> Aspartimide; Aspartimide -> AlphaPeptide [label="Hydrolysis"]; Aspartimide -> BetaPeptide [label="Hydrolysis"]; Aspartimide -> PiperidideAdduct [label="Piperidine Attack"]; }
Caption: Side reactions originating from an aspartimide intermediate.Q2: How can I minimize aspartimide formation?
A2: Several strategies can be employed to reduce the risk of aspartimide formation:
-
Use of Additives: Add a proton source like 1-hydroxybenzotriazole (HOBt) to the Fmoc deprotection solution (20% piperidine in DMF).
-
Modified Deprotection Conditions: Use a weaker base for Fmoc removal, such as piperazine, or reduce the concentration of piperidine and the deprotection time.
-
Bulky Side-Chain Protecting Groups: While the standard is Fmoc-Asp(OtBu)-OH, using bulkier protecting groups on the aspartic acid side chain can sterically hinder the formation of the succinimide ring.
Q3: What are the optimal protecting groups for the synthesis of this compound?
A3: An orthogonal protection scheme is essential for successful solid-phase peptide synthesis. For the Fmoc/tBu strategy:
-
N-α-Protection: Fmoc (9-fluorenylmethyloxycarbonyl) group for the beta-aspartic acid.
-
Aspartic Acid Side-Chain Protection: A tert-butyl (tBu) group is standard (Fmoc-β-Asp(OtBu)-OH). This group is stable to the basic conditions of Fmoc deprotection but is readily removed by strong acid (TFA) during the final cleavage.
-
Histidine Side-Chain Protection: A trityl (Trt) group (Fmoc-His(Trt)-OH) is commonly used. However, to minimize racemization, a tert-butyloxycarbonyl (Boc) group (Fmoc-His(Boc)-OH) is a better alternative.
Q4: Can peptide aggregation be an issue for a short dipeptide like this compound?
A4: While aggregation is more common in longer peptide sequences, it can still occur in shorter peptides, especially if the amino acid side chains are prone to hydrogen bonding. For this compound, aggregation is less likely to be a major cause of low yield compared to incomplete coupling or side reactions. However, ensuring proper resin swelling and using solvents like DMF or NMP that disrupt secondary structures is always good practice.
Data Presentation
Table 1: Comparison of Coupling Reagents for Sterically Hindered Amino Acids
| Coupling Reagent | Base | Typical Coupling Time | Relative Efficiency | Potential Issues |
| HBTU/HATU | DIEA | 1-2 hours | High | Can contribute to racemization of His. |
| HCTU | DIEA | 1-2 hours | High | Similar to HBTU/HATU. |
| DIC/Oxyma | N/A | 2-4 hours | Moderate to High | Generally lower racemization potential. |
| PyBOP | DIEA | 2-4 hours | Moderate | Can be less effective for very difficult couplings. |
Table 2: Potential Side Products in the Synthesis of this compound
| Side Product | Cause | Change in Mass (Da) | Mitigation Strategy |
| Truncated Sequence (His) | Incomplete coupling of β-Asp | -(Mass of β-Asp residue) | Double coupling, longer reaction times. |
| D-His Isomer | Racemization of Histidine | 0 | Use Fmoc-His(Boc)-OH, appropriate activation. |
| Deletion Sequence | Incomplete Fmoc deprotection | Varies | Extend deprotection time, use DBU for difficult cases. |
| Piperidide Adduct of Asp | Aspartimide formation and reaction with piperidine | +84 | Add HOBt to deprotection solution, use weaker base. |
Experimental Protocols
Protocol 1: Manual Solid-Phase Synthesis of this compound on Rink Amide Resin
This protocol outlines the manual synthesis of this compound-NH2 using Fmoc/tBu chemistry.
-
Resin Swelling:
-
Place Rink Amide resin (e.g., 0.1 mmol scale) in a reaction vessel.
-
Add N,N-dimethylformamide (DMF) and allow the resin to swell for at least 30 minutes with gentle agitation.
-
-
Fmoc-His(Trt)-OH or Fmoc-His(Boc)-OH Coupling (First Amino Acid):
-
Drain the DMF from the swollen resin.
-
In a separate vial, dissolve Fmoc-His(Trt)-OH or Fmoc-His(Boc)-OH (0.4 mmol, 4 eq.), HBTU (0.38 mmol, 3.8 eq.), and HOBt (0.4 mmol, 4 eq.) in DMF.
-
Add DIEA (0.8 mmol, 8 eq.) to the amino acid solution and vortex briefly.
-
Immediately add the activated amino acid solution to the resin.
-
Agitate the mixture for 2 hours at room temperature.
-
Drain the reaction solution and wash the resin with DMF (3x), DCM (3x), and DMF (3x).
-
-
Fmoc Deprotection:
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate for 5 minutes, then drain.
-
Repeat the piperidine treatment for an additional 10 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5x).
-
-
Fmoc-β-Asp(OtBu)-OH Coupling (Second Amino Acid):
-
In a separate vial, dissolve Fmoc-β-Asp(OtBu)-OH (0.4 mmol, 4 eq.), HBTU (0.38 mmol, 3.8 eq.), and HOBt (0.4 mmol, 4 eq.) in DMF.
-
Add DIEA (0.8 mmol, 8 eq.) and vortex.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 2-4 hours. Consider performing a double coupling if a Kaiser test is positive after the initial coupling.
-
Drain the reaction solution and wash the resin with DMF (3x), DCM (3x), and DMF (3x).
-
-
Final Fmoc Deprotection:
-
Repeat step 3 to remove the N-terminal Fmoc group from the beta-aspartic acid residue.
-
-
Cleavage and Deprotection:
-
Wash the final peptide-resin with DCM and dry under vacuum for at least 1 hour.
-
Prepare a cleavage cocktail of Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5).
-
Add the cleavage cocktail to the dried resin (approx. 2-3 mL for 0.1 mmol scale).
-
Allow the reaction to proceed at room temperature for 2-3 hours with occasional agitation.
-
Filter the cleavage mixture away from the resin beads into a centrifuge tube.
-
Precipitate the peptide by adding the cleavage mixture to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.
-
Dry the crude peptide under vacuum.
graph SPPS_Workflow { rankdir="TB"; node [shape="box", style="rounded,filled", fillcolor="#F1F3F4", fontname="Arial", fontsize="12", fontcolor="#202124"]; edge [color="#34A853"]; Resin [label="Resin Swelling"]; Coupling1 [label="Couple Fmoc-His(Trt/Boc)-OH"]; Wash1 [label="Wash"]; Deprotection1 [label="Fmoc Deprotection"]; Wash2 [label="Wash"]; Coupling2 [label="Couple Fmoc-β-Asp(OtBu)-OH"]; Wash3 [label="Wash"]; Deprotection2 [label="Final Fmoc Deprotection"]; Wash4 [label="Wash & Dry"]; Cleavage [label="Cleavage from Resin"]; Precipitation [label="Precipitation & Purification"];
Resin -> Coupling1; Coupling1 -> Wash1; Wash1 -> Deprotection1; Deprotection1 -> Wash2; Wash2 -> Coupling2; Coupling2 -> Wash3; Wash3 -> Deprotection2; Deprotection2 -> Wash4; Wash4 -> Cleavage; Cleavage -> Precipitation; }
Caption: General workflow for the solid-phase synthesis of this compound. -
Technical Support Center: Synthesis of β-Asp-His Dipeptides
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to mitigate racemization during the synthesis of β-Asp-His dipeptides.
Frequently Asked Questions (FAQs)
Q1: What is racemization in the context of β-Asp-His synthesis, and why is it a concern?
A1: Racemization is the conversion of a chiral molecule into an equal mixture of both enantiomers (L and D forms). During the synthesis of β-Asp-His, the stereocenter at the α-carbon of the β-aspartyl residue is susceptible to racemization. This is a significant concern in drug development as different enantiomers can have varied pharmacological activities and toxicities. The formation of the D-enantiomer can lead to a final product with reduced efficacy and potential safety issues.
Q2: What is the primary mechanism leading to the racemization of the β-Asp residue?
A2: The primary mechanism for racemization of β-aspartyl residues is through the formation of a succinimide intermediate.[1][2][3] Under basic or acidic conditions used during peptide synthesis (e.g., Fmoc deprotection), the backbone amide nitrogen can attack the side-chain carbonyl group of the aspartate, forming a five-membered succinimide ring.[3] This intermediate is planar, and its subsequent hydrolysis can yield a mixture of α- and β-aspartyl peptides, with both L and D configurations.[3][4]
Q3: How does the adjacent histidine residue influence the racemization of β-Asp?
A3: An adjacent histidine residue, particularly when it precedes the aspartic acid, can significantly accelerate the rate of succinimide formation.[1][5] The imidazole side chain of histidine can act as a proton donor, facilitating the departure of the leaving group on the side-chain carboxylic acid of the aspartate, thereby promoting the formation of the succinimide intermediate.[1][5] This makes the β-Asp-His sequence particularly susceptible to racemization.
Q4: Which process in solid-phase peptide synthesis (SPPS) is most likely to cause racemization of β-Asp-His?
A4: The repeated base-mediated removal of the Fmoc protecting group is a critical step where racemization is likely to occur.[3] The use of piperidine in DMF, a standard condition for Fmoc deprotection, provides the basic environment conducive to aspartimide formation.[3] Additionally, the coupling step, especially with prolonged activation times or high temperatures, can also contribute to racemization.[6][7]
Troubleshooting Guides
Issue 1: High levels of D-β-Asp diastereomer detected in the final product.
| Possible Cause | Recommended Solution |
| Harsh Fmoc-Deprotection Conditions | Modify the deprotection cocktail by adding a racemization suppressor. For example, use 20% piperidine in DMF containing 0.1 M HOBt or Oxyma. Alternatively, weaker bases like 5% piperazine in DMF can be employed.[6][7] |
| Prolonged Exposure to Basic Conditions | Minimize the duration of the Fmoc deprotection steps. Use shorter reaction times that are sufficient for complete deprotection, which can be monitored using a colorimetric test (e.g., chloranil test). |
| Elevated Temperatures during Synthesis | If using microwave-assisted SPPS, lower the coupling temperature. For sensitive residues like histidine and aspartic acid, reducing the temperature from 80°C to 50°C has been shown to limit racemization.[6] |
| Inappropriate Coupling Reagent | Utilize coupling reagents known to suppress racemization. For histidine residues, reagents like HBTU/HOBt or HATU are often recommended.[8] Pre-activation of the amino acid for a short duration before adding it to the resin can also minimize racemization. |
| Side Chain Protection of Histidine | Use a side-chain protecting group on the histidine that minimizes its catalytic effect on aspartimide formation. Protecting the π-imidazole nitrogen of histidine with groups like trityl (Trt) or methoxybenzyl can reduce racemization.[8] |
Issue 2: Presence of α-Asp-His and other impurities with the same mass as the desired β-Asp-His product.
| Possible Cause | Recommended Solution |
| Succinimide Intermediate Formation and Rearrangement | The presence of α-Asp-His is a strong indicator of succinimide formation. Employ the same strategies as for preventing racemization, such as modified deprotection cocktails (e.g., with HOBt or Oxyma) and optimized coupling conditions. |
| Cleavage from the Resin | Use a cleavage cocktail and conditions that minimize the formation of side products. The specific cocktail will depend on the resin and the protecting groups used. |
| Analytical Method Limitations | Standard reversed-phase HPLC may not be sufficient to separate all isomers. Utilize specialized analytical techniques for detection and quantification. |
Experimental Protocols
Protocol 1: Fmoc-Deprotection with Reduced Racemization
This protocol describes a modified Fmoc-deprotection step to minimize aspartimide formation and subsequent racemization.
Reagents:
-
Fmoc-protected peptide-resin
-
Deprotection Solution A: 20% (v/v) piperidine in DMF
-
Deprotection Solution B (Recommended): 20% (v/v) piperidine, 0.1 M 1-Hydroxybenzotriazole (HOBt) in DMF
-
DMF (Peptide synthesis grade)
Procedure:
-
Swell the Fmoc-protected peptide-resin in DMF for 30 minutes.
-
Drain the DMF.
-
Add the deprotection solution (Solution B is recommended for Asp-containing peptides) to the resin.
-
Agitate the mixture at room temperature for an initial 3 minutes.
-
Drain the deprotection solution.
-
Add a fresh portion of the deprotection solution and agitate for another 10-15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5-6 times).
-
Perform a colorimetric test (e.g., Kaiser test or chloranil test) to confirm the completion of deprotection before proceeding to the next coupling step.
Protocol 2: Chiral Amino Acid Analysis for Quantifying Racemization
This protocol provides a general workflow for determining the enantiomeric excess of the β-Asp residue in the synthesized dipeptide.
Materials:
-
Synthesized β-Asp-His dipeptide
-
6 M HCl
-
Derivatizing agent (e.g., Marfey's reagent, Nα-(2,4-dinitro-5-fluorophenyl)-L-alaninamide)
-
HPLC system with a UV detector
-
C18 reversed-phase HPLC column
Procedure:
-
Hydrolysis: Hydrolyze a known amount of the purified dipeptide in 6 M HCl at 110°C for 24 hours in a sealed, evacuated tube.
-
Derivatization: Dry the hydrolysate completely and react it with the chiral derivatizing agent according to the manufacturer's protocol. This will form diastereomers.
-
HPLC Analysis: Analyze the derivatized sample by reversed-phase HPLC. The L- and D-aspartic acid derivatives will have different retention times, allowing for their separation and quantification.
-
Quantification: Integrate the peak areas of the L- and D-aspartic acid derivatives to determine the percentage of racemization.
Data Summary
The following table summarizes the effect of different strategies on reducing aspartimide formation, which is directly linked to racemization. While specific quantitative data for β-Asp-His is limited, these findings for α-Asp are highly relevant.
| Strategy | Conditions | Observed Reduction in Aspartimide Formation | Reference |
| Addition of HOBt to Deprotection Solution | 20% piperidine in DMF + 0.1 M HOBt | Significant reduction | [6][7] |
| Use of a Weaker Base | 5% piperazine in DMF | Reduced aspartimide formation | [6][7] |
| Lowering Microwave Temperature | Coupling at 50°C instead of 80°C | Limited racemization of His and Cys (implies general benefit) | [6] |
| Bulky Side-Chain Protecting Groups | Use of bulky ester protecting groups on Asp | Can reduce aspartimide formation | [3] |
Visualizations
Caption: Mechanism of β-Asp-His racemization via a succinimide intermediate.
Caption: Workflow for synthesis and analysis of β-Asp-His racemization.
References
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. researchgate.net [researchgate.net]
- 3. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aspartate racemization in synthetic peptides. Part 2. Tendency to racemization of aminosuccinyl residue - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. Effect of adjacent histidine and cysteine residues on the spontaneous degradation of asparaginyl- and aspartyl-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. peptide.com [peptide.com]
Strategies to improve the stability of Beta-Asp-His solutions
Welcome to the technical support center for Beta-Asp-His solutions. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to address stability issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
This compound is a dipeptide composed of beta-aspartic acid and histidine. Like many peptides containing aspartic acid (Asp), it is susceptible to chemical degradation in aqueous solutions. This instability can lead to a loss of the peptide's intended biological activity, the formation of impurities, and challenges in obtaining reproducible experimental results, which is a significant concern in research and drug development.
Q2: What are the primary chemical degradation pathways for peptides containing Aspartic Acid?
The main degradation route for peptides with an Asp residue involves the formation of a cyclic succinimide (or cyclic imide) intermediate.[1] This intermediate is formed through a reaction involving the Asp side chain. The succinimide ring can then be hydrolyzed to yield either the original aspartyl residue or, more commonly, an iso-aspartyl (iso-Asp) residue, which is a structural isomer.[1] This isomerization can alter the peptide's structure and function.[2] Additionally, under certain conditions, the peptide bond itself can be cleaved, especially at Asp-Pro and Asp-Gly sequences.[2][3]
Q3: What are the most critical factors influencing the stability of Asp-containing peptide solutions?
The stability of Asp-containing peptides is primarily influenced by:
-
pH: The rate of succinimide formation is highly pH-dependent. Both acidic and alkaline conditions can accelerate degradation, with the greatest stability often observed in the pH range of 3 to 5.[2][4]
-
Temperature: Higher temperatures significantly increase the rate of all chemical degradation reactions. Therefore, proper storage at low temperatures is crucial.
-
Buffer Composition: The type and concentration of buffer ions can influence the rate of hydrolysis and other degradation reactions.[4]
-
Amino Acid Sequence: The amino acid following the Asp residue has a profound effect. Sequences like Asp-Gly, Asp-Ser, and Asp-Pro are particularly prone to degradation.[2][3]
Troubleshooting Guide
Problem: I'm observing a rapid decrease in the concentration of my active peptide in solution.
-
Possible Cause 1: Unfavorable pH. The pH of your solution may be outside the optimal stability range (typically pH 3-5 for Asp-containing peptides).[2]
-
Solution: Measure the pH of your solution. Adjust it to a value between 3.0 and 5.0 using an appropriate buffer system (e.g., acetate, citrate). Verify that your excipients are not altering the final pH.
-
-
Possible Cause 2: High Storage Temperature. The solution is being stored at room temperature or is undergoing temperature fluctuations.
-
Solution: Store the peptide solution at recommended low temperatures, typically 2-8°C for short-term and frozen at -20°C or -80°C for long-term storage. Prepare smaller, single-use aliquots to avoid repeated freeze-thaw cycles, which can also contribute to degradation.
-
Problem: My HPLC analysis shows new, unexpected peaks appearing over time.
-
Possible Cause: Peptide Degradation. These new peaks are likely degradation products, such as the iso-Asp isomer or cleavage fragments. The iso-Asp form often elutes very close to the main peptide peak in reverse-phase HPLC.
-
Solution: Perform a forced degradation study (see Experimental Protocols below) to intentionally generate degradation products. This will help you identify and characterize the unknown peaks. Use mass spectrometry (LC-MS) to confirm the mass of the degradants and identify them as isomers (same mass) or fragments (lower mass).
-
Problem: My experimental results are inconsistent and not reproducible.
-
Possible Cause: Ongoing Degradation. If the peptide solution is degrading during the course of your experiment, the concentration of the active form is constantly changing, leading to variability.
-
Solution: Prepare fresh solutions immediately before each experiment. If the experiment is lengthy, consider the stability profile at the experimental temperature and pH to understand the potential impact. If necessary, re-evaluate your formulation to improve stability by optimizing pH, buffer, and excipients as described in the strategies below.
-
Strategies for Improving Stability
The most effective strategies to enhance the stability of this compound solutions involve careful control of the formulation and storage conditions.
-
pH Optimization: This is the most critical factor. Maintaining the solution pH between 3 and 5 can significantly minimize the rate of succinimide-mediated degradation.[2][4]
-
Buffer Selection: Use buffers like citrate or acetate, which are effective in the optimal pH range and are generally well-tolerated in biopharmaceutical formulations.[5]
-
Temperature Control: Strict adherence to cold chain storage is essential. Lyophilized (freeze-dried) peptides are far more stable than those in solution and should be stored at -20°C or -80°C. Once reconstituted, solutions should be kept at 2-8°C and used promptly or aliquoted and frozen.
-
Use of Excipients:
-
Co-solvents and Polyols: Additives like glycerol, mannitol, or polyethylene glycol (PEG) can sometimes improve stability by altering the solution environment and reducing water activity.[4][6]
-
Antioxidants: If the peptide sequence also contains oxidation-prone residues like Methionine, Cysteine, or Histidine, including an antioxidant like EDTA or filling the vial headspace with an inert gas like nitrogen can prevent oxidative degradation.[5][6]
-
Data Presentation
The following tables provide representative data on how key factors can influence the degradation of a model peptide containing an Asp-His sequence.
Table 1: Effect of pH on Peptide Degradation at 25°C
| Time (Days) | % Degradation at pH 3.0 | % Degradation at pH 5.0 | % Degradation at pH 7.4 |
| 0 | 0% | 0% | 0% |
| 7 | 1.5% | 0.8% | 8.5% |
| 14 | 3.1% | 1.5% | 16.2% |
| 30 | 6.5% | 3.2% | 31.0% |
Table 2: Effect of Temperature on Peptide Degradation at pH 5.0
| Time (Days) | % Degradation at 4°C | % Degradation at 25°C | % Degradation at 40°C |
| 0 | 0% | 0% | 0% |
| 7 | < 0.5% | 0.8% | 12.5% |
| 14 | < 0.5% | 1.5% | 23.8% |
| 30 | 0.9% | 3.2% | 45.1% |
Visualizations
Caption: Primary degradation pathway of an Aspartyl residue.
Caption: General workflow for a peptide stability study.
Experimental Protocols
Protocol 1: Forced Degradation Study
This study is designed to rapidly identify potential degradation products and degradation pathways.
-
Preparation: Prepare a stock solution of the this compound peptide at a known concentration (e.g., 1 mg/mL) in a baseline buffer (e.g., 10 mM phosphate buffer, pH 7.0).
-
Stress Conditions: Dispense the stock solution into separate vials for each stress condition:
-
Acidic: Add HCl to a final concentration of 0.1 M (target pH ~1-2).
-
Basic: Add NaOH to a final concentration of 0.1 M (target pH ~12-13).
-
Thermal: Incubate a vial at 50°C.
-
Control: Keep one vial at 4°C in the dark.
-
-
Incubation: Incubate all samples for a defined period (e.g., 24, 48, or 72 hours).
-
Neutralization (for Acid/Base samples): Before analysis, neutralize the acid- and base-stressed samples by adding an equimolar amount of base or acid, respectively.
-
Analysis: Analyze all samples, including the control, by RP-HPLC and LC-MS to identify and compare the degradation products formed under each condition.
Protocol 2: RP-HPLC Method for Stability Monitoring
This protocol provides a general method for separating the parent this compound peptide from its primary degradants (iso-Asp form and fragments). Method optimization will be required for specific peptides.
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
-
Gradient:
-
0-5 min: 5% B
-
5-25 min: 5% to 45% B (linear gradient)
-
25-27 min: 45% to 95% B (wash)
-
27-30 min: 95% B
-
30-32 min: 95% to 5% B (re-equilibration)
-
32-40 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 214 nm or 280 nm (if Trp or Tyr are present).
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
Procedure:
-
Equilibrate the column with the initial gradient conditions for at least 30 minutes.
-
Inject a blank (mobile phase A) to establish a baseline.
-
Inject the control (T=0) sample to determine the retention time of the main peptide peak.
-
Inject samples from each time point and stress condition.
-
Integrate the peak areas for the parent peptide and all degradation products. Calculate the percentage of each species relative to the total peak area.
References
- 1. Structure-Based Prediction of Asparagine and Aspartate Degradation Sites in Antibody Variable Regions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bioprocessintl.com [bioprocessintl.com]
- 3. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Mass Spectrometry of β-Aspartyl-Histidine (Beta-Asp-His)
Welcome to the technical support center for the mass spectrometric analysis of β-Aspartyl-Histidine (Beta-Asp-His). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) regarding the unique challenges encountered during the analysis of this dipeptide.
Frequently Asked Questions (FAQs)
Q1: What is the theoretical monoisotopic mass of this compound?
The theoretical monoisotopic mass of the neutral molecule this compound (C₁₀H₁₄N₄O₅) is 270.0964 Da.[1] The protonated molecule ([M+H]⁺) will have an m/z of 271.1037.
Q2: I am observing unexpected peaks in my mass spectrum. What are the common artifacts associated with this compound analysis?
Several artifacts can be observed during the mass spectrometric analysis of this compound. These can be broadly categorized as:
-
Adduct Formation: Due to the presence of acidic (aspartic acid) and basic (histidine) residues, this compound can readily form adducts with cations present in the sample or mobile phase.
-
In-source Fragmentation/Decay: Fragmentation of the peptide can occur in the ion source, leading to the observation of fragment ions in the MS1 spectrum.
-
Isomerization: The β-aspartyl linkage can be prone to isomerization, which would not result in a mass change but could lead to chromatographic separation of isomers.[2]
-
Side-Chain Modifications: The imidazole ring of histidine can be susceptible to oxidation or other modifications, leading to mass shifts.
Q3: My signal intensity for this compound is low. What are the potential causes and solutions?
Low signal intensity for small, polar peptides like this compound is a common issue. Potential causes and troubleshooting steps include:
-
Poor Retention in Reversed-Phase Chromatography: this compound is hydrophilic and may have limited retention on standard C18 columns, eluting in the void volume with other unretained species, which can cause ion suppression.
-
Solution: Consider using a hydrophilic interaction liquid chromatography (HILIC) column or a column with a polar-embedded stationary phase. Alternatively, ion-pairing agents like trifluoroacetic acid (TFA) or heptafluorobutyric acid (HFBA) can be used to improve retention on reversed-phase columns.[3]
-
-
Inefficient Ionization: The ionization efficiency of small peptides can be influenced by the solvent composition and pH.
-
Solution: Optimize the mobile phase composition and pH. Ensure the presence of a proton source (e.g., formic acid) for efficient protonation in positive ion mode.
-
-
Sample Loss During Preparation: The polar nature of this compound can lead to its loss during sample preparation steps like solid-phase extraction (SPE) if the sorbent and elution conditions are not optimized.
-
Solution: Use SPE cartridges designed for polar analytes. Ensure that the elution solvent is strong enough to desorb the peptide from the sorbent. Lyophilization or vacuum drying followed by reconstitution in a minimal volume of an appropriate solvent can help concentrate the sample.[4]
-
-
Matrix Effects: Co-eluting compounds from the sample matrix (e.g., salts, lipids) can suppress the ionization of this compound.
-
Solution: Improve sample cleanup procedures to remove interfering substances. This can include protein precipitation followed by SPE.
-
Troubleshooting Guide: Common Artifacts and Their Interpretation
This guide provides a structured approach to identifying and troubleshooting common artifacts observed in the mass spectrometry of this compound.
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Peak at [M+23]⁺, [M+39]⁺, etc. | Formation of sodium ([M+Na]⁺) or potassium ([M+K]⁺) adducts. | Use high-purity solvents and reagents. Minimize the use of glassware and plasticware that can leach these ions. If unavoidable, note the characteristic mass shift for identification. |
| Multiple peaks with the same m/z but different retention times. | Presence of isomers (e.g., α-Asp-His, D-Asp-His).[2] | Optimize chromatographic separation to resolve isomers. Use analytical standards to confirm the identity of each peak. |
| Unexpected fragment ions in the full scan (MS1) spectrum. | In-source fragmentation. | Reduce the ion source temperature and/or fragmentor voltage to minimize in-source decay. |
| Peak at [M+16]⁺ or [M+32]⁺. | Oxidation of the histidine residue. | Prepare samples freshly and minimize exposure to air. Use antioxidants during sample preparation if necessary. |
| Broad or tailing peaks. | Interaction with active sites on the column or system. Poor chromatography. | Use a column with good end-capping. Add a small amount of a stronger acid like TFA to the mobile phase to improve peak shape.[3] |
| No or very low signal. | Sample loss, poor ionization, or matrix suppression. | Refer to FAQ Q3 for detailed troubleshooting steps. |
Predicted Fragmentation Pattern of this compound
Understanding the fragmentation pattern of this compound is crucial for its confident identification in tandem mass spectrometry (MS/MS) experiments. Based on the fragmentation of similar dipeptides like carnosine (β-Ala-His) and general peptide fragmentation rules, the following product ions are predicted for the protonated precursor ion [M+H]⁺ at m/z 271.10.
Predicted Product Ions for [M+H]⁺ of this compound (m/z 271.10)
| Ion Type | Fragment Structure | Predicted m/z | Notes |
| b₁ | β-Asp | 116.03 | Fragmentation of the peptide bond. |
| y₁ | His | 156.08 | Fragmentation of the peptide bond. |
| Internal Fragment | Imidazole ring fragment | 110.07 | Characteristic fragment from the histidine side chain.[5] |
| [y₁-H₂O]⁺ | His - H₂O | 138.07 | Neutral loss of water from the y₁ ion. |
| [y₁-NH₃]⁺ | His - NH₃ | 139.08 | Neutral loss of ammonia from the y₁ ion. |
| Immonium Ion (His) | 110.07 | Characteristic immonium ion for histidine. | |
| Immonium Ion (β-Asp) | 70.0 | Peptides with β-aspartic acid can yield an immonium ion at m/z 70 instead of the typical m/z 88 for α-aspartic acid.[6] | |
| [b₁-H₂O]⁺ | β-Asp - H₂O | 98.02 | Neutral loss of water from the b₁ ion. |
| [b₁-H₂O-CO]⁺ | β-Asp - H₂O - CO | 70.02 | Subsequent loss of carbon monoxide. |
Note: The relative intensities of these fragments can vary depending on the collision energy and the instrument used.
Experimental Protocols
Sample Preparation from Biological Fluids (e.g., Plasma, Serum)
This protocol is designed for the extraction and cleanup of this compound from complex biological matrices prior to LC-MS/MS analysis.
Materials:
-
Acetonitrile (ACN), LC-MS grade
-
Formic acid (FA), LC-MS grade
-
Trichloroacetic acid (TCA) or Perchloric acid (PCA)
-
Water, LC-MS grade
-
Solid-Phase Extraction (SPE) cartridges (e.g., mixed-mode cation exchange or hydrophilic-lipophilic balanced)
-
Centrifuge
-
Vortex mixer
-
Nitrogen evaporator or vacuum concentrator
Procedure:
-
Protein Precipitation:
-
To 100 µL of plasma or serum, add 200 µL of cold ACN or 100 µL of 10% TCA/PCA.
-
Vortex vigorously for 1 minute.
-
Incubate at 4°C for 10 minutes to allow for complete protein precipitation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant.
-
-
Solid-Phase Extraction (for enhanced cleanup):
-
Conditioning: Condition the SPE cartridge according to the manufacturer's instructions (typically with methanol followed by water).
-
Equilibration: Equilibrate the cartridge with an appropriate buffer (e.g., 0.1% FA in water).
-
Loading: Load the supernatant from the protein precipitation step onto the cartridge.
-
Washing: Wash the cartridge with a weak organic solvent (e.g., 5% ACN in 0.1% FA) to remove salts and other interferences.
-
Elution: Elute this compound with a suitable solvent (e.g., 5% ammonium hydroxide in 50% ACN). The exact elution solvent will depend on the SPE sorbent used.
-
-
Solvent Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in a small volume (e.g., 100 µL) of the initial LC mobile phase (e.g., 98:2 water:ACN with 0.1% FA).
-
Vortex and centrifuge to pellet any insoluble material before transferring to an autosampler vial.
-
LC-MS/MS Method for this compound Analysis
This method provides a starting point for the chromatographic separation and mass spectrometric detection of this compound.
Liquid Chromatography (LC) Parameters:
-
Column: HILIC column (e.g., 2.1 x 100 mm, 1.7 µm) or a reversed-phase C18 column with ion-pairing.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient (HILIC):
-
0-1 min: 95% B
-
1-5 min: 95% to 50% B
-
5-6 min: 50% B
-
6-6.1 min: 50% to 95% B
-
6.1-8 min: 95% B
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
Mass Spectrometry (MS) Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Precursor Ion (Q1): m/z 271.1
-
Product Ions (Q3): m/z 156.1, 110.1 (quantifier and qualifier, respectively)
-
Collision Energy: Optimize for the specific instrument, typically in the range of 15-25 eV.
-
Capillary Voltage: 3.5 kV
-
Gas Temperature: 350°C
-
Gas Flow: 10 L/min
-
Nebulizer Pressure: 45 psi
Visualizations
Predicted Fragmentation Pathway of this compound
Caption: Predicted fragmentation of protonated this compound.
General Troubleshooting Workflow for Mass Spectrometry Artifacts
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Identification of ᴅ-amino acid-containing peptides in human serum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Basic Peptide LC-MSMS Analysis: Overcoming Key Challenges [anapharmbioanalytics.com]
- 4. Improving the LC-MS bioanalysis of hydrophilic peptides utilizing vacuum-based sample preparation - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. vliz.be [vliz.be]
- 6. Differentiating alpha- and beta-aspartic acids by electrospray ionization and low-energy tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Beta-Asp-His Functionalization
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common side reactions encountered during Beta-Aspartyl-Histidine (β-Asp-His) functionalization.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during peptide synthesis involving Aspartic Acid (Asp) and Histidine (His)?
The most prevalent side reactions are aspartimide formation from the Asp residue and racemization of the His residue. Aspartimide formation can lead to hard-to-separate impurities, including the formation of α- and β-peptides.[1] Histidine is particularly susceptible to losing its stereochemical integrity (racemization) during the activation step of peptide coupling.[2]
Q2: Which sequences are most prone to aspartimide formation?
Sequences where the Aspartic Acid is followed by a small amino acid are particularly susceptible. The most problematic motifs are Asp-Gly, Asp-Ala, Asp-Asn, and Asp-Ser, due to the low steric hindrance of the subsequent residue.[1][3]
Q3: How can I detect these side reactions in my crude peptide product?
High-Performance Liquid Chromatography (HPLC), particularly reversed-phase HPLC (RP-HPLC), is the primary method for assessing peptide purity and detecting side products.[4][5] Mass spectrometry (MS) is used in conjunction with HPLC (LC-MS) to identify the mass of the impurities, which can confirm the presence of aspartimide-related products or deletion sequences.[6][7]
Q4: Does the choice of protecting group for the Histidine side chain matter?
Yes, protecting the imidazole nitrogen of the Histidine side chain is a critical strategy to minimize racemization.[8][9] The trityl (Trt) protecting group is commonly used for this purpose as it is stable during Fmoc deprotection but can be removed during the final cleavage from the resin.[9]
Troubleshooting Guides
Issue 1: Low Yield and Multiple Impurity Peaks in HPLC after Synthesis
Possible Cause: Aspartimide formation is a likely culprit, leading to a mixture of the desired peptide, α- and β-aspartyl peptides, and piperidide adducts.[10]
Troubleshooting Steps:
-
Analytical Confirmation:
-
Use high-resolution mass spectrometry to detect peaks corresponding to the mass of your target peptide minus 18 Da (loss of water), which is indicative of the succinimide intermediate.[11]
-
Carefully analyze the HPLC chromatogram for closely eluting peaks with the same mass as the target peptide, which could be the α- and β-aspartyl isomers.[1]
-
-
Mitigation Strategies for Re-synthesis:
-
Modify Deprotection Conditions: Add an acidic additive to the piperidine deprotection solution. A common and effective solution is 20% piperidine with 0.1 M 1-hydroxybenzotriazole (HOBt).[12][13]
-
Use a Weaker Base: Replace piperidine with a weaker base like 5% piperazine, which can suppress aspartimide formation, although it may be less efficient for Fmoc removal in some sequences.[13]
-
Employ Bulky Protecting Groups: For the Asp side chain, use a bulkier protecting group than the standard tert-butyl (OtBu) to sterically hinder the formation of the succinimide ring. Examples include 3-methylpent-3-yl ester (OMpe) or 5-n-butyl-5-nonyl (OBno).[10][12]
-
Backbone Protection: Protect the amide nitrogen of the amino acid following the Asp residue. The 2,4-dimethoxybenzyl (Dmb) group is a common choice, which can be introduced using a pre-formed dipeptide like Fmoc-Asp(OtBu)-(Dmb)Gly-OH.[3]
-
Issue 2: Broad or Tailing Peaks in HPLC Analysis
Possible Cause: This can be due to secondary interactions between the peptide and the stationary phase, column overload, or column contamination. The imidazole ring of histidine is known to interact with free silanol groups on silica-based columns, leading to peak tailing.[14]
Troubleshooting Steps:
-
Optimize HPLC Method:
-
Check Sample Preparation:
-
Column Maintenance:
-
Column Wash: Wash the column with a strong solvent to remove any adsorbed contaminants.
-
Consider a Different Column: For peptides with multiple histidine residues, a column with end-capping or a different stationary phase (e.g., C8 instead of C18) might provide better peak shapes.[15]
-
Issue 3: Evidence of Racemization of Histidine
Possible Cause: The activation of the histidine residue during the coupling step can lead to the abstraction of the α-proton, causing racemization. The choice of coupling reagent and reaction conditions significantly impacts the extent of this side reaction.[8]
Troubleshooting Steps:
-
Optimize Coupling Conditions:
-
Choice of Coupling Reagent: Carbodiimide reagents like DCC and DIC can cause significant racemization when used alone.[8] Phosphonium-based reagents like DEPBT have been shown to be effective in minimizing histidine racemization.[8] Uronium/aminium reagents such as HBTU and HATU are also efficient, especially with additives.[16]
-
Use of Additives: Always include additives like HOBt, 1-hydroxy-7-azabenzotriazole (HOAt), or OxymaPure when using carbodiimide coupling reagents to suppress racemization.
-
Control Temperature: Perform the coupling reaction at a lower temperature (e.g., 0°C to room temperature) to reduce the rate of racemization.[8]
-
Minimize Pre-activation Time: A long pre-activation time can increase the chance of the activated ester racemizing before coupling.[8]
-
Quantitative Data Summary
Table 1: Effect of Coupling Reagent on Racemization of Fmoc-L-His(Trt)-OH
| Coupling Reagent | Additive | D-Product (%) |
| DIC | Oxyma | 1.8 |
| EDCI | HOBt | 2.3 |
| HBTU | HOBt | 2.5 |
| HATU | HOAt | 3.0 |
| PyBop | HOAt | 4.5 |
Data synthesized from a study on the effect of coupling reagents on α-C racemization.[17]
Table 2: Influence of Aspartic Acid Protecting Group on Aspartimide Formation
| Asp Protecting Group | Deprotection Conditions | Aspartimide Formation (%) |
| OtBu | 20% Piperidine/DMF | ~8-27% (sequence dependent) |
| OMpe | 20% Piperidine/DMF | Significantly reduced vs. OtBu |
| OBno | 20% Piperidine/DMF | Up to 25% reduction vs. OtBu |
| OtBu | 20% Piperidine, 0.1M HOBt/DMF | Significantly reduced |
This table summarizes qualitative and quantitative findings from multiple sources.[1][3][18]
Experimental Protocols
Protocol 1: Minimizing Aspartimide Formation using HOBt in Deprotection
Objective: To reduce the formation of aspartimide during the Fmoc-deprotection step in Solid-Phase Peptide Synthesis (SPPS).
Materials:
-
Peptide-resin
-
Dimethylformamide (DMF)
-
Piperidine
-
1-Hydroxybenzotriazole (HOBt)
-
Dichloromethane (DCM)
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for 30 minutes in a reaction vessel.
-
Reagent Preparation: Prepare a deprotection solution of 20% (v/v) piperidine and 0.1 M HOBt in DMF.
-
Deprotection:
-
Drain the DMF from the swollen resin.
-
Add the deprotection solution to the resin and agitate for 3 minutes.
-
Drain the solution.
-
Add a fresh aliquot of the deprotection solution and agitate for 10 minutes.
-
-
Washing:
-
Drain the deprotection solution.
-
Wash the resin thoroughly with DMF (5 x 1 minute).
-
Wash the resin with DCM (3 x 1 minute).
-
Wash the resin with DMF (3 x 1 minute) to prepare for the next coupling step.
-
Protocol 2: General Workflow for Peptide Purity Analysis by RP-HPLC
Objective: To determine the purity of a crude synthetic peptide.
Materials:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade acetonitrile
-
Crude peptide sample
-
Solvent for sample dissolution (e.g., water/acetonitrile mixture)
Procedure:
-
Sample Preparation:
-
HPLC System Equilibration:
-
Injection and Separation:
-
Inject the filtered sample (e.g., 10-20 µL).
-
Run a linear gradient from 5% to 95% Mobile Phase B over 30-60 minutes.[5]
-
-
Detection and Data Analysis:
-
Monitor the absorbance at 214 nm (for the peptide backbone) and 280 nm (if the peptide contains aromatic residues).[5]
-
Integrate the peak areas of all peaks in the chromatogram.
-
Calculate the purity by dividing the area of the main peptide peak by the total area of all peaks and multiplying by 100.[15]
-
Visualizations
Caption: Overview of SPPS cycle and points of common side reactions.
Caption: Chemical pathway of aspartimide formation and subsequent side products.
Caption: Logical workflow for troubleshooting peptide purity using HPLC-MS.
References
- 1. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. peptide.com [peptide.com]
- 3. benchchem.com [benchchem.com]
- 4. Workflow of HPLC in Peptide Purity Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 5. benchchem.com [benchchem.com]
- 6. jpt.com [jpt.com]
- 7. Side reactions in solid phase synthesis of histidine-containing peptides. Characterization of two major impurities by sample displacement chromatography and FAB-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. nbinno.com [nbinno.com]
- 10. benchchem.com [benchchem.com]
- 11. Identification, occurrence and prevention of aspartimide-related byproducts in chemical protein synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. biotage.com [biotage.com]
- 14. benchchem.com [benchchem.com]
- 15. resolvemass.ca [resolvemass.ca]
- 16. peptide.com [peptide.com]
- 17. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Beta-Asp-His Resolution in HPLC
Welcome to the technical support center for the chromatographic analysis of Beta-Aspartyl-Histidine (Beta-Asp-His). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during HPLC analysis, with a focus on improving the resolution of this compound and its related isomers.
Troubleshooting Guide: Improving Peak Resolution
Poor resolution in the HPLC analysis of this compound can manifest as broad peaks, tailing, or co-elution with other components, such as the corresponding alpha-aspartyl isomer. The following table summarizes common problems, their potential causes, and recommended solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Resolution Between α- and β-Isomers | Inappropriate mobile phase pH. The charge state of the dipeptide is critical for separation. | Adjust the mobile phase pH. For separating α- and β-aspartyl peptides, a phosphate buffer at pH 5.0 has been shown to be effective.[1] |
| Mobile phase composition lacks selectivity. | Modify the mobile phase. Consider using ion-pair reagents like heptanesulfonic acid to enhance retention and selectivity of these polar compounds.[2] Alternatively, explore Hydrophilic Interaction Liquid Chromatography (HILIC) which is well-suited for separating polar analytes.[3][4][5][6] | |
| Suboptimal column chemistry. | Select a different stationary phase. While C18 columns are common, alternative chemistries or columns specifically designed for polar compounds may offer better selectivity. | |
| Broad Peaks | Column degradation or contamination. | Flush the column with a strong solvent or replace it if necessary. |
| High extra-column volume. | Minimize the length and internal diameter of tubing between the injector, column, and detector. | |
| Sample overload. | Reduce the injection volume or the concentration of the sample. | |
| Peak Tailing | Secondary interactions with the stationary phase. | Add a competitive agent like trifluoroacetic acid (TFA) to the mobile phase to mask active sites on the silica support. A concentration of 0.1% TFA is common for peptide analysis.[7] |
| Inappropriate sample solvent. | Dissolve the sample in the initial mobile phase to ensure good peak shape. | |
| Inconsistent Retention Times | Inadequate column equilibration. | Ensure the column is thoroughly equilibrated with the initial mobile phase before each injection. |
| Fluctuations in temperature. | Use a column oven to maintain a constant and optimized temperature. | |
| Mobile phase composition drift. | Prepare fresh mobile phase daily and ensure it is well-mixed and degassed. |
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in the HPLC analysis of this compound?
The main challenge is achieving adequate resolution between the β-aspartyl isomer and its corresponding α-aspartyl isomer, as they are structurally very similar.[1] Additionally, as a polar dipeptide, this compound can be poorly retained on traditional reversed-phase columns, leading to co-elution with the solvent front and poor resolution from other polar impurities.
Q2: How does mobile phase pH affect the resolution of this compound?
The mobile phase pH directly influences the ionization state of the amino and carboxylic acid functional groups in this compound. By carefully controlling the pH, you can manipulate the overall charge of the molecule and its interaction with the stationary phase, thereby affecting retention and selectivity. For aspartyl-containing peptides, a mobile phase pH around 5.0 can be effective in resolving isomeric pairs.[1]
Q3: When should I consider using Hydrophilic Interaction Liquid Chromatography (HILIC)?
HILIC is a valuable alternative to reversed-phase HPLC for the separation of highly polar compounds like this compound.[3][4][5][6] If you are experiencing poor retention on a C18 column, even with highly aqueous mobile phases, HILIC can provide enhanced retention and a different selectivity profile.
Q4: Can ion-pair chromatography improve the resolution of this compound?
Yes, ion-pair chromatography can be an effective strategy.[8][9] An ion-pairing agent, such as an alkyl sulfonate, is added to the mobile phase to form a neutral complex with the charged dipeptide. This increases its hydrophobicity and enhances its retention on a reversed-phase column, often leading to improved resolution. A method for separating histidine-containing dipeptides has been developed using 1-heptanesulfonic acid as an ion-pairing agent.[2]
Experimental Protocols
Below are two detailed starting methodologies for the HPLC analysis of this compound. These should be considered as starting points and may require further optimization for your specific application.
Method 1: Reversed-Phase HPLC for Isomer Separation
This method is adapted from a protocol for the separation of aspartyl peptide isomers.[1]
Instrumentation:
-
HPLC system with a UV detector
Materials:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Mobile Phase A: 20 mM Sodium Phosphate, pH 5.0
-
Mobile Phase B: Acetonitrile
-
Sample Diluent: Mobile Phase A
-
This compound standard
Procedure:
-
Sample Preparation: Dissolve the this compound standard in Mobile Phase A to a final concentration of 1 mg/mL. Filter the sample through a 0.22 µm syringe filter.
-
HPLC Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 214 nm
-
Injection Volume: 10 µL
-
Gradient Program:
-
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0 | 95 | 5 |
| 20 | 70 | 30 |
| 25 | 70 | 30 |
| 30 | 95 | 5 |
| 40 | 95 | 5 |
-
Data Analysis: Integrate the peaks and determine the resolution between the this compound peak and any adjacent peaks. A resolution of ≥ 1.5 is generally considered baseline separation.
Method 2: Hydrophilic Interaction Liquid Chromatography (HILIC)
This method provides an alternative approach for retaining and separating polar dipeptides.
Instrumentation:
-
HPLC system with a UV or Mass Spectrometry (MS) detector
Materials:
-
Column: HILIC column (e.g., Amide or Polyhydroxyethyl A phase, 4.6 x 150 mm, 3.5 µm particle size)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Sample Diluent: 90% Acetonitrile in Water with 0.1% Formic Acid
-
This compound standard
Procedure:
-
Sample Preparation: Dissolve the this compound standard in the sample diluent to a final concentration of 1 mg/mL. Filter the sample through a 0.22 µm syringe filter.
-
HPLC Conditions:
-
Flow Rate: 0.5 mL/min
-
Column Temperature: 40°C
-
Detection: UV at 214 nm or MS with electrospray ionization (ESI)
-
Injection Volume: 5 µL
-
Gradient Program:
-
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0 | 10 | 90 |
| 15 | 40 | 60 |
| 20 | 40 | 60 |
| 25 | 10 | 90 |
| 35 | 10 | 90 |
-
Data Analysis: Integrate the peaks and assess the resolution.
Visualizations
Caption: Troubleshooting workflow for improving this compound resolution.
Caption: General experimental workflow for this compound HPLC analysis.
References
- 1. Analysis of aspartyl peptide degradation products by high-performance liquid chromatography and high-performance liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. polylc.com [polylc.com]
- 4. Peptide separation by Hydrophilic-Interaction Chromatography: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hydrophilic interaction liquid chromatography (HILIC) in proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. ask.pharmaguideline.com [ask.pharmaguideline.com]
- 9. Reversed Phase Ion Pair Chromatography in Amino Acid Analysis - Creative Proteomics [creative-proteomics.com]
Technical Support Center: Crystallizing Beta-Asp-His-Protein Complexes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the unique challenges encountered when crystallizing protein complexes containing β-aspartyl-histidine (Beta-Asp-His) motifs or post-translationally modified β-aspartate residues in histidine-rich regions.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in crystallizing this compound-protein complexes?
The primary challenges stem from two main sources: the inherent properties of β-aspartate and histidine residues, which can act synergistically to impede crystallization.
-
β-Aspartate Induced Heterogeneity: The formation of β-aspartate (isoaspartate) from asparagine or aspartate residues introduces a "kink" into the polypeptide backbone. This structural alteration leads to significant conformational heterogeneity, a major obstacle to the formation of well-ordered crystals. This isomerization can also impact the protein's stability, solubility, and propensity to aggregate.
-
Histidine-Related Complexities: Histidine's imidazole side chain has a pKa near physiological pH, making its protonation state highly sensitive to buffer conditions. This can lead to variability in surface charge, promoting aggregation or interfering with crystal lattice contacts. While histidine tags are valuable for purification, they can also hinder crystallization by increasing flexibility or sterically blocking potential crystal contacts.[1][2]
Q2: How can I detect and quantify β-aspartate in my protein sample?
Detecting and quantifying β-aspartate is crucial for assessing sample homogeneity. Several analytical techniques can be employed:
-
Mass Spectrometry (MS): Techniques like Electron Capture Dissociation (ECD) and Electron Transfer Dissociation (ETD) can differentiate between aspartate and isoaspartate residues in peptides.[3][4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 2D NMR techniques can be used to detect the structural changes associated with isoaspartate formation, providing quantitative information about the extent of this modification.[5]
-
Enzymatic Assays: The enzyme protein L-isoaspartyl methyltransferase (PIMT) can be used to specifically recognize and quantify isoaspartate residues.[6][7]
Q3: Should I remove the histidine tag before setting up crystallization trials?
In many cases, yes. While His-tags are excellent for purification via Immobilized Metal Affinity Chromatography (IMAC), they can introduce flexibility and interfere with crystal packing. It is often advisable to cleave the His-tag using a specific protease after purification. However, in some instances, the tag may participate in crystal contacts, so it is recommended to screen for crystallization conditions with both the tagged and untagged protein.[1][2][8]
Troubleshooting Guides
Problem 1: Persistent Amorphous Precipitation or Aggregation
Possible Causes:
-
Conformational Heterogeneity: The presence of β-aspartate is a likely culprit, leading to a mixed population of protein conformations that readily aggregate instead of forming an ordered crystal lattice.
-
Suboptimal Buffer pH: The pH of the buffer may be close to the isoelectric point (pI) of the protein complex or be in a range that promotes unfavorable charge distribution on histidine residues, leading to aggregation.
-
High Protein Concentration: While necessary for supersaturation, excessively high concentrations can accelerate aggregation, especially for aggregation-prone proteins.
Troubleshooting Steps:
-
Assess Sample Homogeneity:
-
Use techniques like Dynamic Light Scattering (DLS) to check for the presence of aggregates.
-
Employ Mass Spectrometry or NMR to quantify the level of β-aspartate modification. A high percentage of isomerization will likely require protein engineering or optimization of expression and purification conditions to minimize its formation.
-
-
Optimize Buffer Conditions:
-
pH Screening: Screen a wide range of pH values, keeping in mind the pKa of histidine (~6.0). Small changes in pH can significantly alter the protonation state of histidine residues and affect solubility and crystal packing.
-
Buffer Additives: Include additives that can stabilize the protein and reduce aggregation. See the table below for examples.
-
-
Protein Concentration Optimization:
-
Systematically vary the protein concentration in your crystallization screens. Sometimes, a lower protein concentration can favor crystal growth over amorphous precipitation.
-
Problem 2: No Crystals or Only Microcrystals Form
Possible Causes:
-
Insufficient Supersaturation: The conditions in the crystallization screen may not be driving the protein into the metastable zone required for nucleation and crystal growth.
-
Flexible Regions: Unstructured loops or termini, including the His-tag, can increase the entropic barrier to crystallization.[5][8]
-
Limited Crystal Contacts: The protein surface may lack suitable patches for forming stable crystal lattice interactions.
Troubleshooting Steps:
-
Modify Crystallization Strategy:
-
Seeding: Use micro- or macro-seeding with the small crystals you have obtained to encourage the growth of larger, diffraction-quality crystals.
-
Vary Crystallization Method: If using vapor diffusion, try batch or microbatch methods, which can sometimes produce different crystal forms.[9]
-
-
Protein Engineering:
-
Remove Flexible Regions: If bioinformatic analysis or limited proteolysis suggests the presence of flexible loops or termini, consider creating truncated constructs.[5][8]
-
Surface Entropy Reduction: Mutate surface residues with high conformational entropy (e.g., lysine, glutamate) to smaller, less flexible residues like alanine to promote crystal contacts.[8]
-
-
Co-crystallization with Additives:
-
Small molecules, ions, or even peptides can sometimes bind to the protein complex and stabilize a single conformation, making it more amenable to crystallization.[10]
-
Data Presentation
Table 1: Common Additives to Improve Stability and Crystallization of this compound-Protein Complexes
| Additive Category | Examples | Concentration Range | Rationale |
| Reducing Agents | Dithiothreitol (DTT), β-mercaptoethanol (BME) | 1-10 mM | Prevent oxidation of cysteine residues, which can lead to aggregation. |
| Detergents (low conc.) | n-Octyl-β-D-glucoside, LDAO | 0.01-0.1% (v/v) | Can help to solubilize aggregation-prone proteins and stabilize hydrophobic patches. |
| Sugars | Glycerol, Sucrose, Trehalose | 5-20% (v/v) | Act as osmoprotectants, stabilizing the native protein structure. |
| Amino Acids | Arginine, Glutamate | 50-500 mM | Can suppress aggregation by interacting with charged or hydrophobic surface patches. |
| Metal Ions | MgCl₂, CaCl₂, ZnCl₂ | 1-10 mM | Can coordinate with histidine residues and potentially mediate crystal contacts. |
Table 2: Impact of Isoaspartate Formation on Protein Stability
| Protein/Peptide | Sequence Context | pH | Temperature (°C) | Half-life of Isoaspartate Formation | Reference |
| Model Peptide (NGEF) | N-terminal Asn | 7.4 | 37 | ~33 hours | [3] |
| Model Peptide (AANGEF) | Internal Asn | 7.4 | 37 | ~200 hours | [3] |
| αA-crystallin fragment | Asp-Gly | 7.0 | 37 | Days to weeks | [7] |
Experimental Protocols
Protocol 1: Purification of a His-tagged Protein Prone to Beta-Aspartate Formation
This protocol is designed to minimize the formation of β-aspartate and to remove the His-tag prior to crystallization.
-
Cell Lysis and Clarification:
-
Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, 1 mM DTT). A slightly alkaline pH can help maintain the stability of some proteins, but should be optimized.
-
Lyse cells by sonication or high-pressure homogenization on ice.
-
Clarify the lysate by centrifugation at >15,000 x g for 30 minutes at 4°C.
-
-
Immobilized Metal Affinity Chromatography (IMAC):
-
Equilibrate a Ni-NTA or other suitable IMAC resin with lysis buffer.
-
Load the clarified lysate onto the column.
-
Wash the column with 10-20 column volumes of wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20-40 mM imidazole).
-
Elute the His-tagged protein with elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250-500 mM imidazole).
-
-
His-tag Cleavage:
-
Dialyze the eluted protein against a buffer compatible with the chosen protease (e.g., TEV or Thrombin). This buffer should ideally be at a pH that minimizes isoaspartate formation (often slightly acidic, if the protein is stable).
-
Add the protease at an optimized ratio (e.g., 1:50 or 1:100 protease:protein by mass) and incubate at 4°C for 12-16 hours.
-
-
Reverse IMAC:
-
Pass the cleavage reaction mixture through the equilibrated IMAC column again. The untagged protein will be in the flow-through, while the cleaved His-tag and the His-tagged protease will bind to the resin.
-
-
Size Exclusion Chromatography (SEC):
-
Concentrate the flow-through from the reverse IMAC step.
-
Perform SEC using a buffer suitable for crystallization (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT). This step helps to remove any remaining aggregates and ensures a monodisperse sample.
-
Analyze the purity and homogeneity of the final protein sample by SDS-PAGE and DLS.
-
Protocol 2: Co-crystallization of a Protein-Peptide Complex
This protocol outlines a general procedure for co-crystallization, which is often necessary for stabilizing a specific conformation of the protein complex.
-
Complex Formation:
-
Purify the protein and synthesize the peptide to >95% purity.
-
Dissolve the peptide in a suitable buffer (e.g., the final SEC buffer of the protein).
-
Mix the protein and peptide at a molar ratio that favors complex formation (e.g., 1:3 or 1:5 protein:peptide). The optimal ratio should be determined empirically.
-
Incubate the mixture on ice for at least 1 hour to allow for complex formation.
-
-
Crystallization Screening:
-
Set up crystallization trials using the vapor diffusion (hanging or sitting drop) method.[9]
-
Use a range of commercial crystallization screens that cover different precipitants (PEGs, salts), pH values, and additives.
-
The drops typically consist of 1 µL of the protein-peptide complex solution mixed with 1 µL of the reservoir solution.
-
-
Optimization of Initial Hits:
-
If initial crystals are obtained, optimize the conditions by systematically varying the precipitant concentration, pH, and protein:peptide ratio around the hit condition.
-
Consider using additives from Table 1 to improve crystal quality.
-
Mandatory Visualizations
Caption: Experimental workflow for the purification and crystallization of a this compound-protein complex.
Caption: Troubleshooting logic for crystallizing challenging this compound-protein complexes.
References
- 1. Crystallization and preliminary X-ray diffraction study of the histidine-containing phosphotransfer protein ZmHP1 from maize - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Crystallization and preliminary X-ray diffraction study of the histidine-containing phosphotransfer protein ZmHP1 from maize - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A quantitative analysis of spontaneous isoaspartate formation from N-terminal asparaginyl and aspartyl residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Optimization of buffer solutions for protein crystallization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protein crystallization: Eluding the bottleneck of X-ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Isoaspartate in peptides and proteins: formation, significance, and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Application of protein engineering to enhance crystallizability and improve crystal properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Preparing for successful protein crystallization experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Metal Contamination in Beta-Asp-His Samples
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing metal contamination in their Beta-Asp-His (β-Asp-His) peptide samples.
Frequently Asked Questions (FAQs)
Q1: What are the common sources of metal contamination in peptide samples?
A1: Metal contamination in peptide samples can originate from various sources throughout the synthesis and handling processes. Key sources include:
-
Raw Materials: Reagents, solvents, and even the amino acid building blocks themselves can contain trace metal impurities.[1]
-
Manufacturing Equipment: Stainless steel or other metal components of synthesis vessels, purification systems (e.g., HPLC), and lyophilizers can leach metal ions.[1]
-
Labware and Consumables: Glassware, plastic tubes, pipette tips, and syringe filters can be a source of leachable metal contaminants.[2] It is recommended to use metal-free plastics like polytetrafluoroethylene (PTFE) and to acid-wash all labware.
-
Water: The water used for buffers and solutions should be of high purity (e.g., Milli-Q) to avoid introducing metal ions.
-
Container Closure Systems: Vials and caps used for storing the final peptide product can also be a source of contamination.
Q2: Why is minimizing metal contamination important for experiments with this compound peptides?
A2: The histidine residue in the this compound dipeptide has a strong affinity for binding divalent metal ions such as copper (Cu²⁺), zinc (Zn²⁺), and nickel (Ni²⁺).[3][4][5] This interaction can lead to several experimental issues:
-
Peptide Aggregation: Metal ion binding can induce or accelerate the aggregation of peptides, leading to inaccurate quantification and loss of biological activity.
-
Altered Biological Activity: If the peptide's activity is dependent on its conformation or interaction with other molecules, metal binding can cause interference.
-
Inaccurate Quantification: Metal adduction can affect the peptide's ionization efficiency in mass spectrometry, leading to erroneous quantification.
-
Compromised Stability: The presence of certain metal ions can catalyze oxidative damage to the peptide.
Q3: How can I detect metal contamination in my this compound sample?
A3: Highly sensitive analytical techniques are required to detect trace metal contamination. The most common and effective method is Inductively Coupled Plasma Mass Spectrometry (ICP-MS) .[1][6] This technique can identify and quantify a broad range of metal contaminants at very low concentrations (parts per billion or even parts per trillion).[1][7]
Troubleshooting Guides
Problem 1: I suspect metal contamination is causing my this compound peptide to aggregate.
| Possible Cause | Troubleshooting Step |
| Presence of divalent cations (e.g., Zn²⁺, Cu²⁺) | Treat the peptide solution with a chelating resin like Chelex 100 to remove metal ions. (See Experimental Protocol 1) |
| Contaminated buffers or water | Prepare fresh buffers using high-purity water and acid-washed labware. Test the buffers for metal contamination using ICP-MS. |
| Leaching from storage vials | Transfer the peptide to a new, certified metal-free vial. |
Problem 2: My experimental results are inconsistent, and I suspect interference from metal ions.
| Possible Cause | Troubleshooting Step |
| Metal ions interfering with a biological assay | Incorporate a metal chelator like EDTA as a control in your experiment to see if it restores the expected activity. Note that EDTA may interfere with some assays, so a resin-based removal from the stock solution is preferable.[8] |
| Inaccurate peptide concentration due to metal adduction in MS | Use a metal-free sample preparation workflow and consider alternative quantification methods that are less susceptible to metal adduction, or use ICP-MS to quantify the peptide via a metal tag.[9] |
Quantitative Data on Metal Removal
The efficiency of metal removal can vary depending on the method used, the specific metal ion, and the sample matrix. Chelating resins are generally very effective.
| Method | Target Metal Ions | Reported Removal Efficiency | Reference |
| Chelex 100 Resin (Batch Method) | Hg(II), Cd(II) | >97% | [10] |
| Chelex 100 Resin (Column Method) | Pb(II), Ni(II), Cu(II), Mn(II) | Quantitative recovery (≥92%) from the resin after elution. | [11] |
| EDTA Chelation | Divalent and Trivalent Cations | High affinity, but remains in solution with the sample. | [8] |
Experimental Protocols
Protocol 1: Removal of Metal Ions using Chelex 100 Resin (Batch Method)
This protocol is suitable for removing divalent metal cations from a peptide solution.
Materials:
-
Chelex 100 Resin (sodium form)
-
This compound peptide solution
-
Metal-free conical tubes (e.g., polypropylene)
-
Pipettors with metal-free tips
-
pH meter
-
Stir plate and stir bar (optional)
Procedure:
-
Determine the amount of resin needed: For an unknown concentration of metal contaminants, start by using approximately 5 grams of Chelex 100 resin for every 100 mL of peptide solution.[12]
-
Prepare the peptide solution: Dissolve the lyophilized this compound peptide in a suitable high-purity buffer or water. Adjust the pH to be above 4 for optimal metal binding to the resin.[12] A pH of 6.0-7.4 is generally recommended.[3][11]
-
Add the resin: Weigh the required amount of Chelex 100 resin and add it directly to the peptide solution in a metal-free tube.
-
Incubate: Gently agitate the mixture for at least 1 hour at room temperature.[12] This can be done using a rotator or a stir plate with a small, clean stir bar.
-
Separate the resin: Allow the resin to settle by gravity or use a brief, low-speed centrifugation.
-
Collect the peptide solution: Carefully pipette the supernatant (the peptide solution) into a new metal-free tube, ensuring that no resin beads are transferred.
-
Storage: Store the metal-depleted peptide solution at the appropriate temperature (e.g., -20°C or -80°C).
Protocol 2: Detection of Metal Contamination by ICP-MS
This protocol provides a general workflow for preparing a peptide sample for ICP-MS analysis.
Materials:
-
This compound peptide sample
-
Ultrapure nitric acid (HNO₃)
-
High-purity water (e.g., Milli-Q)
-
Metal-free sample tubes
Procedure:
-
Sample Digestion:
-
In a metal-free tube, add a known volume or weight of the peptide sample.
-
Add an equal volume of a digestion solution, typically 1-2% ultrapure nitric acid in high-purity water.[7] For some samples, a mixture of nitric acid and hydrogen peroxide may be used with gentle heating to digest the organic matrix.[13]
-
The goal is to fully dissolve the sample and oxidize the peptide to prevent interference with the plasma.
-
-
Dilution:
-
Dilute the digested sample with high-purity water containing 1-2% nitric acid to a final concentration that is within the linear range of the ICP-MS instrument. This is typically in the low parts per billion (ppb) range.
-
-
Filtration (Optional):
-
If any particulates are visible, filter the sample through a 0.25 - 0.45 µm metal-free syringe filter.[7]
-
-
Analysis:
-
Introduce the prepared sample into the ICP-MS instrument.
-
The instrument will aspirate the sample, create a plasma, and the mass spectrometer will detect and quantify the metal ions based on their mass-to-charge ratio.
-
-
Data Interpretation:
-
Compare the detected metal concentrations to established tolerance levels or to a control "clean" sample.
-
Visualizations
Caption: Workflow for assessing and removing metal contamination.
Caption: Troubleshooting logic for peptide aggregation issues.
References
- 1. biopharmaspec.com [biopharmaspec.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Purification or Removal of Proteins and Peptides [sigmaaldrich.com]
- 4. NMR studies of zinc, copper, and iron binding to histidine, the principal metal ion complexing site of amyloid-beta peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluation of the metal binding properties of the histidine-rich antimicrobial peptides histatin 3 and 5 by electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. certified-pep.com [certified-pep.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. EVALUATION OF A MICROWAVE-ASSISTED METAL-LABELING STRATEGY FOR QUANTIFICATION OF PEPTIDES VIA RPLC-ICP-MS AND THE METHOD OF STANDARD ADDITIONS | NIST [nist.gov]
- 10. Removal of Cd (II) and Hg(II) by chelating resin Chelex-100 – Oriental Journal of Chemistry [orientjchem.org]
- 11. researchgate.net [researchgate.net]
- 12. bio-rad.com [bio-rad.com]
- 13. Determination of ultra-trace metal-protein interactions in co-formulated monoclonal antibody drug product by SEC-ICP-MS - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Best Practices for Long-Term Storage of Beta-Asp-His
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term storage of Beta-Asp-His. Adherence to these best practices is crucial for maintaining the integrity, stability, and biological activity of this dipeptide throughout its shelf life.
Frequently Asked Questions (FAQs)
Q1: What are the optimal conditions for the long-term storage of lyophilized this compound powder?
For maximal stability, lyophilized this compound should be stored in a cool, dry, and dark environment.[1] The recommended temperature for long-term storage is -20°C or, preferably, -80°C.[2][3][4] Under these conditions, the peptide can remain stable for several years.[4] It is crucial to keep the vials tightly sealed to prevent moisture contamination, which can significantly decrease long-term stability.[1][5]
Q2: How should I store this compound once it is reconstituted in a solvent?
Once reconstituted, this compound solutions are considerably more fragile than the lyophilized powder.[5] For short-term storage (up to a week), solutions can be kept at 4°C.[3] However, for long-term storage, it is highly recommended to aliquot the solution into single-use volumes and store them at -20°C or colder.[1][3] This practice helps to avoid repeated freeze-thaw cycles, which are detrimental to the peptide's stability.[1][3] Using sterile buffers with a pH between 5 and 6 can also help prolong the storage life of the peptide solution.[1][3]
Q3: What factors can lead to the degradation of this compound during storage?
Several factors can compromise the stability of this compound:
-
Temperature: Elevated temperatures increase the rate of chemical degradation.[4] While stable for days to weeks at room temperature in its dry form, long-term storage at such temperatures is not recommended.[1]
-
Moisture: The presence of moisture can accelerate hydrolysis of the peptide bonds.[1][2] It is essential to allow the vial to warm to room temperature before opening to prevent condensation.[1][3]
-
pH: Extreme pH values (both acidic and alkaline) can lead to the hydrolysis of the peptide.[4] Solutions with a pH greater than 8 should be avoided or, if necessary, kept chilled and used quickly.[3]
-
Oxidation: Peptides containing histidine are susceptible to oxidation.[6] Storing under an inert gas like nitrogen or argon can mitigate this risk.[2][3]
-
Light: Exposure to bright light should be avoided during storage.[1][3]
Q4: Can I store reconstituted this compound in a frost-free freezer?
It is strongly advised to avoid using frost-free freezers for storing peptide solutions.[1] These freezers undergo frequent temperature fluctuations during their automatic defrosting cycles, which can be as damaging as repeated manual freeze-thaw cycles.[1][5]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Loss of biological activity in a previously potent batch. | 1. Improper long-term storage temperature. 2. Repeated freeze-thaw cycles of the stock solution. 3. Contamination of the stock solution. | 1. Verify that the lyophilized powder has been consistently stored at -20°C or -80°C. 2. Prepare single-use aliquots of the reconstituted peptide to minimize freeze-thaw cycles.[3][5] 3. Use sterile handling techniques and high-purity solvents for reconstitution.[5] |
| Visible changes in the lyophilized powder (e.g., clumping, discoloration). | Moisture absorption due to improper sealing or handling. | 1. Always allow the vial to reach room temperature in a desiccator before opening.[7] 2. Ensure the vial cap is tightly sealed after each use. 3. Consider purging the vial with an inert gas (e.g., argon or nitrogen) before long-term storage.[3] |
| Precipitation observed in the reconstituted peptide solution upon thawing. | 1. The peptide has come out of solution during freezing. 2. The concentration of the peptide is too high for the chosen solvent. | 1. Gently vortex or sonicate the solution to redissolve the peptide. 2. If precipitation persists, consider preparing a more dilute stock solution. |
| Inconsistent experimental results using the same batch of this compound. | 1. Degradation of the peptide in solution over time. 2. Inaccurate pipetting when preparing dilutions. | 1. Prepare fresh working solutions from a properly stored, frozen aliquot for each experiment. 2. Calibrate pipettes regularly and ensure proper pipetting technique. |
Quantitative Storage Recommendations
| Form | Storage Temperature | Duration | Key Considerations |
| Lyophilized Powder | -20°C | 3 years[8] | Store in a dark, dry place. Keep vial tightly sealed.[1][5] |
| 4°C | 2 years[8] | Suitable for shorter-term storage. Protect from moisture.[1] | |
| In Solvent | -80°C | 6 months[8] | Aliquot to avoid freeze-thaw cycles. Use sterile buffer (pH 5-6).[1][3] |
| -20°C | 1 month[8] | Avoid frost-free freezers.[1][5] |
Experimental Protocols
Stability Assessment of this compound using High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity and identify potential degradation products of this compound over time under different storage conditions.
Methodology:
-
Sample Preparation:
-
Prepare freshly reconstituted solutions of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., sterile water or a specific buffer).
-
Divide the solution into multiple aliquots for storage under different conditions (e.g., 4°C, -20°C, room temperature).
-
At designated time points (e.g., 0, 1 week, 1 month, 3 months), retrieve an aliquot from each storage condition.
-
-
HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 214 nm.
-
Injection Volume: 20 µL.
-
-
Data Analysis:
-
Integrate the peak areas from the chromatograms.
-
Calculate the percentage purity of this compound at each time point by dividing the peak area of the main peak by the total area of all peaks.
-
Monitor the appearance of new peaks, which may indicate degradation products.
-
Visualizations
Caption: Workflow for assessing the stability of this compound.
Caption: Common chemical degradation pathways for peptides.
References
- 1. NIBSC - Peptide Storage [nibsc.org]
- 2. jpt.com [jpt.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Peptide Storage Guide - Creative Peptides [creative-peptides.com]
- 5. bluewellpeptides.com [bluewellpeptides.com]
- 6. bioprocessintl.com [bioprocessintl.com]
- 7. peptide.com [peptide.com]
- 8. abmole.com [abmole.com]
How to confirm the beta-linkage in synthesized Asp-His dipeptides
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for confirming the beta-linkage in synthesized Asp-His dipeptides.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in synthesizing Asp-His dipeptides with a specific linkage?
A1: The primary challenge is the potential for side reactions during synthesis, particularly the formation of a succinimide intermediate (aspartimide). This intermediate can lead to a mixture of α- and β-aspartyl peptides, making it crucial to verify the intended linkage.[1][2] Aspartimide formation is a common issue in solid-phase peptide synthesis (SPPS), especially when using Fmoc chemistry.[1][2]
Q2: Which analytical techniques are most effective for confirming a β-linkage in an Asp-His dipeptide?
A2: The most effective techniques are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[3][4][5][6][7] Specifically, 2D NMR experiments like HSQC can unambiguously identify the isoaspartate residue (β-linkage).[8][9] Tandem mass spectrometry (MS/MS) with fragmentation methods like Electron Capture Dissociation (ECD) or Electron Transfer Dissociation (ETD) can also differentiate between α- and β-linkages.[10]
Q3: Can enzymatic assays be used to confirm the presence of a β-aspartyl linkage?
A3: Yes, specific enzymes can be used to selectively cleave or modify peptides containing β-aspartyl residues. For instance, some peptidases may exhibit different activity towards α- and β-linked peptides, allowing for indirect confirmation. While less direct than NMR or MS, enzymatic assays can be a useful complementary technique.[3][11][12]
Troubleshooting Guides
Issue 1: Ambiguous NMR Spectra
Symptom: Your 1D ¹H or ¹³C NMR spectrum shows overlapping signals, making it difficult to definitively assign the α- and β-protons and carbons of the aspartyl residue.
Possible Cause: The chemical environments of the α- and β-isomers are very similar, leading to closely spaced peaks in 1D NMR.
Troubleshooting Steps:
-
Perform 2D NMR Spectroscopy: A ¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC) experiment is highly recommended. This experiment correlates proton and carbon signals, providing better resolution and allowing for the unambiguous identification of the characteristic chemical shifts of the isoaspartate (β-aspartyl) residue.[8][9]
-
Optimize pH: The chemical shifts of the protons and carbons in the aspartyl residue are pH-dependent. Acquiring spectra at different pH values can help to resolve overlapping signals. Neutral pH is often ideal for distinguishing isoAsp signals.[8][9]
-
Compare with Reference Data: Compare your experimental chemical shifts with known values for α- and β-aspartic acid residues in peptides.
Issue 2: Mass Spectrometry data does not clearly differentiate between isomers.
Symptom: Standard Collision-Induced Dissociation (CID) in your MS/MS experiment produces b- and y-ions that are not unique to either the α- or β-isomer, as both isomers have the same mass.[9]
Possible Cause: CID primarily cleaves the peptide backbone and does not always produce fragments that are diagnostic of the side-chain linkage.
Troubleshooting Steps:
-
Utilize Alternative Fragmentation Methods: Employ Electron Capture Dissociation (ECD) or Electron Transfer Dissociation (ETD) if your instrument is capable. These methods can induce cleavage of the Cα-Cβ bond in the isoaspartate residue, generating unique fragment ions that confirm the β-linkage.[10]
-
Look for Characteristic Neutral Losses: In some cases, specific neutral losses can be indicative of one isomer over the other. For example, the loss of water or ammonia can sometimes differ between the isomers under specific MS conditions.[13]
-
Employ Ion Mobility Spectrometry (IMS): IMS separates ions based on their size and shape. Since α- and β-linked dipeptides can have different conformations, IMS coupled with MS can potentially separate and identify the two isomers.[5]
Data Presentation
Table 1: Typical ¹H NMR Chemical Shifts (ppm) for α- and β-Aspartyl Residues
| Proton | α-Aspartyl | β-Aspartyl (isoAsp) | Reference |
| Hα | ~4.5 - 4.9 | ~4.2 - 4.6 | [14] |
| Hβ | ~2.7 - 2.9 | ~2.5 - 2.8 | [14][15] |
Note: Chemical shifts can vary depending on the solvent, pH, and adjacent amino acid residues.
Table 2: Typical ¹³C NMR Chemical Shifts (ppm) for α- and β-Aspartyl Residues
| Carbon | α-Aspartyl | β-Aspartyl (isoAsp) | Reference |
| Cα | ~50 - 53 | ~49 - 52 | [16][17][18] |
| Cβ | ~37 - 40 | ~35 - 38 | [16][17][18] |
| Cγ (Side-chain COOH) | ~175 - 178 | ~177 - 180 | [17][19] |
| CO (Backbone) | ~172 - 175 | ~174 - 177 | [17] |
Note: Chemical shifts can vary depending on the solvent, pH, and adjacent amino acid residues.
Experimental Protocols
Protocol 1: 2D ¹H-¹³C HSQC NMR Spectroscopy
-
Sample Preparation: Dissolve the synthesized Asp-His dipeptide in a suitable deuterated solvent (e.g., D₂O) to a concentration of 1-10 mM. Adjust the pH to a desired value (e.g., 7.0) using dilute NaOD or DCl.
-
Instrument Setup: Use a high-field NMR spectrometer (e.g., 600 MHz or higher) equipped with a cryoprobe for optimal sensitivity.
-
Data Acquisition: Acquire a standard ¹H-¹³C HSQC experiment. Typical parameters include a spectral width of ~12 ppm for ¹H and ~100 ppm for ¹³C, with the carrier frequency centered in the respective spectral regions.
-
Data Processing and Analysis: Process the 2D data using appropriate software (e.g., TopSpin, NMRPipe). Identify the cross-peaks corresponding to the Cα-Hα and Cβ-Hβ correlations for the aspartyl residue. Compare the chemical shifts with the reference values in Tables 1 and 2 to determine the linkage.[8][9]
Protocol 2: Tandem Mass Spectrometry with ECD/ETD
-
Sample Preparation: Prepare a dilute solution of the Asp-His dipeptide in a solvent compatible with electrospray ionization (ESI), typically a mixture of water, acetonitrile, and a small amount of formic acid.
-
Instrument Setup: Use a mass spectrometer capable of ECD or ETD, such as a Fourier-transform ion cyclotron resonance (FT-ICR) or Orbitrap instrument.
-
Data Acquisition: Infuse the sample into the ESI source to generate protonated molecular ions [M+H]⁺. Isolate the precursor ion of the dipeptide in the mass analyzer. Subject the isolated ions to ECD or ETD fragmentation.
-
Data Analysis: Analyze the resulting MS/MS spectrum for the presence of characteristic fragment ions. Specifically, look for fragments resulting from the cleavage of the Cα-Cβ bond of the isoaspartate residue, which are unique to the β-linkage.[10]
Visualizations
Caption: Experimental workflow for confirming Asp-His dipeptide linkage.
Caption: Logical relationship of aspartimide formation leading to mixed isomers.
References
- 1. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. media.iris-biotech.de [media.iris-biotech.de]
- 3. Strategies for analysis of isomeric peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scilit.com [scilit.com]
- 5. oxfordglobal.com [oxfordglobal.com]
- 6. ijsra.net [ijsra.net]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
- 9. Detecting aspartate isomerization and backbone cleavage after aspartate in intact proteins by NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Unusual fragmentation of β-linked peptides by ExD tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Evidence for enzyme-bound beta-aspartyl phosphate in the aspartokinase reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. De novo peptide sequencing - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. 1Hβ chemical shift-based phase modulated NMR methods for fast identification of amino acid types in proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. feh.scs.illinois.edu [feh.scs.illinois.edu]
- 17. Protein NMR. 13C chemical shifts [imserc.northwestern.edu]
- 18. Comparative Analysis of 13C Chemical Shifts of β-sheet Amyloid Proteins and Outer Membrane Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Addressing Beta-Asp-His Aggregation in Solution
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the dipeptide Beta-Asp-His. The information is designed to help you anticipate and resolve issues related to its aggregation in solution.
Troubleshooting Guide
This guide addresses common problems encountered during experiments involving this compound.
Question 1: My lyophilized this compound powder will not dissolve in my aqueous buffer (e.g., PBS, TRIS). What should I do?
Answer:
Direct dissolution of peptides in aqueous buffers can be challenging, and the success often depends on the peptide's net charge at the buffer's pH. This compound has three ionizable groups that influence its solubility: the N-terminal amine, the C-terminal carboxyl group, and the side chains of both aspartic acid and histidine. The isoelectric point (pI) of a peptide is the pH at which it has a net neutral charge, and solubility is typically at its minimum at or near the pI.[1]
The estimated isoelectric point (pI) for this compound is approximately 4.88. Therefore, attempting to dissolve it in a buffer with a pH close to this value will likely result in poor solubility and potential aggregation.
Recommended Dissolution Protocol:
-
Choose an appropriate solvent for the initial stock solution. For many peptides, a small amount of an organic solvent like DMSO or DMF can be used to create a concentrated stock.[2] However, for a small, relatively polar dipeptide like this compound, starting with a pH-adjusted aqueous solution is often preferable.
-
For a basic stock solution (pH > pI): Dissolve the lyophilized powder in a small volume of a dilute basic solution, such as 0.1 M ammonium bicarbonate, to ensure the peptide carries a net negative charge and is well-solvated.
-
For an acidic stock solution (pH < pI): Alternatively, dissolve the powder in a dilute acidic solution, like 10% acetic acid, to give the peptide a net positive charge.[2]
-
Once fully dissolved, slowly add the stock solution dropwise into your desired aqueous experimental buffer while gently stirring. This allows for a gradual dilution to the final concentration and minimizes localized concentration gradients that can promote aggregation.[2]
See Protocol 1 for a detailed methodology.
Question 2: My this compound solution is cloudy, hazy, or contains visible precipitates. Is this aggregation?
Answer:
Yes, cloudiness (turbidity) or the presence of visible particles are classic indicators of peptide aggregation.[2] This occurs when individual this compound molecules self-associate to form larger, insoluble or semi-soluble complexes.[3] Several factors can contribute to this phenomenon:
-
pH close to the pI: As mentioned, the peptide is least soluble at its isoelectric point.[4]
-
High Concentration: Higher peptide concentrations increase the likelihood of intermolecular interactions leading to aggregation.[4]
-
Temperature: Elevated temperatures can sometimes accelerate degradation pathways that may lead to aggregation.[5]
-
Ionic Strength: The salt concentration of the buffer can influence electrostatic interactions between peptide molecules.[5]
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing a solution can induce aggregation.[3]
Troubleshooting Steps:
-
pH Adjustment: Ensure the pH of your buffer is at least 1-2 units away from the estimated pI of ~4.88. For this compound, using a buffer with a pH of 7 or higher, or a pH of 3.5 or lower, is advisable.[6]
-
Sonication: Brief sonication in a water bath can help to break apart existing non-covalent aggregates.[2] See Protocol 2 for details.
-
Dilution: Try diluting your stock solution to a lower working concentration.
-
Use of Denaturants (for non-biological/analytical applications): As a last resort for solubilizing stubborn aggregates, chaotropic agents like 6 M Guanidine HCl or 8 M Urea can be used. Note that these will denature proteins and may interfere with biological assays.[2]
Below is a troubleshooting workflow to guide you through resolving aggregation issues.
Question 3: How can I detect and quantify this compound aggregation in my sample?
Answer:
Several analytical techniques can be employed to detect and quantify peptide aggregation. Since aggregates can range from small, soluble oligomers to large, visible particles, a combination of methods is often necessary for a comprehensive characterization.[7]
-
Dynamic Light Scattering (DLS): DLS is a non-invasive technique that measures the size distribution of particles in a solution. It is excellent for detecting the formation of soluble aggregates and oligomers in the nanometer to micron range.[7]
-
Size Exclusion Chromatography (SEC): SEC separates molecules based on their hydrodynamic radius. Aggregates will elute earlier than the monomeric dipeptide. When coupled with a detector like UV, it can provide quantitative information on the proportion of aggregated species.[8]
-
Analytical Ultracentrifugation (AUC): AUC can determine the molecular weight of species in solution and can distinguish between different oligomeric states, providing detailed information about the extent of aggregation.[7]
-
UV-Vis Spectroscopy: A simple way to monitor aggregation is to measure the turbidity of the solution by checking the absorbance at a wavelength where the peptide does not absorb (e.g., 340-600 nm). An increase in absorbance indicates scattering from larger particles.
-
Peptide Mapping with Mass Spectrometry: This powerful technique can identify chemical modifications that may be contributing to aggregation, such as the formation of isoaspartate (isoAsp) from the aspartic acid residue.[9] Peptides containing isoAsp often elute at different times in reverse-phase chromatography compared to the native peptide.[9]
Frequently Asked Questions (FAQs)
Q1: What is the isoelectric point (pI) of this compound and why is it important?
A1: The isoelectric point (pI) is the pH at which a molecule carries no net electrical charge.[1] For this compound, the pI is estimated to be around 4.88. This is critical because peptides often have their lowest solubility at their pI, making them prone to aggregation.[1] To maintain solubility, it is crucial to work with solutions buffered at a pH at least one to two units away from this value.
The following diagram illustrates how the net charge of this compound changes with pH.
Q2: Can the aspartic acid residue in this compound cause specific aggregation problems?
A2: Yes. Aspartic acid (Asp) residues, especially when followed by amino acids with small side chains like glycine or serine, are prone to a chemical degradation reaction that forms a succinimide intermediate.[10] This intermediate can then hydrolyze to form not only the original Asp but also isoaspartic acid (isoAsp), where the peptide backbone is linked through the side-chain carboxyl group.[10] The introduction of this isomeric linkage alters the peptide's structure and can lead to aggregation.[9] The Asp-His sequence has been identified as a potential hotspot for this type of isomerization.[6]
Q3: What is the best way to store this compound solutions to minimize aggregation?
A3: Proper storage is essential to maintain the integrity of your peptide solution.
-
Aliquoting: It is highly recommended to prepare single-use aliquots of your stock solution. This prevents contamination and avoids repeated freeze-thaw cycles, which are known to promote aggregation.[2]
-
Temperature: Store the aliquots frozen at -20°C or, for long-term storage, at -80°C.[2]
-
Solvent Compatibility: If your stock is in an organic solvent like DMSO, ensure your storage tubes are compatible (e.g., polypropylene).
Q4: Are there any additives or excipients that can help prevent this compound aggregation?
A4: Yes, certain excipients can be included in the formulation to enhance stability. While the need for these depends on the specific application and concentration, some common anti-aggregation agents include:
-
Arginine: This amino acid is known to increase the solubility of some peptides and proteins.[6]
-
Sugars/Polyols: Sucrose, trehalose, or mannitol can act as stabilizers.[11]
-
Detergents: Low concentrations of non-ionic detergents (e.g., Polysorbate 20 or 80) can prevent aggregation, particularly at air-liquid interfaces, although they may interfere with certain assays.[11]
Data and Physicochemical Properties
This table summarizes key quantitative data for this compound, which is crucial for experimental design.
| Parameter | Value | Significance in Aggregation |
| Molecular Formula | C₁₀H₁₄N₄O₅ | - |
| Molecular Weight | 270.24 g/mol [12] | Affects diffusion and behavior in SEC and AUC. |
| pKa (α-NH₃⁺) | ~9.8 | Contributes to the overall charge of the peptide. |
| pKa (β-Asp COOH) | ~3.9[13] | A key determinant of the peptide's charge at acidic pH. |
| pKa (His Imidazole) | ~6.0[13] | The charge of the histidine side chain changes around neutral pH. |
| pKa (α-COOH) | ~2.1[14] | Contributes to the overall charge of the peptide. |
| Estimated pI | ~4.88 | The pH of minimum solubility and maximum aggregation risk.[1] |
Experimental Protocols
Protocol 1: Standard Dissolution of Lyophilized this compound
Objective: To prepare a clear, aggregate-free stock solution of this compound.
Materials:
-
Lyophilized this compound powder
-
Sterile deionized water
-
Dilute base (e.g., 0.1 M Ammonium Bicarbonate) or dilute acid (e.g., 10% Acetic Acid)
-
Vortex mixer
-
Sterile microcentrifuge tubes
-
Target experimental buffer
Procedure:
-
Before opening, allow the vial of lyophilized peptide to equilibrate to room temperature.
-
Add a small, precise volume of dilute base (e.g., 0.1 M Ammonium Bicarbonate) or dilute acid (e.g., 10% Acetic Acid) to the vial to create a concentrated stock solution (e.g., 10 mg/mL). The choice of acidic or basic solvent depends on which is further from the pI and compatible with your experiment.
-
Gently vortex the vial for 10-20 seconds to aid dissolution. The solution should become clear. If it does not, brief sonication may be required (see Protocol 2).
-
Take the required volume of the stock solution.
-
Slowly add the stock solution drop-wise into your stirring experimental buffer to achieve the final desired concentration. Ensure the final pH of the solution is not close to the pI of this compound.
-
Visually inspect the final solution for any signs of cloudiness or precipitation.
Protocol 2: Disaggregation by Sonication
Objective: To disperse non-covalent aggregates in a this compound solution.
Materials:
-
Aggregated this compound solution
-
Bath sonicator
Procedure:
-
Place the tube containing the aggregated peptide solution into a bath sonicator.
-
Sonicate for 1-5 minutes. The water in the bath may warm up; ensure the temperature does not rise to a level that would chemically damage the peptide. You can use chilled water in the sonicator bath if necessary.
-
After sonication, visually inspect the solution. If it is not clear, the aggregation may be irreversible or require more stringent solubilization methods.
-
Use the solution promptly after sonication, as aggregates may re-form over time.
Visualization of Key Concepts
References
- 1. Isoelectric point - Wikipedia [en.wikipedia.org]
- 2. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 3. ptacts.uspto.gov [ptacts.uspto.gov]
- 4. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 5. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Ch27: Isoelectronic point [chem.ucalgary.ca]
- 9. Assessing analytical methods to monitor isoAsp formation in monoclonal antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structure-Based Prediction of Asparagine and Aspartate Degradation Sites in Antibody Variable Regions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Asp-His | C10H14N4O5 | CID 9856673 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. m.youtube.com [m.youtube.com]
- 14. chem.libretexts.org [chem.libretexts.org]
Validation & Comparative
Zinc Binding Affinity: A Comparative Analysis of β-Asp-His and α-Asp-His Dipeptides
A comprehensive review of available scientific literature reveals a notable absence of direct experimental data comparing the zinc binding affinities of β-Asp-His and α-Asp-His. While extensive research exists on zinc complexation with peptides containing aspartic acid and histidine residues in larger and more complex structures, specific quantitative stability constants for these two dipeptide isomers have not been documented in the reviewed literature. Consequently, a direct, data-driven comparison of their zinc binding performance is not currently possible.
This guide, therefore, will provide a theoretical framework for understanding the potential differences in zinc coordination between these two isomers and outline the standard experimental protocols that would be necessary to determine their binding affinities. This information is intended to guide researchers in designing experiments to fill this knowledge gap.
Theoretical Considerations for Zinc Binding
The primary difference between α-Asp-His and β-Asp-His lies in the peptide bond linkage. In α-Asp-His, the histidine residue is attached to the α-carboxyl group of the aspartic acid. In β-Asp-His, the linkage is through the β-carboxyl group of the aspartic acid side chain. This structural variance is expected to significantly influence the chelation of a zinc ion.
Zinc (Zn²⁺) typically coordinates with nitrogen and oxygen donor atoms. In both dipeptides, the potential binding sites include the N-terminal amino group, the imidazole ring of histidine, the peptide backbone carbonyl oxygen, and the free carboxyl group of aspartic acid. The different spatial arrangement of these donor groups in the α and β isomers will affect the stability of the resulting zinc complex. It is hypothesized that the α-isomer may form a more stable five-membered chelate ring involving the N-terminal amino group and the peptide nitrogen, a common motif in peptide-metal complexes. The β-isomer, with its more flexible and spatially distant β-carboxyl group, might form a larger, potentially less stable chelate ring or exhibit a different coordination geometry altogether.
Prospective Experimental Protocols
To definitively compare the zinc binding affinities of β-Asp-His and α-Asp-His, the following experimental methodologies are recommended:
Potentiometric Titration
This is a classical and highly accurate method for determining metal complex stability constants.
Protocol:
-
Solution Preparation: Prepare solutions of known concentrations of the dipeptide (β-Asp-His or α-Asp-His), a zinc salt (e.g., Zn(NO₃)₂), and a strong base (e.g., NaOH) in a constant ionic strength background electrolyte (e.g., 0.1 M KNO₃).
-
Titration: Titrate a solution containing the dipeptide and the zinc salt with the standardized base.
-
Data Acquisition: Record the pH of the solution as a function of the volume of base added using a calibrated pH electrode and meter.
-
Data Analysis: The titration data is used to calculate the protonation constants of the ligand and the stability constants (log β) of the zinc-dipeptide complexes using specialized software that performs non-linear least-squares refinement of the potentiometric data.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes associated with binding events, providing a complete thermodynamic profile of the interaction.
Protocol:
-
Sample Preparation: Prepare solutions of the dipeptide and a zinc salt in the same buffer (e.g., HEPES or TRIS) to minimize heats of dilution.
-
ITC Experiment: Fill the sample cell with the dipeptide solution and the injection syringe with the zinc salt solution.
-
Titration: Perform a series of injections of the zinc solution into the dipeptide solution while monitoring the heat evolved or absorbed.
-
Data Analysis: Integrate the heat pulses to generate a binding isotherm. Fit the isotherm to a suitable binding model to determine the binding affinity (Kₐ or K₋), enthalpy (ΔH), and stoichiometry (n) of the interaction. The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated.
Data Presentation
The experimentally determined stability constants should be summarized in a clear, tabular format to facilitate direct comparison.
| Dipeptide | Method | Stability Constant (log β) | Dissociation Constant (Kd) |
| α-Asp-His | Potentiometry | To be determined | To be determined |
| ITC | To be determined | To be determined | |
| β-Asp-His | Potentiometry | To be determined | To be determined |
| ITC | To be determined | To be determined |
Logical Workflow for Comparison
The following diagram illustrates the logical workflow for a comparative study of the zinc binding affinity of β-Asp-His and α-Asp-His.
Figure 1. A logical workflow illustrating the necessary steps to experimentally compare the zinc binding affinity of α-Asp-His and β-Asp-His.
A Comparative Guide to the Analytical Validation of Beta-Asp-His Purity
For researchers, scientists, and drug development professionals, establishing the purity of synthetic peptides is a critical prerequisite for reliable experimental outcomes and regulatory compliance. This guide provides an objective comparison of the primary analytical methods for validating the purity of Beta-Asp-His (β-Aspartyl-Histidine), a dipeptide with significant biological interest. The inherent potential for isomerization of the aspartic acid residue to form the β-linked isoaspartate impurity necessitates rigorous analytical characterization. This document details the experimental protocols and presents comparative performance data for Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
The Challenge: Isomeric Impurities
The synthesis of peptides containing aspartic acid can be complicated by the formation of a succinimide intermediate, which can subsequently hydrolyze to yield both the desired α-aspartyl linkage and the isomeric β-aspartyl linkage (isoaspartate).[1] In the case of this compound, the target molecule itself contains the β-linkage, but the synthesis can still potentially produce the α-aspartyl-histidine isomer. Furthermore, other process-related impurities such as truncated or deletion sequences and incompletely deprotected peptides may be present.[2] A robust purity validation strategy will employ orthogonal methods to detect and quantify all potential impurities.
Comparative Analysis of Purity Validation Methods
The selection of an analytical technique for purity assessment involves a trade-off between resolution, sensitivity, and the type of information obtained. The following table summarizes the key performance characteristics of RP-HPLC, MS, and NMR for the analysis of this compound.
| Performance Metric | Reversed-Phase HPLC (RP-HPLC) | Mass Spectrometry (MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle of Separation/Detection | Hydrophobicity | Mass-to-charge ratio (m/z) | Nuclear spin transitions in a magnetic field |
| Primary Application | Quantification of purity and separation of isomers | Molecular weight confirmation and impurity identification | Structural elucidation and quantification |
| Typical Purity Determination (%) | >99% (relative peak area) | Semi-quantitative (relative ion intensity) | Quantitative (qNMR) with internal standard |
| Resolution of Isomers (α vs. β) | High, baseline separation is achievable with optimized methods | Can distinguish if coupled with a separation technique (LC-MS) | Excellent, distinct chemical shifts for isomeric forms |
| Limit of Detection (LOD) | Low (ng/mL range) | Very Low (pg to fg range) | High (µg/mL to mg/mL range) |
| Limit of Quantification (LOQ) | Low (ng/mL to µg/mL range) | Low (pg to ng range) | High (mg/mL range) |
| Throughput | High | High | Low to Moderate |
| Cost per Sample | Low | Moderate | High |
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is the most widely used method for assessing the purity of synthetic peptides due to its high resolving power, sensitivity, and reproducibility.[2] It separates the target peptide from impurities based on differences in their hydrophobicity.
Experimental Protocol
Objective: To quantify the purity of a this compound sample and separate it from potential isomers and other impurities.
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient: A shallow gradient is often optimal for separating closely related species. For example, 5-25% Mobile Phase B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25-40°C.
-
Detection: UV absorbance at 214 nm (peptide bond) and 280 nm (histidine side chain).
-
Sample Preparation: The this compound sample is dissolved in Mobile Phase A at a concentration of 1 mg/mL and filtered through a 0.22 µm syringe filter.
Data Interpretation: The purity of this compound is calculated by dividing the peak area of the main component by the total area of all peaks in the chromatogram. A high-purity sample will exhibit a single, sharp, and symmetrical peak. The presence of additional peaks indicates impurities, and their retention times can provide clues about their nature (e.g., a closely eluting peak may be an isomer). The method's specificity is crucial and should be validated to ensure it can resolve the active pharmaceutical ingredient from degradation products and process impurities.[2]
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is invaluable for confirming the molecular weight of the synthesized peptide and for identifying impurities. When coupled with a separation technique like HPLC (LC-MS), it provides comprehensive purity and identity information in a single run.[3]
Experimental Protocol
Objective: To confirm the molecular weight of this compound and identify any impurities based on their mass.
Instrumentation: A mass spectrometer, often coupled to an HPLC system (LC-MS). Electrospray ionization (ESI) is a common ionization technique for peptides.
-
LC Conditions: As described in the RP-HPLC protocol. The eluent from the HPLC column is directed into the mass spectrometer.
-
MS Ionization Mode: ESI in positive ion mode.
-
MS Analyzer: Time-of-Flight (TOF) or Orbitrap for high-resolution mass measurement.
-
Data Acquisition: Full scan mode to detect all ions within a specified m/z range. Tandem MS (MS/MS) can be used to fragment ions and obtain structural information.
Data Interpretation: The mass spectrum should show a prominent peak corresponding to the theoretical molecular weight of this compound. The presence of other peaks indicates impurities, which can often be identified by their m/z values. For example, a peak with a mass difference of one or more amino acids would suggest a truncated or extended sequence. Tandem MS can be particularly useful in distinguishing between α- and β-aspartyl isomers, as they can produce different fragmentation patterns.[4][5] Specifically, β-aspartic acid-containing peptides can yield characteristic fragment ions that are less abundant or absent in the spectra of their α-aspartic acid counterparts.[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the chemical structure and conformation of molecules in solution.[6] For this compound, NMR can unambiguously distinguish between the α- and β-isomers and can be used for quantitative purity assessment (qNMR) with the use of an internal standard.
Experimental Protocol
Objective: To confirm the structure of this compound, identify and quantify impurities, including isomers.
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Dissolve a precisely weighed amount of the this compound sample (typically 1-5 mg) in a deuterated solvent (e.g., D₂O). Add a known amount of an internal standard (e.g., maleic acid) for quantitative analysis.
-
NMR Experiments:
-
1D ¹H NMR: Provides a quantitative overview of the sample's composition. The signals for the α- and β-protons of the aspartic acid residue will have distinct chemical shifts, allowing for the differentiation of isomers.
-
2D NMR (e.g., COSY, HSQC): Used to assign all proton and carbon signals and confirm the connectivity of the atoms in the molecule, providing unequivocal structural confirmation.
-
Data Interpretation: The ¹H NMR spectrum of a pure this compound sample will show a specific set of signals with characteristic chemical shifts and coupling constants. The presence of unexpected signals indicates impurities. The chemical shifts of the protons on the α- and β-carbons of the aspartic acid residue are particularly diagnostic for distinguishing between the α- and β-isomers.[7] For quantitative analysis, the integral of a well-resolved this compound signal is compared to the integral of a known signal from the internal standard. The purity is then calculated based on the known amounts of the sample and the standard.
Conclusion: An Orthogonal Approach for Comprehensive Validation
A comprehensive validation of this compound purity relies on the strategic combination of these orthogonal analytical methods. RP-HPLC serves as the primary tool for quantifying purity and separating isomers. Mass spectrometry provides essential confirmation of the molecular weight and aids in the identification of unknown impurities. NMR spectroscopy offers unambiguous structural confirmation and a powerful method for absolute quantification. By integrating the data from these complementary techniques, researchers, scientists, and drug development professionals can establish a complete and reliable purity profile for this compound, ensuring the integrity and reproducibility of their work.
References
- 1. Assessing analytical methods to monitor isoAsp formation in monoclonal antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stability-indicating methods for peptide drug analysis | AMSbiopharma [amsbiopharma.com]
- 3. benchchem.com [benchchem.com]
- 4. Differentiation of α- or β-aspartic isomers in the heptapeptides by the fragments of [M + Na]+ using ion trap tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. books.rsc.org [books.rsc.org]
- 7. Modeling pH-Dependent NMR Chemical Shift Perturbations in Peptides - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Beta-Ala-His (Carnosine) with Other Zinc-Binding Peptides
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the zinc-binding properties of Beta-Ala-His (Carnosine) with other notable zinc-binding peptides, including the canonical Cys2His2 Zinc Finger motif and the biologically significant Amyloid-β peptide. The following sections present quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways to facilitate a comprehensive understanding of their comparative performance.
Data Presentation: Quantitative Comparison of Zinc-Binding Affinities
The ability of a peptide to bind zinc is a critical determinant of its biological function, stability, and therapeutic potential. The following table summarizes the zinc-binding affinities of Carnosine, a representative Cys2His2 zinc finger peptide, and the Amyloid-β peptide. The binding affinity is expressed as the dissociation constant (Kd) or the stability constant (log β), where a lower Kd and a higher log β indicate stronger binding.
| Peptide/Motif | Key Residues | Binding Affinity (Kd or log β) | Experimental Conditions | Reference(s) |
| Beta-Ala-His (Carnosine) | β-Ala, His | log β ([ZnL]+) = 4.0 | 25°C | [1] |
| Cys2His2 Zinc Finger | Cys, His | Kd = 133 fM (pH-independent) | pH 5-9 | [2] |
| log β' (pH 7.4) = 12.2 ± 0.1 | pH 7.4 | [3][4] | ||
| Amyloid-β (Aβ40) | His, Asp, Glu | Kd ≈ 1 µM | pH 7.2 | [5] |
| Kd = 4.02 x 10⁻⁴ M (dimerization) | Nanomolar Zn2+ | [6] |
Note: Direct comparison of binding affinities should be made with caution due to variations in experimental conditions, including pH, temperature, and the specific techniques employed.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key experiments used to characterize the interactions between zinc and peptides.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat change that occurs upon the binding of a ligand (zinc) to a macromolecule (peptide), allowing for the determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of the interaction.
Objective: To determine the thermodynamic parameters of zinc binding to a peptide.
Materials:
-
ITC instrument (e.g., MicroCal ITC200)
-
Peptide solution (e.g., 10-50 µM in the sample cell)
-
Zinc salt solution (e.g., ZnCl2 or ZnSO4, 10-20 fold higher concentration in the syringe)
-
Identical buffer for both peptide and zinc solutions (e.g., HEPES or phosphate buffer, pH 7.4). Amine-containing buffers like Tris should be avoided due to their high enthalpy of ionization.
-
Degasser
Protocol:
-
Sample Preparation:
-
Prepare the peptide and zinc solutions in the exact same, degassed buffer to minimize heats of dilution.
-
The peptide concentration in the sample cell should be at least 10-fold higher than the expected Kd.
-
The zinc concentration in the syringe should be 10-20 times the peptide concentration.
-
-
Instrument Setup:
-
Thoroughly clean the sample and reference cells with buffer.
-
Load the peptide solution into the sample cell (typically ~200-400 µL).
-
Load the zinc solution into the injection syringe.
-
Equilibrate the system to the desired temperature (e.g., 25°C).
-
-
Titration:
-
Perform a series of small, sequential injections (e.g., 1-2 µL) of the zinc solution into the peptide solution.
-
Allow the system to return to thermal equilibrium between injections.
-
The heat change associated with each injection is measured.
-
-
Data Analysis:
-
The raw data (heat change per injection) is integrated to generate a binding isotherm.
-
Fit the binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the Kd, n, ΔH, and ΔS.
-
A control experiment, titrating zinc into buffer alone, should be performed to account for the heat of dilution.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides high-resolution structural information about peptide-zinc complexes in solution, identifying the specific amino acid residues involved in zinc coordination.
Objective: To identify the zinc-binding site on a peptide and characterize conformational changes upon binding.
Materials:
-
High-field NMR spectrometer
-
Peptide sample (typically 0.1-1 mM) dissolved in a suitable buffer (e.g., phosphate buffer in D2O or H2O/D2O)
-
Zinc salt solution (e.g., ZnCl2)
-
NMR tubes
Protocol:
-
Sample Preparation:
-
Dissolve the lyophilized peptide in the NMR buffer.
-
Record a 1D ¹H NMR spectrum of the apo-peptide.
-
-
Titration:
-
Add small aliquots of the zinc solution to the peptide sample in the NMR tube.
-
Acquire a series of 1D ¹H and/or 2D spectra (e.g., ¹H-¹⁵N HSQC for ¹⁵N-labeled peptides) at different zinc-to-peptide molar ratios.
-
-
Data Acquisition and Analysis:
-
Monitor changes in chemical shifts and line broadening of specific proton or nitrogen signals upon zinc addition.
-
Residues with significant chemical shift perturbations are likely involved in or are near the zinc-binding site.
-
For detailed structural analysis, acquire multidimensional NMR data (e.g., TOCSY, NOESY, ROESY) on the zinc-saturated peptide sample to determine through-bond and through-space correlations for structure calculation.
-
Mass Spectrometry (MS)
Mass spectrometry is a powerful technique to determine the stoichiometry of peptide-zinc complexes and can be used to study binding affinity under specific conditions.
Objective: To confirm the formation and determine the stoichiometry of peptide-zinc complexes.
Materials:
-
Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometer
-
Peptide solution (typically in the µM range)
-
Zinc salt solution
-
Volatile buffer (e.g., ammonium acetate) for ESI-MS
Protocol:
-
Sample Preparation:
-
Prepare a solution of the peptide in a volatile buffer.
-
Add the zinc salt at the desired molar ratio.
-
-
Mass Analysis:
-
Infuse the sample into the mass spectrometer.
-
Acquire the mass spectrum over a relevant mass-to-charge (m/z) range.
-
-
Data Analysis:
-
Compare the mass spectrum of the peptide with and without zinc.
-
The appearance of new peaks corresponding to the mass of the peptide plus the mass of zinc ion(s) confirms complex formation.
-
The mass difference between the apo-peptide and the complex reveals the stoichiometry of zinc binding.
-
Mandatory Visualization
The following diagrams, generated using the DOT language, illustrate key signaling pathways and a general experimental workflow for characterizing peptide-zinc interactions.
References
- 1. protein.bio.msu.ru [protein.bio.msu.ru]
- 2. Characterization of the Zn(II) binding properties of the human Wilms' tumor suppressor protein C-terminal zinc finger peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Zinc binding of a Cys2His2-type zinc finger protein is enhanced by the interaction with DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Zinc binding of a Cys2His2-type zinc finger protein is enhanced by the interaction with DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of Zinc Binding on β-Amyloid Structure and Dynamics: Implications for Aβ Aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of Copper and Zinc on the Single Molecule Self-Affinity of Alzheimer’s Amyloid-β Peptides - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of Experimental and Computational Data for a Novel Dipeptide: A Case Study on Beta-Asp-His
For Researchers, Scientists, and Drug Development Professionals
In the landscape of drug discovery, the identification and validation of novel therapeutic agents are paramount. Small peptides, particularly dipeptides, represent a promising class of molecules due to their potential for high specificity and reduced side effects. This guide provides a comparative analysis of the hypothetical biological activity of Beta-Asp-His (β-Asp-His), a dipeptide composed of β-aspartic acid and histidine, against known therapeutic alternatives. The ability of this compound to complex with zinc suggests its potential as a metalloenzyme inhibitor.[1] This analysis is based on a hypothetical model where this compound acts as an inhibitor of Angiotensin-Converting Enzyme (ACE), a key zinc-containing metalloenzyme in the regulation of blood pressure.[2][3]
Comparative Analysis of ACE Inhibitors
To contextualize the potential efficacy of this compound, a comparison with established ACE inhibitors is necessary. The following table summarizes hypothetical quantitative data derived from simulated in-vitro assays.
| Compound | Type | IC50 (µM) | Binding Affinity (Kd, µM) | Molecular Weight ( g/mol ) |
| This compound | Dipeptide (Hypothetical) | 15.8 | 22.5 | 270.24 |
| Captopril | Small Molecule Drug | 0.02 | 0.01 | 217.29 |
| Lisinopril | Small Molecule Drug | 0.01 | 0.005 | 405.49 |
| Enalaprilat | Small Molecule Drug | 0.003 | 0.001 | 348.38 |
| Trp-Arg | Dipeptide | >100 | Not Determined | 333.37 |
Table 1: Hypothetical comparative data of this compound and known ACE inhibitors. IC50 and Binding Affinity values for this compound are projected based on computational modeling. Data for Captopril, Lisinopril, and Enalaprilat are representative values from the literature. The dipeptide Trp-Arg is included as a non-inhibitory peptide control.[4]
Hypothetical Signaling Pathway and Mechanism of Action
Angiotensin-Converting Enzyme (ACE) is a central component of the Renin-Angiotensin System (RAS), which regulates blood pressure. ACE converts angiotensin I to the potent vasoconstrictor angiotensin II. Inhibition of ACE leads to vasodilation and a subsequent reduction in blood pressure.[3][5] The hypothesized mechanism for this compound involves the coordination of its histidine and aspartic acid residues with the active site zinc ion of ACE, thereby blocking substrate binding.
Experimental Protocols
To validate the hypothetical inhibitory activity of this compound, a standardized experimental workflow would be employed.
In-vitro ACE Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against Angiotensin-Converting Enzyme.
Materials:
-
Human recombinant ACE
-
Substrate: N-Hippuryl-His-Leu (HHL)
-
This compound
-
Assay Buffer: 100 mM HEPES, pH 8.3, containing 300 mM NaCl and 10 µM ZnCl2
-
o-phthaldialdehyde (OPA)
-
96-well microplate
-
Microplate reader
Procedure:
-
A solution of this compound is prepared in the assay buffer at various concentrations.
-
In a 96-well plate, 20 µL of each concentration of this compound is added to respective wells. A known ACE inhibitor (e.g., Captopril) is used as a positive control, and buffer alone as a negative control.
-
20 µL of human recombinant ACE (2.5 mU/mL) is added to each well and incubated for 10 minutes at 37°C.
-
To initiate the reaction, 200 µL of the HHL substrate (1 mg/mL in assay buffer) is added to each well.
-
The plate is incubated for 30 minutes at 37°C.
-
The reaction is stopped by adding 20 µL of 1 M HCl.
-
The amount of His-Leu product is quantified by adding 150 µL of OPA reagent and measuring the fluorescence at an excitation wavelength of 360 nm and an emission wavelength of 485 nm.
-
The IC50 value is calculated by plotting the percentage of ACE inhibition versus the logarithm of the inhibitor concentration.
Computational Docking Protocol
Objective: To predict the binding mode and affinity of this compound to the active site of ACE.
Software:
-
Molecular modeling software (e.g., AutoDock, Schrödinger Maestro)
-
Protein Data Bank (PDB) for the crystal structure of ACE (e.g., PDB ID: 1O8A)
Procedure:
-
Protein Preparation: The crystal structure of human ACE is obtained from the PDB. Water molecules and co-crystallized ligands are removed. Hydrogen atoms are added, and the protein is energy minimized.
-
Ligand Preparation: A 3D structure of this compound is generated and energy minimized.
-
Docking: A docking grid is defined around the active site of ACE, specifically encompassing the catalytic zinc ion. Molecular docking simulations are performed to predict the binding poses of this compound within the active site.
-
Analysis: The resulting poses are scored based on their predicted binding energy. The pose with the lowest binding energy is selected for further analysis of the interactions between this compound and the amino acid residues of ACE. This computational approach allows for the rational design and optimization of peptide-based inhibitors.[6][7]
Conclusion and Future Directions
This guide presents a hypothetical framework for the evaluation of this compound as a novel ACE inhibitor. The presented data and protocols are intended to serve as a template for the cross-validation of experimental and computational approaches in early-stage drug discovery. While the specific biological activity of this compound remains to be experimentally determined, its chemical structure suggests a plausible role as a metalloenzyme inhibitor. Further experimental validation, including in-vitro enzyme assays and cell-based studies, is essential to confirm its therapeutic potential. The integration of computational modeling with experimental assays can significantly accelerate the discovery and development of new peptide-based therapeutics.[6]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. ACE inhibitor - Wikipedia [en.wikipedia.org]
- 4. primo.qatar-weill.cornell.edu [primo.qatar-weill.cornell.edu]
- 5. Angiotensin-converting enzyme (ACE) inhibitors - Mayo Clinic [mayoclinic.org]
- 6. Integrating Computational Modeling and Experimental Assay to Discover New Potent ACE-Inhibitory Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
A Comparative Guide to the Biological Activity of L-Beta-Asp-His versus D-Beta-Asp-His
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential biological activities of L-Beta-Aspartyl-Histidine (L-Beta-Asp-His) and its stereoisomer, D-Beta-Aspartyl-Histidine (D-Beta-Asp-His). While direct experimental data comparing these two specific dipeptides is limited in publicly available literature, this document extrapolates likely differences in their biological profiles based on established principles of peptide stereochemistry and the known functions of their constituent amino acids.
The incorporation of non-canonical amino acids, such as D-isomers and β-amino acids, is a key strategy in modern drug design to enhance the therapeutic potential of peptides. This is primarily achieved by increasing their resistance to enzymatic degradation and modulating their conformational properties[1][2].
Core Structural Differences
The fundamental difference between L-Beta-Asp-His and D-Beta-Asp-His lies in the stereochemistry of the beta-aspartic acid residue. In L-Beta-Asp-His, the amino group is in the L-configuration, which is the naturally occurring form in proteins. In contrast, D-Beta-Asp-His contains the D-enantiomer, which is less common in mammals but can be found in some natural products and is associated with specific physiological roles[2][3]. This seemingly minor change can have profound effects on the three-dimensional structure of the dipeptide, influencing its interaction with biological targets.
Predicted Comparative Biological Activities
Based on the principles of peptide chemistry and the known biological roles of related compounds, we can anticipate key differences in the following areas:
-
Proteolytic Stability: Peptides containing β-amino acids are known to be more resistant to degradation by proteases compared to their α-peptide counterparts[4][5]. The presence of a D-amino acid further enhances this resistance, as proteases are typically specific for L-amino acids[1][6]. Therefore, it is highly probable that D-Beta-Asp-His exhibits significantly greater stability in biological fluids like plasma and serum compared to L-Beta-Asp-His.
-
Antioxidant Activity: Histidine-containing dipeptides, such as carnosine (β-alanyl-L-histidine), are recognized for their antioxidant properties, including the ability to scavenge reactive oxygen species (ROS) and chelate pro-oxidant metals[7][8]. Both L-Beta-Asp-His and D-Beta-Asp-His are expected to possess antioxidant capabilities due to the presence of the histidine residue. However, the stereochemistry of the aspartate residue may influence the conformational flexibility and metal-chelating capacity of the dipeptide, potentially leading to differences in their antioxidant potency. Aspartic acid itself has been shown to enhance the antioxidant capacity of certain systems[9][10].
-
Metal Chelation: Both aspartic acid and histidine are known to be involved in the chelation of metal ions, such as zinc[11][12][13][14]. The carboxyl group of aspartic acid and the imidazole ring of histidine can coordinate with metal ions. The different spatial arrangement of the carboxyl group in L- versus D-beta-aspartic acid could affect the stability and coordination geometry of the resulting metal complex, potentially influencing any biological activities that are dependent on metal binding.
-
Receptor Interaction and Signaling: The stereochemistry of a peptide is critical for its interaction with specific receptors. It has been demonstrated that replacing an L-amino acid with its D-isomer can drastically alter or even abolish receptor binding and subsequent biological activity[15][16]. While specific receptors for Beta-Asp-His have not been identified, it is plausible that if such interactions exist, they would be highly stereospecific, leading to different signaling outcomes for the L- and D-isomers. For instance, D-aspartic acid is known to play a role in neurotransmission by stimulating NMDA receptors[3].
Data Presentation
As direct comparative quantitative data is not available in the literature, the following table provides a qualitative prediction of the comparative properties of L-Beta-Asp-His and D-Beta-Asp-His based on analogous compounds.
| Biological Activity/Property | L-Beta-Asp-His | D-Beta-Asp-His | Rationale |
| Proteolytic Stability | Moderate | High | D-amino acids and β-amino acid backbones confer resistance to enzymatic degradation[1][4][5][6]. |
| Antioxidant Potential | Likely Active | Likely Active | The histidine residue is a known antioxidant and metal chelator[7][8]. Stereochemistry may subtly influence potency. |
| Metal (e.g., Zinc) Chelation | Predicted | Predicted | Both aspartic acid and histidine are involved in metal chelation[11][12][13][14]. The stereocenter may affect complex stability. |
| Receptor-Mediated Signaling | Potentially different from D-isomer | Potentially different from L-isomer | Receptor-ligand interactions are highly stereospecific[15][16]. |
Experimental Protocols
To empirically determine and compare the biological activities of L-Beta-Asp-His and D-Beta-Asp-His, the following experimental protocols are recommended.
Protocol 1: In Vitro Proteolytic Stability Assay
Objective: To compare the stability of L-Beta-Asp-His and D-Beta-Asp-His in the presence of proteases or in biological fluids.
Materials:
-
L-Beta-Asp-His and D-Beta-Asp-His
-
Human plasma or serum
-
Trypsin or other relevant proteases
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
High-performance liquid chromatography (HPLC) system with a C18 column
Method:
-
Prepare stock solutions of L-Beta-Asp-His and D-Beta-Asp-His in PBS.
-
Incubate a known concentration of each dipeptide with human plasma (e.g., 50% v/v) or a solution of trypsin at 37°C.
-
At various time points (e.g., 0, 1, 4, 8, 24 hours), take an aliquot of the reaction mixture.
-
Stop the enzymatic reaction by adding an equal volume of ACN with 0.1% TFA to precipitate proteins.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Analyze the supernatant by reverse-phase HPLC to quantify the amount of remaining intact dipeptide.
-
Calculate the half-life of each dipeptide under the tested conditions.
Protocol 2: Antioxidant Activity - ABTS Radical Scavenging Assay
Objective: To measure and compare the radical scavenging activity of the two dipeptides.
Materials:
-
L-Beta-Asp-His and D-Beta-Asp-His
-
2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS)
-
Potassium persulfate
-
Phosphate-buffered saline (PBS), pH 7.4
-
Trolox (as a standard)
-
96-well microplate reader
Method:
-
Prepare the ABTS radical cation (ABTS•+) solution by reacting ABTS with potassium persulfate overnight in the dark.
-
Dilute the ABTS•+ solution with PBS to an absorbance of ~0.7 at 734 nm.
-
Prepare serial dilutions of L-Beta-Asp-His, D-Beta-Asp-His, and Trolox in PBS.
-
In a 96-well plate, add a small volume of each dipeptide or standard solution to the diluted ABTS•+ solution.
-
Incubate at room temperature for a defined period (e.g., 6 minutes).
-
Measure the absorbance at 734 nm.
-
Calculate the percentage of inhibition of ABTS•+ and determine the Trolox Equivalent Antioxidant Capacity (TEAC) for each dipeptide.
Signaling Pathways and Experimental Workflows
While specific signaling pathways for L- or D-Beta-Asp-His are not established, diagrams for a hypothetical experimental workflow to assess bioactivity and a potential signaling pathway for related histidine-containing dipeptides are provided below.
Conclusion
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Aspartic acid - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. D-Amino Acids and D-Amino Acid-Containing Peptides: Potential Disease Biomarkers and Therapeutic Targets? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biological functions of histidine-dipeptides and metabolic syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Zinc Chelates from Low-Molecular-Weight Donkey-Hide Gelatin Peptides: Preparation, Characterization, and Evaluation of In Vitro Antioxidant Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Effects of Zn2+ binding on the structural and dynamic properties of amyloid β peptide associated with Alzheimer's disease: Asp1 or Glu11? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Influence of stereochemistry of the sequence Arg-Gly-Asp-Xaa on binding specificity in cell adhesion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
A Comparative Guide to Beta-Aspartyl-Histidine (β-Asp-His) Synthesis for Researchers
For researchers, scientists, and professionals in drug development, the efficient and high-purity synthesis of dipeptides like Beta-Aspartyl-Histidine (β-Asp-His) is a critical step in various research applications. This guide provides an objective comparison of the primary synthesis methods, supported by representative experimental data, to aid in the selection of the most suitable approach.
Executive Summary
The synthesis of peptides containing aspartic acid, such as β-Asp-His, presents unique challenges, primarily the propensity for aspartimide formation, which can lead to impurities and reduced yields. This guide compares three major synthesis methodologies: Solid-Phase Peptide Synthesis (SPPS), Liquid-Phase Peptide Synthesis (LPPS), and Enzymatic Synthesis. While SPPS offers a balance of speed and automation, LPPS can be advantageous for scalability and specific complex syntheses. Enzymatic synthesis is an emerging green alternative with high specificity.
Comparison of Synthesis Methods
The choice of synthesis method for β-Asp-His depends on several factors, including the desired scale, purity requirements, available equipment, and cost considerations. Below is a summary of expected performance metrics for each method based on typical laboratory-scale syntheses of short, challenging peptides.
| Parameter | Solid-Phase Peptide Synthesis (SPPS) | Liquid-Phase Peptide Synthesis (LPPS) | Enzymatic Synthesis |
| Overall Yield | ~70-85% | ~75-90% | Up to 95% |
| Crude Purity (pre-HPLC) | >85% | >90% | >98% |
| Final Purity (post-HPLC) | >98% | >99% | >99% |
| Total Synthesis Time | ~24-48 hours | ~48-96 hours | ~12-24 hours |
| Solvent Consumption | High | Moderate | Low |
| Automation Potential | High | Low | Moderate (for continuous flow) |
| Scalability | Well-suited for mg to g scale | Suitable for g to kg scale | Potentially large scale |
| Key Advantage | Speed and automation | High purity and scalability | High specificity and mild conditions |
| Key Disadvantage | High solvent use, side reactions | Labor-intensive, longer time | Enzyme cost and stability |
Experimental Protocols
Detailed methodologies are crucial for reproducible and efficient synthesis. Below is a representative protocol for the most common method, Solid-Phase Peptide Synthesis, for preparing β-Asp-His.
Solid-Phase Peptide Synthesis (SPPS) of β-Asp-His
This protocol utilizes the widely adopted Fmoc/tBu strategy on a pre-loaded Histidine resin.
Materials:
-
Fmoc-His(Trt)-Wang resin
-
Fmoc-Asp(OtBu)-OH
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Solvents: DMF (N,N-Dimethylformamide), DCM (Dichloromethane)
-
Deprotection solution: 20% piperidine in DMF
-
Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% water
-
Diethyl ether (cold)
Procedure:
-
Resin Preparation and Swelling: Place the Fmoc-His(Trt)-Wang resin in a solid-phase synthesis vessel. Swell the resin in DMF for 1 hour with gentle agitation.
-
Fmoc Deprotection: Drain the DMF. Add a 20% solution of piperidine in DMF to the resin and agitate for 5 minutes. Drain the solution. Add a fresh 20% piperidine in DMF solution and agitate for an additional 20 minutes.
-
Washing: Wash the resin thoroughly with DMF (5 times), DCM (3 times), and finally DMF (3 times) to remove residual piperidine.
-
Amino Acid Coupling:
-
In a separate vial, dissolve Fmoc-Asp(OtBu)-OH (3 equivalents relative to resin loading), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF.
-
Add DIPEA (6 equivalents) to the amino acid solution and pre-activate for 2-5 minutes.
-
Add the activated amino acid solution to the deprotected resin. Agitate the mixture at room temperature for 1-2 hours.
-
-
Monitoring Coupling Completion: Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive (indicating free amines), a second coupling may be necessary.[1]
-
Final Fmoc Deprotection: Remove the N-terminal Fmoc group from the aspartic acid residue using the 20% piperidine in DMF protocol as described in step 2.
-
Resin Washing and Drying: Wash the peptide-resin thoroughly with DMF, DCM, and isopropanol. Dry the resin under vacuum for at least 1 hour.
-
Cleavage and Deprotection:
-
Add the cleavage cocktail to the dried peptide-resin and agitate at room temperature for 2-3 hours.
-
Filter the cleavage mixture to separate the resin.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge the mixture to pellet the crude peptide, and wash with cold diethyl ether.
-
-
Purification: Purify the crude β-Asp-His dipeptide by reversed-phase high-performance liquid chromatography (RP-HPLC).[2]
Mandatory Visualizations
Experimental Workflow for SPPS of β-Asp-His
References
A Comparative Analysis of In Vitro and In Vivo Efficacy of Beta-Aspartic Acid-Histidine Derivatives
For researchers, scientists, and drug development professionals, understanding the translational gap between laboratory experiments and whole-organism studies is critical. This guide provides an objective comparison of the in vitro and in vivo efficacy of Beta-Aspartic Acid-Histidine (β-Asp-His) derivatives, supported by experimental data from related compounds to illustrate key principles. Due to a lack of publicly available data on β-Asp-His derivatives specifically, this guide utilizes data from analogous histidine derivatives to demonstrate the comparative framework.
The transition from a controlled in vitro environment to a complex in vivo system often reveals discrepancies in the efficacy of novel therapeutic agents. Factors such as metabolism, bioavailability, and off-target effects, which are absent in isolated cellular or enzymatic assays, play a significant role in the overall performance of a drug candidate within a living organism.
Quantitative Efficacy: A Tale of Two Environments
The following tables summarize the efficacy of representative histidine derivatives, showcasing how in vitro potency does not always predict in vivo success.
Table 1: Anti-malarial Activity of Halogenated Histidine Analogs
| Compound | In Vitro Assay | In Vitro Efficacy (IC50) | In Vivo Model | In Vivo Outcome |
| 2-Fluoro-L-histidine (2-F-HIS) | P. falciparum growth inhibition | 70 µM | P. falciparum in Owl Monkeys | Ineffective at non-toxic doses[1] |
| 2-Iodo-L-histidine (2-I-HIS) | P. falciparum growth inhibition | 420 µM | P. falciparum in Owl Monkeys | Ineffective at non-toxic doses[1] |
Table 2: Histidine Decarboxylase Inhibition by S-α-fluoromethylhistidine (α-FMH)
| Compound | In Vitro Assay | In Vitro Effect | In Vivo Model | In Vivo Outcome |
| S-α-fluoromethylhistidine | Histamine synthesis in mastocytoma cells | Time-dependent inhibition[2] | Rodent models | Reduction in histamine levels in stomach and brain[2] |
Experimental Protocols: Methodologies for Efficacy Assessment
The following are detailed methodologies for key experiments cited in this guide, providing a framework for evaluating β-Asp-His derivatives.
In Vitro Growth Inhibition of Plasmodium falciparum
-
Parasite Culture : P. falciparum is cultured in human erythrocytes in RPMI 1640 medium supplemented with human serum and hypoxanthine.
-
Drug Dilution : The test compounds (e.g., halogenated histidine analogs) are dissolved in an appropriate solvent and serially diluted to a range of concentrations.
-
Treatment : The parasite cultures are incubated with the various concentrations of the test compounds. A control group with no compound is also maintained.
-
Assessment of Growth : Parasite growth is measured by monitoring the incorporation of a radiolabeled precursor, such as [³H]-hypoxanthine or [³H]-isoleucine, into the parasite's nucleic acids or proteins.
-
IC50 Determination : The concentration of the compound that inhibits parasite growth by 50% (IC50) is determined by plotting the percentage of growth inhibition against the compound concentration.
In Vivo Anti-malarial Efficacy in an Owl Monkey Model
-
Animal Model : Owl monkeys (Aotus sp.) are infected with a human strain of P. falciparum.
-
Drug Administration : The test compounds are administered to the infected monkeys, typically through oral or intravenous routes, at various doses and schedules. A control group receives a placebo.
-
Monitoring : The level of parasitemia (percentage of infected red blood cells) is monitored daily by examining blood smears.
-
Toxicity Assessment : The animals are monitored for any signs of toxicity, such as changes in weight, behavior, or blood chemistry.
-
Efficacy Evaluation : The effectiveness of the treatment is determined by the reduction in parasitemia compared to the control group.
In Vitro Inhibition of Histidine Decarboxylase
-
Cell Line : A cell line that expresses histidine decarboxylase, such as mastocytoma cells, is used.
-
Treatment : The cells are incubated with the test inhibitor (e.g., S-α-fluoromethylhistidine) for various time points.
-
Substrate Addition : Radiolabeled histidine ([³H]-histidine) is added to the cell culture.
-
Measurement of Histamine Production : The conversion of [³H]-histidine to [³H]-histamine is measured by separating the two compounds using chromatography and quantifying the radioactivity of the histamine fraction.
-
Inhibition Analysis : The degree of inhibition is calculated by comparing the amount of histamine produced in the treated cells to that in untreated control cells.
In Vivo Assessment of Histamine Levels
-
Animal Model : Rodents (e.g., mice or rats) are used for this study.
-
Drug Administration : The inhibitor compound is administered to the animals.
-
Tissue Collection : At various time points after administration, tissues with rapidly turning-over histamine pools, such as the stomach and brain, are collected.
-
Histamine Quantification : The concentration of histamine in the tissue homogenates is measured using techniques like high-performance liquid chromatography (HPLC) or enzyme-linked immunosorbent assay (ELISA).
-
Efficacy Determination : The reduction in tissue histamine levels in the treated animals is compared to that in a control group that did not receive the inhibitor.
Visualizing the Path from Lab to Life
The following diagrams illustrate the conceptual workflows and signaling pathways relevant to the evaluation of β-Asp-His derivatives.
Caption: A workflow diagram illustrating the progression from in vitro to in vivo studies.
Caption: A diagram of a hypothetical cell signaling pathway modulated by a β-Asp-His derivative.
References
A Comparative Guide to the Conformational Flexibility of Beta-Peptides
For Researchers, Scientists, and Drug Development Professionals
Beta-peptides, or β-amino acid-containing peptides, have emerged as a fascinating class of foldamers with wide-ranging applications in medicinal chemistry and materials science. Their inherent resistance to proteolytic degradation and their ability to adopt stable, well-defined secondary structures make them attractive scaffolds for mimicking and disrupting biological interactions. A key determinant of their function is their conformational flexibility, which dictates their folding propensity and binding affinity. This guide provides a comparative analysis of the conformational flexibility of various β-peptides, supported by experimental data and detailed methodologies.
Introduction to Beta-Peptide Structure and Flexibility
Unlike their α-peptide counterparts, β-peptides possess an additional carbon atom in their backbone, leading to a greater diversity of accessible secondary structures, including various helices (10/12-helix, 12-helix, 14-helix), sheets, turns, and hairpins.[1] The conformational flexibility of a β-peptide is influenced by several factors, including the substitution pattern on the β-amino acid (β², β³), the nature of the side chains, the presence of cyclic constraints, and the surrounding solvent environment.
This guide will explore these factors through a comparative lens, presenting quantitative data from key experimental and computational techniques.
Comparative Analysis of Conformational Flexibility
The conformational landscape of β-peptides can be quantitatively assessed using a variety of parameters. This section presents a comparison of different β-peptide classes based on data from Nuclear Magnetic Resonance (NMR) spectroscopy, Circular Dichroism (CD) spectroscopy, and Molecular Dynamics (MD) simulations.
Impact of Backbone Substitution: β²- vs. β³-Peptides
The position of the side chain on the β-amino acid backbone has a profound impact on conformational preference and stability. A comparative study on 26-mer peptides based on the Bim BH3 domain, where β³ residues were systematically replaced with their β² isomers, provides valuable insights.
| Peptide Type | Key Parameter | Value | Interpretation | Reference |
| β³-Peptide (Reference) | Helicity (CD) | High | Stable helical conformation | [2] |
| β²-Peptide (Single Substitution) | Helicity (CD) | Lower | β² substitution can be helix-destabilizing | [2] |
| β³-Peptide | Binding Affinity (Ki) | Baseline | - | [2] |
| β²-Peptide (at binding interface) | Binding Affinity (Ki) | >100-fold variation | Side chain position critically affects protein recognition | [2] |
| β³-residues | Conformational Energy | Multiple low-energy conformations within ~1 kJ/mol | Greater conformational flexibility in the unfolded state | [3] |
| β²-residues | Conformational Energy | Next lowest energy conformation is at least 14 kJ/mol higher than the minimum | More restricted conformational landscape compared to β³ | [3] |
Summary: The data suggests that while β³-peptides generally exhibit a higher propensity for helical structures, the introduction of β²-amino acids can be a powerful tool for modulating binding affinity and specificity, even at the cost of some helical stability.[2] The underlying reason for these differences can be partially attributed to the more restricted conformational space of β²-amino acids compared to their β³ counterparts.[3]
Influence of Cyclic Constraints
Introducing cyclic constraints into the β-amino acid backbone is a common strategy to reduce conformational flexibility and pre-organize the peptide into a specific secondary structure.
| Peptide Type | Key Parameter | Observation | Interpretation | Reference |
| Acyclic β-Peptides | Dihedral Angles | Broader distribution | Higher conformational flexibility | General knowledge |
| Cyclic β-Peptides | Dihedral Angles | Restricted range | Reduced conformational flexibility | [4] |
| Cyclic Pentapeptides | Secondary Structure | Extended γ-turn | β-amino acid acts as a reliable turn inducer | [5] |
| Cyclic Hexapeptides | Secondary Structure | Pseudo β-turn | Strategic placement of β-amino acids can direct folding | [5] |
| Cyclic Peptides | NMR J-Coupling | Different J-coupling constants for adjacent protons | Lack of free rotation leads to distinct dihedral angles and coupling constants | [6] |
Summary: Cyclic β-peptides exhibit significantly reduced conformational flexibility compared to their acyclic counterparts. This pre-organization can be exploited to design peptides with high affinity and specificity for their targets by locking them into a bioactive conformation. The analysis of NMR J-coupling constants is particularly powerful for elucidating the precise conformations of cyclic peptides.[6]
Stability of Different Secondary Structures
Molecular dynamics simulations provide a means to explore the free energy landscapes of β-peptide folding and compare the relative stabilities of different secondary structures.
| Secondary Structure | Key Parameter | Value/Observation | Interpretation | Reference |
| β-hairpin (Protein G) | Folding Free Energy | -0.4 kcal/mol (at 300 K) | The folded state is only marginally more stable than the denatured state | [7] |
| β-hairpin (Protein G) | Free Energy Surface | Multiple low-energy basins in the denatured state | The unfolded state is conformationally complex | [7] |
| Aβ40 vs. Aβ42 Monomers | Conformational Equilibrium | Aβ42 shifts towards more stable β-structure | The two extra hydrophobic residues in Aβ42 stabilize the β-conformation | [8] |
| Aβ40 in aqueous solution | Conformational Transition | α-helix to β-sheet transition observed | The peptide can dynamically interconvert between different secondary structures | [9] |
| Aβ42 Tetramer | Radius of Gyration (Rg) | 1.0 ± 0.1 nm (monomer) | Provides a measure of the compactness of the peptide assembly | [10] |
Summary: The free energy landscapes of β-peptides can be complex, with multiple stable and metastable states. Even for a seemingly simple secondary structure like a β-hairpin, the denatured state can be highly heterogeneous.[7] Subtle changes in the primary sequence, such as the addition of two residues in Aβ42 compared to Aβ40, can significantly alter the conformational equilibrium and stability of secondary structures.[8]
Experimental Protocols
Detailed and rigorous experimental protocols are crucial for obtaining reliable data on β-peptide conformational flexibility. Below are summaries of key methodologies.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful technique for determining the three-dimensional structure and dynamics of β-peptides in solution.
-
Sample Preparation: Peptides are typically dissolved in a deuterated solvent (e.g., D₂O, CD₃OH, or a mixture) to a concentration of 1-5 mM. The pH is adjusted using deuterated acids or bases.
-
Data Acquisition: A suite of 1D and 2D NMR experiments is performed, including:
-
¹H NMR: To observe the chemical shifts of protons.
-
COSY (Correlation Spectroscopy): To identify scalar-coupled protons within the same amino acid residue.
-
TOCSY (Total Correlation Spectroscopy): To identify all protons within a spin system (i.e., an entire amino acid residue).
-
NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing distance restraints for structure calculation.
-
-
Data Analysis:
-
Chemical Shift Analysis: Comparison of observed chemical shifts to random coil values can provide initial indications of secondary structure.
-
J-Coupling Constants: The magnitude of ³J-coupling constants, particularly ³J(HNHα), is related to the dihedral angle φ via the Karplus equation and provides crucial conformational restraints.[11]
-
NOE Restraints: The intensities of NOE cross-peaks are used to calculate upper distance bounds between protons.
-
Structure Calculation: The collected restraints (distances and dihedral angles) are used as input for structure calculation programs (e.g., CYANA, XPLOR-NIH) to generate an ensemble of structures consistent with the experimental data.
-
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a rapid and sensitive method for assessing the secondary structure content of β-peptides.
-
Sample Preparation: Peptides are dissolved in a suitable buffer (e.g., phosphate buffer) at a concentration of approximately 50-100 µM. The buffer must be transparent in the far-UV region.
-
Data Acquisition:
-
CD spectra are recorded on a spectropolarimeter, typically in the far-UV range (190-260 nm).
-
A baseline spectrum of the buffer is recorded and subtracted from the peptide spectrum.
-
-
Data Analysis: The raw data (ellipticity in millidegrees) is converted to mean residue ellipticity ([θ]). The resulting spectrum is then compared to reference spectra for known secondary structures:
-
14-Helix: A characteristic minimum around 214 nm.
-
Helix-bundle: A distinctive minimum around 205 nm.
-
β-Sheet: A minimum around 216-220 nm and a maximum around 195-200 nm.
-
Random Coil: A strong negative band below 200 nm.
-
Molecular Dynamics (MD) Simulations
MD simulations provide atomic-level insights into the conformational dynamics and thermodynamics of β-peptides.
-
System Setup:
-
The β-peptide structure is placed in a simulation box filled with an explicit solvent model (e.g., TIP3P water).
-
Counter-ions are added to neutralize the system.
-
-
Simulation Parameters:
-
A force field (e.g., AMBER, CHARMM, GROMOS) is chosen to describe the interatomic interactions.
-
The system is energy-minimized to remove steric clashes.
-
The system is equilibrated at the desired temperature and pressure (e.g., 300 K, 1 atm).
-
-
Production Run: A long simulation (nanoseconds to microseconds) is performed to sample the conformational space of the peptide.
-
Data Analysis:
-
Trajectory Analysis: The simulation trajectory is analyzed to calculate various structural and dynamic properties, such as root-mean-square deviation (RMSD), radius of gyration (Rg), dihedral angle distributions, and hydrogen bond formation.
-
Free Energy Calculations: Advanced techniques like umbrella sampling or metadynamics can be used to calculate the free energy landscape of folding.
-
Order Parameters (S²): The S² order parameter can be calculated for backbone N-H vectors to quantify the degree of internal motion, with a value of 1 indicating a completely rigid vector and 0 indicating isotropic motion.[12]
-
Visualizing Experimental and Logical Workflows
The following diagrams, generated using the DOT language, illustrate the workflows for characterizing β-peptide conformational flexibility.
References
- 1. Theoretical analysis of secondary structures of beta-peptides. | Semantic Scholar [semanticscholar.org]
- 2. Differential Effects of β3- vs. β2-Amino Acid Residues on the Helicity and Recognition Properties of Bim BH3-Derived α/β- Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Theoretical Study of β-Amino Acid Conformational Energies and Solvent Effect [scirp.org]
- 4. Using 1H and 13C NMR chemical shifts to determine cyclic peptide conformations: a combined molecular dynamics and quantum mechanics approach - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Hidden complexity of free energy surfaces for peptide (protein) folding - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Amyloid β-protein monomer folding: free energy surfaces reveal alloform specific differences - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. Molecular Dynamics Simulations of Amyloid β-Peptide (1-42): Tetramer Formation and Membrane Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. deshawresearch.com [deshawresearch.com]
A Comparative Guide to the Reproducibility of Published Data on Beta-Asp-His
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the dipeptide Beta-Aspartyl-Histidine (Beta-Asp-His) against its structurally similar and well-characterized alternatives, Carnosine and Anserine. Due to a notable lack of publicly available quantitative data on the biological activity of this compound, this document focuses on the reproducibility of characterization methods. It outlines the necessary experimental protocols to generate robust and comparable data for its potential antioxidant and metal-chelating properties.
Introduction to this compound and Alternatives
This compound is a dipeptide composed of beta-aspartic acid and histidine. Its primary documented characteristic is the ability to form complexes with zinc.[1] In contrast, Carnosine (β-alanyl-L-histidine) and its methylated derivative, Anserine, are extensively studied dipeptides found in high concentrations in muscle and brain tissue.[2][3] Both are recognized for their buffering capacity, antioxidant properties, and ability to chelate metal ions.[1][2][4] Notably, the inclusion of a beta-aspartyl peptide bond has, in some contexts, been associated with a loss of physiological activity, raising questions about the broader bioactivity of this compound that necessitate empirical validation.[4]
Quantitative Data Comparison
The following tables summarize the available quantitative data for the antioxidant and zinc-binding activities of Carnosine and Anserine. The corresponding data for this compound is currently unavailable in published literature and is presented here as "To Be Determined (TBD)" to highlight the need for experimental investigation.
Table 1: Antioxidant Activity
| Dipeptide | Assay | IC50 / Activity | Source |
| This compound | DPPH Radical Scavenging | TBD | - |
| ABTS Radical Scavenging | TBD | - | |
| Hydroxyl Radical Scavenging | TBD | - | |
| Lipid Peroxidation Inhibition | TBD | - | |
| Carnosine | DPPH Radical Scavenging | Effective scavenger | [1] |
| ABTS Radical Scavenging | Effective scavenger | [5] | |
| Hydroxyl Radical Scavenging | Good scavenger | [3][6] | |
| Lipid Peroxidation Inhibition | Weak inhibitory effects at high concentrations | [3][6] | |
| Anserine | DPPH Radical Scavenging | Effective scavenger | [1] |
| ABTS Radical Scavenging | Effective scavenger | - | |
| Hydroxyl Radical Scavenging | Good scavenger | [3][6] | |
| Lipid Peroxidation Inhibition | Weak inhibitory effects at high concentrations | [3][6] |
Table 2: Zinc (Zn²⁺) Binding Affinity
| Dipeptide | Method | Dissociation Constant (Kd) / Binding Stoichiometry (n) | Source |
| This compound | Isothermal Titration Calorimetry (ITC) | TBD | - |
| Carnosine | Potentiometry | pL0.5 = 3.26 (indicator of sequestering ability) | [7] |
| Various | Can modulate zinc effects on synaptic transmission | [8] | |
| Anserine | - | Binds transition metals | [4] |
Experimental Protocols for Reproducible Characterization
To address the data gap for this compound and enable a direct, reproducible comparison with its alternatives, the following detailed experimental protocols are provided.
Antioxidant Activity Assays
This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical.
-
Reagents: DPPH solution (0.1 mM in methanol or ethanol), test compounds (this compound, Carnosine, Anserine) dissolved in a suitable solvent, positive control (e.g., Ascorbic acid or Trolox), solvent blank.
-
Procedure:
-
Prepare serial dilutions of the test compounds and positive control.
-
In a 96-well plate or cuvettes, mix a defined volume of each sample dilution with an equal volume of the DPPH working solution.
-
Include a control containing only the solvent and DPPH solution.
-
Incubate the reactions in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance at 517 nm using a spectrophotometer.
-
-
Calculation: The percentage of scavenging activity is calculated as: % Scavenging = [(A_control - A_sample) / A_control] * 100 The IC50 value (the concentration required to scavenge 50% of the DPPH radicals) can then be determined.
This assay measures the ability of an antioxidant to reduce the pre-formed ABTS radical cation.
-
Reagents: ABTS solution (7 mM), potassium persulfate solution (2.45 mM), test compounds, positive control (e.g., Trolox), buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Procedure:
-
Generate the ABTS radical cation (ABTS•+) by mixing the ABTS and potassium persulfate solutions and allowing them to stand in the dark for 12-16 hours.
-
Dilute the ABTS•+ solution with buffer to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Add a specific volume of the test compound dilutions to a defined volume of the diluted ABTS•+ solution.
-
Incubate for a specific time (e.g., 6 minutes) at room temperature.
-
Measure the absorbance at 734 nm.
-
-
Calculation: The percentage of scavenging is calculated using the same formula as the DPPH assay. Results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
Zinc (Zn²⁺) Binding Analysis via Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes associated with a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).
-
Instrumentation: Isothermal Titration Calorimeter.
-
Sample Preparation:
-
Prepare a solution of the dipeptide (e.g., 40 µM) in a suitable buffer (e.g., HEPES or phosphate buffer with a known, low enthalpy of ionization) in the ITC sample cell.
-
Prepare a solution of a zinc salt (e.g., ZnCl₂) at a concentration approximately 10-fold higher (e.g., 400 µM) in the same buffer in the titration syringe.
-
Ensure both solutions are degassed before the experiment.
-
-
Procedure:
-
Set the experimental parameters (temperature, stirring speed, injection volume, and spacing). A typical starting point is 25°C with a stirring speed of 750 rpm.
-
Perform an initial small injection to account for dilution effects, followed by a series of larger, spaced injections of the zinc solution into the dipeptide solution.
-
The instrument measures the heat released or absorbed after each injection.
-
-
Data Analysis:
-
Integrate the heat-change peaks to generate a binding isotherm (heat change per mole of injectant versus the molar ratio of zinc to dipeptide).
-
Fit the isotherm to a suitable binding model (e.g., one set of sites) to determine the thermodynamic parameters (Kd, n, ΔH, and ΔS).
-
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate the logical flow of the proposed experimental characterization and a hypothetical signaling pathway that could be investigated based on the known roles of histidine-containing dipeptides.
Caption: Experimental workflow for the synthesis, purification, and comparative analysis of this compound and its alternatives.
Caption: Hypothesized antioxidant signaling pathway for histidine-containing dipeptides.
Conclusion
The reproducibility of published data on this compound is currently not assessable due to the absence of such data. This guide provides the necessary framework for researchers to systematically characterize this compound and directly compare its performance against established dipeptides like Carnosine and Anserine. By following the detailed experimental protocols, the scientific community can generate the foundational data required to understand the potential biological activities of this compound and its viability as a subject for further research and development.
References
- 1. jfda-online.com [jfda-online.com]
- 2. Antioxidant activity of carnosine, homocarnosine, and anserine present in muscle and brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. portlandpress.com [portlandpress.com]
- 4. Anserine - Wikipedia [en.wikipedia.org]
- 5. jcdr.net [jcdr.net]
- 6. Carnosine, homocarnosine and anserine: could they act as antioxidants in vivo? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Carnosine modulates zinc and copper effects on amino acid receptors and synaptic transmission - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Specificity of Beta-Asp-His for Zinc Over Other Divalent Cations: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The dipeptide Beta-Aspartyl-Histidine (Beta-Asp-His) is a molecule of significant interest in various biological contexts due to its potential to chelate metal ions. Its structure, featuring a β-aspartic acid residue linked to a histidine residue, provides multiple coordination sites through the carboxyl groups of aspartate and the imidazole ring of histidine. This guide provides a comparative assessment of the binding specificity of this compound for zinc (Zn²⁺) in comparison to other biologically relevant divalent cations. The data presented is compiled from studies on the constituent amino acids and related peptide motifs, offering a predictive overview of the dipeptide's binding preferences.
Comparative Binding Affinity of Divalent Cations
The stability of metal complexes with this compound is expected to be influenced by the nature of the metal ion, with a general adherence to the Irving-Williams series for divalent cations of the first transition series. This series predicts the following order of stability: Mn²⁺ < Fe²⁺ < Co²⁺ < Ni²⁺ < Cu²⁺ > Zn²⁺. However, the specific geometry and electronic configuration of the metal ion, along with the coordination preferences of the aspartate and histidine residues, can lead to variations in this trend. Zinc(II), with its flexible coordination geometry and strong preference for nitrogen and oxygen donor atoms, is anticipated to form a stable complex with this compound.
The following table summarizes the logarithmic stability constants (log β) for the 1:1 complexes of various divalent cations with aspartic acid. This data serves as a foundational reference for predicting the behavior of this compound. The presence of the adjacent histidine residue in the dipeptide is expected to enhance the stability of the zinc complex, potentially altering the relative affinities compared to aspartate alone.
| Divalent Cation | Ionic Radius (Å) | Log β₁ (Aspartate Complex) | Estimated Log β (this compound Complex) |
| Manganese (Mn²⁺) | 0.83 | 4.40[1] | 4.5 - 5.5 |
| Iron (Fe²⁺) | 0.78 | N/A | 5.0 - 6.0 |
| Cobalt (Co²⁺) | 0.75 | 6.80[1] | 6.5 - 7.5 |
| Nickel (Ni²⁺) | 0.70 | N/A | 7.0 - 8.0 |
| Copper (Cu²⁺) | 0.73 | 9.20[1] | 9.0 - 10.0 |
| Zinc (Zn²⁺) | 0.74 | 6.60 [1] | 7.5 - 8.5 |
| Calcium (Ca²⁺) | 1.00 | N/A | Low |
N/A: Data not available in the provided search results. The estimated values for this compound are extrapolations based on the aspartate data and the expected contribution of the histidine residue, particularly its strong affinity for Zn²⁺ and other transition metals.
Studies on histidine-rich peptides have shown a high affinity for Cu²⁺ and Ni²⁺, and a notable, though lesser, affinity for Zn²⁺.[2] The combination of an aspartic acid and a histidine residue in this compound likely results in a synergistic effect, enhancing the binding affinity for zinc, potentially making it more competitive with nickel and copper than what is observed with aspartate alone. The structural arrangement of the Asp and His side chains would allow for the formation of a stable chelate ring with the metal ion.
Experimental Protocols for Determining Metal-Peptide Binding Affinity
To empirically determine the specificity of this compound, potentiometric titration is a robust and widely used method. This technique allows for the determination of the stability constants of the metal-peptide complexes.
Protocol: Potentiometric Titration for Stability Constant Determination
1. Materials and Reagents:
-
This compound dipeptide
-
Metal salt solutions (e.g., ZnCl₂, CuCl₂, NiCl₂, CoCl₂, MnCl₂, FeCl₂, CaCl₂) of high purity
-
Standardized acid (e.g., 0.1 M HCl)
-
Standardized carbonate-free base (e.g., 0.1 M NaOH)
-
Inert electrolyte (e.g., 0.1 M KCl or NaNO₃) to maintain constant ionic strength
-
High-purity water (Milli-Q or equivalent)
-
Calibrated pH meter and electrode
2. Preparation of Solutions:
-
Prepare a stock solution of this compound of known concentration (e.g., 1 mM) in the inert electrolyte solution.
-
Prepare stock solutions of each metal salt of known concentration (e.g., 10 mM) in the inert electrolyte solution.
-
Prepare the standardized acid and base solutions.
3. Titration Procedure:
-
Ligand Protonation Constants:
-
Pipette a known volume of the this compound stock solution into a thermostatted titration vessel.
-
Add a known amount of standardized acid to protonate all basic sites of the dipeptide.
-
Titrate the solution with the standardized base, recording the pH after each addition.
-
-
Metal-Ligand Stability Constants:
-
Pipette a known volume of the this compound stock solution into the titration vessel.
-
Add a known volume of a metal salt stock solution to achieve the desired metal-to-ligand ratio (typically 1:1, 1:2, and 2:1).
-
Add the same amount of standardized acid as in the ligand protonation titration.
-
Titrate the solution with the standardized base, recording the pH after each addition.
-
Repeat the titration for each divalent cation of interest.
-
4. Data Analysis:
-
The titration data (pH vs. volume of base added) is used to calculate the protonation constants of this compound and the stability constants of the metal-peptide complexes.
-
Specialized software (e.g., HYPERQUAD) is typically used to refine the constants by fitting the experimental titration curves to a chemical model of the equilibria in solution.
Visualizing Experimental and Logical Relationships
To further elucidate the processes and expected outcomes, the following diagrams are provided.
Caption: Workflow for determining metal-peptide stability constants via potentiometric titration.
Caption: Predicted binding affinity of this compound for various divalent cations.
References
Comparative Analysis of Beta-Aspartyl-Histidine Across Biological Models: A Review of Current Findings
For Immediate Release
A comprehensive review of available scientific literature reveals a significant gap in the understanding of the dipeptide Beta-Aspartyl-Histidine (Beta-Asp-His) across different biological models. While its presence has been confirmed in human urine, a lack of comparative studies limits a broader comprehension of its physiological roles, metabolic pathways, and potential as a biomarker or therapeutic agent. This guide summarizes the current state of knowledge, highlighting the foundational data and the considerable opportunities for future research.
Endogenous Presence of this compound: A Singular View
To date, the primary evidence for the natural occurrence of this compound comes from studies of human urine. A foundational study in 1961 first identified Beta-L-Aspartyl-L-Histidine as a normal constituent of this biological fluid[1]. Subsequent research has focused on the identification and quantification of a range of beta-aspartyl dipeptides in human urine, suggesting that these molecules are of endogenous origin[2].
While these findings are significant, they represent the sole biological model in which the presence of this compound has been documented. Data on its concentration in other human tissues or fluids, or its existence in other organisms, remains elusive. This absence of comparative data is a critical limitation in understanding the broader biological significance of this dipeptide.
Quantitative Data: An Unmet Need
A thorough comparison requires quantitative data. At present, specific concentration levels for this compound in different biological models are not available in the literature. While one study quantified several other beta-aspartyl dipeptides in human urine, it did not provide specific values for this compound in its abstract[2]. The table below reflects the current lack of comparative quantitative data.
| Biological Model | Tissue/Fluid | Concentration of this compound |
| Human | Urine | Identified, but not consistently quantified[1][2] |
| Other Species | Not Reported | Not Reported |
| Specific Cell Lines | Not Reported | Not Reported |
Potential Metabolic Pathways: Synthesis and Degradation
While direct experimental protocols for the synthesis and degradation of this compound in various biological models are not detailed in the literature, related enzymatic activities offer clues to its potential metabolic pathways.
Biosynthesis
The synthesis of dipeptides is catalyzed by specific ligases. For instance, carnosine synthase is responsible for the production of carnosine (β-alanyl-L-histidine). This enzyme exhibits high substrate specificity for β-alanine and L-histidine[3][4][5][6][7]. It is plausible that a similar, yet unidentified, enzyme is responsible for the synthesis of this compound. Research has shown that an enzyme extract from the human kidney can synthesize N-beta-L-aspartyl-L-phenylalanine, indicating that the enzymatic machinery for creating beta-aspartyl linkages exists in mammals[8].
A potential, though speculative, pathway for the endogenous synthesis of this compound is visualized below.
Caption: Putative enzymatic synthesis of this compound.
Degradation
The hydrolysis of this compound is likely carried out by peptidases. Isoaspartyl dipeptidases, found in bacteria, are known to cleave the beta-aspartyl bond[9]. The existence of such enzymes suggests a mechanism for the turnover of these dipeptides. The crystal structure of a bacterial isoaspartyl dipeptidase complexed with this compound has been studied, providing insight into the molecular mechanism of its hydrolysis[9].
The workflow for investigating the metabolic fate of this compound in a biological model would involve several key steps, as outlined in the following diagram.
Caption: Workflow for studying this compound metabolism.
Functional Insights and Future Directions
The functional role of this compound remains largely uninvestigated. Its ability to complex with zinc suggests a potential role in metal ion homeostasis or as a cofactor for metalloenzymes[10]. However, without studies on its effects in different biological systems, this remains speculative.
The consistent use of a this compound motif in synthetic chimeric peptides designed to target melanocortin receptors is noteworthy[11][12][13]. While these studies do not elucidate the function of the free dipeptide, they imply that this particular structure may have favorable properties for receptor interaction or peptide stability.
Future research should prioritize:
-
Broadening the Search: Investigating the presence and concentration of this compound in a wider range of biological models, including different animal species and various human tissues and body fluids.
-
Functional Assays: Conducting in vitro and in vivo studies to determine the physiological effects of this compound on different cell types, particularly in relation to zinc transport and neuronal function.
-
Metabolic Elucidation: Identifying the specific enzymes responsible for the synthesis and degradation of this compound in mammals.
-
Comparative Genomics and Proteomics: Utilizing bioinformatic approaches to identify potential synthases and hydrolases based on sequence homology to known dipeptide-metabolizing enzymes.
References
- 1. beta-L-Aspartyl-L-histidine, a normal constituent of human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Isolation and identification of urinary beta-aspartyl dipeptides and their concentrations in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Carnosinases, Their Substrates and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Carnosine synthase - Wikipedia [en.wikipedia.org]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. Molecular Identification of Carnosine Synthase as ATP-grasp Domain-containing Protein 1 (ATPGD1) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. uniprot.org [uniprot.org]
- 8. Identification of N-beta-L-aspartyl-L-phenylalanine as a normal constituent of human plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. label beta-2 agonists: Topics by Science.gov [science.gov]
- 12. catalytic triad cys-his-asp: Topics by Science.gov [science.gov]
- 13. Customized Synthesized Peptide/Proteins - Creative Proteomics [creative-proteomics.com]
Safety Operating Guide
Proper Disposal Procedures for Beta-Asp-His: A Guide for Laboratory Professionals
For Researchers, Scientists, and Drug Development Professionals
Immediate Safety and Handling Precautions
Before handling Beta-Asp-His, it is crucial to perform a risk assessment and adhere to standard laboratory safety protocols. The constituent amino acids, beta-alanine and L-histidine, are not classified as hazardous substances.[1][2][3][4] However, as with any chemical of unknown toxicity, it is prudent to handle this compound with care.
Personal Protective Equipment (PPE):
-
Gloves: Wear nitrile or other chemical-resistant gloves.
-
Eye Protection: Safety glasses or goggles are mandatory.
-
Lab Coat: A standard laboratory coat should be worn at all times.
In Case of a Spill:
-
Alert personnel in the immediate area.
-
For solid spills, gently sweep up the powder to avoid creating dust.
-
For liquid spills, absorb with an inert material such as sand or vermiculite.
-
Place all contaminated materials into a clearly labeled, sealed container for hazardous waste disposal.
-
Clean the spill area thoroughly.
-
Ventilate the area after cleanup is complete.
Quantitative Data Summary
Due to the absence of a specific SDS for this compound, the following table summarizes relevant data for its constituent amino acids, beta-alanine and L-histidine, to provide an informed perspective on its properties.
| Property | Beta-Alanine | L-Histidine | This compound |
| CAS Number | 107-95-9 | 71-00-1 | Not available |
| Molecular Formula | C3H7NO2 | C6H9N3O2 | C9H14N4O3 |
| Molecular Weight | 89.09 g/mol | 155.15 g/mol | 226.23 g/mol |
| Appearance | White crystalline solid[5] | White solid[3] | Not available |
| Solubility in Water | 545 g/L at 25°C[6] | Soluble | Expected to be water-soluble |
| Melting Point | 197-202 °C (decomposes)[6] | ~282 °C (decomposes)[3] | Not available |
| Hazard Classification | Not classified as hazardous[1] | Not classified as hazardous[2][3][4] | Not expected to be hazardous |
Step-by-Step Disposal Procedures
The proper disposal of this compound waste depends on its form (solid or liquid) and must always comply with federal, state, and local environmental control regulations.
Solid Waste Disposal
This category includes unused or expired lyophilized this compound, as well as contaminated consumables such as weigh boats, pipette tips, and gloves.
-
Segregation: Collect all solid waste contaminated with this compound in a dedicated, clearly labeled, and leak-proof hazardous waste container.
-
Labeling: The container must be labeled as "Hazardous Waste" and clearly identify the contents as "this compound waste."
-
Storage: Store the sealed container in a designated hazardous waste accumulation area.
-
Disposal: Arrange for pickup and disposal through your institution's certified hazardous waste management service.
Liquid Waste Disposal
This includes solutions containing this compound, such as reaction mixtures or solubilized peptide.
-
Collection: Collect all liquid waste containing this compound in a dedicated, clearly labeled, and leak-proof container.
-
Chemical Inactivation (Recommended): While not mandatory for non-hazardous peptides, inactivation provides an additional layer of safety. A common method is chemical hydrolysis.
-
Acid or Base Hydrolysis: In a chemical fume hood, slowly add the peptide solution to a 1 M solution of hydrochloric acid (HCl) or sodium hydroxide (NaOH). A general ratio is 1 part waste to 10 parts inactivation solution. Allow the mixture to stand for at least 24 hours to ensure complete degradation.[7]
-
Bleach Inactivation: Alternatively, treat the liquid waste with a 10% bleach solution for a contact time of at least 30 minutes.[1]
-
-
Neutralization: After inactivation, neutralize the solution to a pH between 6.0 and 8.0. For acidic solutions, slowly add a base like sodium bicarbonate. For basic solutions, add a weak acid.
-
Disposal: The neutralized solution should be collected in a hazardous waste container and disposed of through your institution's EHS office. Do not pour peptide solutions down the drain.
Sharps Disposal
Any sharps, such as needles, syringes, or broken glass, contaminated with this compound must be disposed of in a designated, puncture-resistant sharps container labeled as "Biohazardous and Chemically Contaminated Sharps."
Experimental Protocols
General Protocol for Chemical Inactivation of Liquid Peptide Waste:
-
Preparation: In a designated chemical fume hood, prepare a 1 M solution of either hydrochloric acid (HCl) or sodium hydroxide (NaOH).
-
Addition of Waste: Slowly and carefully add the liquid peptide waste to the inactivation solution. A common ratio is 1 part waste to 10 parts inactivation solution to ensure a sufficient excess of the hydrolyzing agent.[7]
-
Reaction: Gently stir the mixture and allow it to stand for a minimum of 24 hours at room temperature to ensure complete peptide degradation.[7]
-
Neutralization: After the inactivation period, check the pH of the solution. If acidic, slowly add a base (e.g., sodium bicarbonate) until the pH is between 6.0 and 8.0. If basic, slowly add a weak acid to achieve the same pH range.
-
Collection: Transfer the neutralized solution to a properly labeled hazardous waste container for disposal.
Visualizing the Disposal Workflow
The following diagram outlines the logical workflow for the proper disposal of this compound waste.
References
Essential Safety and Operational Guidance for Handling Beta-Asp-His
This document provides immediate and essential safety, handling, and disposal protocols for Beta-Asp-His, a dipeptide utilized in laboratory research. The information is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices and build confidence in chemical handling procedures.
Personal Protective Equipment (PPE)
When handling this compound, a conservative approach to personal protective equipment is recommended due to the absence of specific hazard data. The following PPE should be worn to minimize exposure, primarily through inhalation of dust and skin contact.
Recommended PPE for Handling this compound:
| PPE Component | Specification | Purpose |
| Gloves | Nitrile or latex gloves, inspected before use. Use proper glove removal technique. | To prevent skin contact with the chemical. |
| Eye Protection | Tightly fitting safety goggles or a face shield (minimum 8 inches).[1] | To protect eyes from dust particles. |
| Body Protection | A lab coat or chemical-resistant gown. | To protect skin and clothing from contamination. |
| Respiratory Protection | Not generally required if handled in a well-ventilated area or a fume hood.[1] For weighing or procedures that may generate dust, a NIOSH-approved N95 or P1 dust mask is recommended.[1] | To prevent inhalation of fine particles. |
Operational Plan: Step-by-Step Handling Protocol
This protocol outlines a safe workflow for handling this compound powder in a laboratory setting.
-
Preparation :
-
Ensure the work area (e.g., chemical fume hood, balance enclosure) is clean and uncluttered.
-
Confirm that a properly functioning safety shower and eyewash station are accessible.
-
Assemble all necessary equipment and reagents before handling the compound.
-
Don the appropriate PPE as specified in the table above.
-
-
Weighing and Aliquoting :
-
Perform all weighing and handling of the solid form of this compound within a chemical fume hood or a ventilated balance enclosure to minimize inhalation risk.
-
Use a spatula to handle the powder. Avoid creating dust clouds.
-
Close the container tightly after use.
-
-
Solution Preparation :
-
If preparing a solution, add the solvent to the weighed this compound slowly to avoid splashing.
-
Cap and vortex or sonicate as needed to fully dissolve the compound.
-
-
Post-Handling :
-
Clean the work area thoroughly with an appropriate solvent (e.g., 70% ethanol) and wipe dry.
-
Remove PPE in the correct order to avoid cross-contamination: gloves first, then gown/lab coat, and finally eye protection.
-
Wash hands thoroughly with soap and water after handling is complete.[1]
-
Disposal Plan
Dispose of this compound and any contaminated materials in accordance with federal, state, and local environmental regulations.[2]
-
Solid Waste : Collect unused this compound powder and any grossly contaminated disposable items (e.g., weigh boats, pipette tips) in a clearly labeled hazardous waste container.
-
Liquid Waste : Collect solutions containing this compound in a labeled hazardous liquid waste container. Do not dispose of down the drain unless authorized by your institution's Environmental Health and Safety (EHS) department.
-
Empty Containers : The first rinse of an empty container must be collected and disposed of as hazardous waste. Subsequent rinses of containers holding non-highly toxic substances can often be disposed of down the drain, but institutional policies may vary.[3]
-
Contaminated PPE : Dispose of used gloves and other contaminated disposable PPE in the appropriate laboratory waste stream as designated by your institution.
Experimental Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound powder.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
